molecular formula C23H38O4 B12678339 Laureth-2 benzoate CAS No. 56992-68-8

Laureth-2 benzoate

カタログ番号: B12678339
CAS番号: 56992-68-8
分子量: 378.5 g/mol
InChIキー: OAHKIYOTXOCPNI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Laureth-2 Benzoate is a synthetic ester compound formed by the reaction of benzoic acid with Laureth-2 (a PEG ether of lauryl alcohol typically derived from coconut or palm kernel oil) . This chemical structure yields a non-oily, lightweight liquid that serves as an effective emollient and spreading agent in research formulations . Its primary value for researchers lies in its dual functionality as a skin-conditioning agent that imparts a soft, supple feel without a heavy or greasy residue, and as a versatile solubilizer and coupling agent . In experimental applications, this compound is particularly valued for its role as a pre-wetting agent for difficult-to-dissolve materials, such as Carbopol resins and collagen derivatives, facilitating their uniform incorporation into model creams and lotions . Its mechanism of action involves coating surfaces with a thin, flexible film that fills in microscopic rough spots and reduces moisture loss, which is of significant interest in studies focused on skin barrier function and moisturization . The compound is characterized by its chemical stability over a wide pH range, resistance to hard water, and compatibility with non-ionic, anionic, and cationic surfactants, making it a robust component in complex experimental systems . Researchers should note that the compound is identified by CAS Number 56992-68-8 and has a molecular formula of C₂₃H₃₈O₄ . As with many ethoxylated compounds, the potential presence of trace amounts of 1,4-dioxane as a manufacturing by-product should be considered, though this can be controlled through purification . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications or personal consumer use.

特性

CAS番号

56992-68-8

分子式

C23H38O4

分子量

378.5 g/mol

IUPAC名

2-(2-dodecoxyethoxy)ethyl benzoate

InChI

InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-14-17-25-18-19-26-20-21-27-23(24)22-15-12-11-13-16-22/h11-13,15-16H,2-10,14,17-21H2,1H3

InChIキー

OAHKIYOTXOCPNI-UHFFFAOYSA-N

正規SMILES

CCCCCCCCCCCCOCCOCCOC(=O)C1=CC=CC=C1

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Laureth-2 Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Laureth-2 Benzoate (B1203000) (CAS No. 56992-68-8) is a synthetic ester formed from the reaction of Laureth-2 and benzoic acid.[1][2] It functions as a lightweight, non-oily emollient, skin-conditioning agent, and solubilizer in various cosmetic and personal care formulations.[1] Its chemical stability over a wide pH range and compatibility with numerous surfactant types make it a versatile ingredient.[1] This guide provides a detailed overview of its synthesis, purification, and analytical characterization for researchers and professionals in drug development and cosmetic science.

Synthesis of Laureth-2 Benzoate

The synthesis of this compound is a two-stage process involving the initial synthesis of its precursor, Laureth-2, followed by its esterification with benzoic acid.

Precursor Synthesis: Ethoxylation of Lauryl Alcohol

Laureth-2 is not a single compound but a mixture of polyoxyethylene lauryl ethers.[1] It is produced through the ethoxylation of lauryl alcohol (1-dodecanol). This process involves the ring-opening polymerization of ethylene (B1197577) oxide onto the lauryl alcohol substrate.[1] The reaction is typically conducted at elevated temperatures (120–180 °C) and pressures (1–10 bar) using a basic catalyst, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH).[1] The numerical designation '2' in Laureth-2 refers to the average number of repeating ethylene oxide units in the molecule.[3][4]

Esterification Pathways

The primary method for synthesizing this compound is the esterification of the terminal hydroxyl group of Laureth-2 with the carboxyl group of benzoic acid. Several pathways can be employed.

This is the most common and industrially relevant method for producing this compound.[1] It is an acid-catalyzed condensation reaction.

Reaction: Laureth-2 + Benzoic Acid ⇌ this compound + Water

The mechanism involves the protonation of the benzoic acid's carbonyl oxygen by a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), which increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of Laureth-2.[1][5] To drive the equilibrium towards the product, the water formed during the reaction is typically removed, for example, by azeotropic distillation with a solvent like xylene.[5][6]

To achieve faster and often irreversible reactions, more reactive derivatives of benzoic acid can be used. These methods often avoid the need to remove water but may introduce other challenges, such as corrosive by-products.

  • Benzoyl Chloride: This highly reactive acyl chloride reacts rapidly with Laureth-2. The reaction generates corrosive hydrochloric acid (HCl), which must be neutralized with an acid scavenger (e.g., a tertiary amine like pyridine).[1]

  • Benzoic Anhydride: This reagent reacts with Laureth-2 to yield the desired ester and one equivalent of benzoic acid as a by-product, which can be recovered.[1]

Transesterification is an alternative route where an existing ester, typically a simple alkyl ester like methyl benzoate or ethyl benzoate, reacts with Laureth-2 in the presence of a catalyst.[7][8] This method is advantageous when the starting acid is difficult to handle or when trying to avoid water formation.[7]

Reaction: Methyl Benzoate + Laureth-2 ⇌ this compound + Methanol

Catalysts for transesterification can be acidic or basic, with heterogeneous catalysts like zeolites, ion-exchange resins, and certain metal compounds (e.g., zinc or titanium-based) being preferred for their ease of separation and reusability.[7][9][10]

Diagram: Synthesis Pathway of this compound

G cluster_ethoxylation cluster_esterification Lauryl_Alcohol Lauryl Alcohol Lauryl_Alcohol->p1 Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->p1 Benzoic_Acid Benzoic Acid Benzoic_Acid->p2 Laureth_2 Laureth-2 Laureth_2->p2 Laureth_2_Benzoate This compound p1->Laureth_2 Ethoxylation (KOH, 120-180°C) p2->Laureth_2_Benzoate Fischer Esterification (H₂SO₄ Catalyst)

Caption: Chemical synthesis route for this compound.

Experimental Protocols

Protocol for Fischer-Speier Esterification

This protocol describes a general laboratory-scale synthesis.

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark apparatus connected to a condenser.

  • Charging Reactants: To the flask, add Laureth-2 (1.0 mole equivalent), benzoic acid (1.1 to 1.5 mole equivalent to drive the reaction), and an appropriate solvent for azeotropic distillation (e.g., toluene (B28343) or xylene).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) (e.g., 0.5-2% by weight of reactants).[5]

  • Reaction: Heat the mixture to reflux (typically 140-220°C, depending on the solvent and pressure).[5][9] Continuously collect the water-solvent azeotrope in the Dean-Stark trap. Monitor the reaction progress by measuring the amount of water collected or by using analytical techniques like Thin Layer Chromatography (TLC) or HPLC.

  • Reaction Completion: Once the theoretical amount of water has been collected or the reaction shows no further conversion, cool the mixture to room temperature.

Protocol for Purification

This protocol outlines the steps to purify the crude product from the esterification reaction.

  • Solvent Removal: If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Neutralization: Dilute the crude ester with an immiscible organic solvent (e.g., ethyl acetate). Wash the solution with a weak alkaline solution, such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize and remove unreacted benzoic acid and the acid catalyst.[9] Repeat the washing until the aqueous layer is no longer acidic.

  • Water Wash: Wash the organic layer with deionized water or brine to remove any remaining salts and base.[9]

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent.[11] Remove the solvent from the filtrate via rotary evaporation to yield the purified this compound.

  • Decolorization (Optional): If the product is colored, it can be further refined by treatment with activated carbon followed by filtration.[9]

  • Deodorization (Optional): For high-purity applications, residual volatile impurities can be removed by techniques like nitrogen stripping.[12]

Quantitative Data Summary

Data for benzoic acid esterification varies based on substrates and catalysts. The following table summarizes typical conditions found in related literature, which can serve as a starting point for optimizing this compound synthesis.

Table 1: Representative Reaction Conditions for Benzoic Acid Esterification

Parameter Value/Range Catalyst Notes Source
Temperature 160 - 250 °C Metal-containing (e.g., Titanates) Step-wise temperature increase is sometimes employed. [9],[11]
140 °C H₂SO₄, p-TSA, etc. Reaction performed under vacuum with azeotropic distillation. [5],[6]
75 °C Deep Eutectic Solvent (DES) High conversion (88.3%) achieved with ethanol. [13]
Molar Ratio Acid:Alcohol from 1:1 to 3:1 Metal-containing An excess of acid is often used to maximize alcohol conversion. [9],[11]
Catalyst Amount 0.01 - 1% by weight Metal-containing Typically a small percentage of the total reaction mass. [9]
Reaction Time 3 - 10 hours Various Dependent on temperature, catalyst, and desired conversion. [9],[14]
Yield >85% Pd/C (Transesterification) Yield of vinyl benzoate via transesterification. [14]

| | 88.7% | Zinc Acetate (Transesterification) | Yield for 2-ethylhexyl benzoate from methyl benzoate. |[10] |

Purification and Quality Control

Ensuring the purity of this compound is critical, especially for its use in regulated industries. The primary impurities of concern are unreacted starting materials, catalysts, and potential by-products from the ethoxylation process, such as 1,4-dioxane.[1][2]

Analytical Characterization Methods

A combination of chromatographic and spectroscopic techniques is used to confirm the structure and quantify the purity of the final product.

Table 2: Analytical Methods for Characterization and Purity Assessment

Technique Purpose Typical Conditions & Observations Source
HPLC Quantitative analysis of the main component and detection of non-volatile impurities (e.g., unreacted benzoic acid). Reversed-phase column (e.g., C18); Mobile phase typically a gradient of acetonitrile (B52724) and acidified water; UV detection. [1],[15],[16]
GC-MS Detection of volatile and semi-volatile impurities, including residual solvents and potential by-products like 1,4-dioxane. Capillary column suitable for semi-polar compounds; Mass spectrometry for definitive identification. [16]
NMR (¹H, ¹³C) Definitive structural elucidation and confirmation of the ester linkage. Expected ¹H NMR signals for the lauryl alkyl chain, ethoxy linkers, and the benzoate aromatic ring. [1]

| FTIR | Functional group analysis. | Presence of a strong carbonyl (C=O) stretch for the ester group (approx. 1720 cm⁻¹) and C-O stretches for the ether linkages. | N/A |

Diagram: Purification and Analysis Workflow

G cluster_qc Crude Crude this compound (from reactor) Neut Neutralization (Wash with aq. NaHCO₃) Crude->Neut Wash Water Wash Neut->Wash Dry Drying (e.g., over MgSO₄) Wash->Dry Filt Filtration Dry->Filt Final Purified this compound Filt->Final QC Quality Control Analysis Final->QC HPLC HPLC QC->HPLC GCMS GC-MS QC->GCMS NMR NMR QC->NMR

Caption: General workflow for the purification and quality control of this compound.

Conclusion

The synthesis of this compound is predominantly achieved through the well-established Fischer-Speier esterification of Laureth-2 and benzoic acid. Alternative methods, such as using activated benzoic acid derivatives or transesterification, offer process advantages in specific contexts. A multi-step purification process involving neutralization, washing, drying, and optional adsorption steps is crucial to remove impurities and achieve the high quality required for its intended applications. Rigorous analytical quality control, primarily using HPLC for purity and NMR for structural confirmation, ensures the final product meets specifications. This guide provides a foundational framework for the synthesis, purification, and analysis of this compound for scientific and industrial purposes.

References

physicochemical properties of Laureth-2 benzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Laureth-2 Benzoate (B1203000)

Introduction

Laureth-2 Benzoate (CAS No: 56992-68-8) is a synthetic ester formed through the reaction of Laureth-2 with benzoic acid.[1] Laureth-2 itself is a polyoxyethylene ether of lauryl alcohol, containing an average of two ethylene (B1197577) oxide units.[2] This compound functions as a lightweight, non-oily emollient, skin-conditioning agent, and solubilizer in various research and cosmetic formulations.[1] Its molecular structure, combining a lipophilic alkyl chain, a short hydrophilic ethoxylated portion, and an aromatic benzoate group, imparts unique solubility and sensory characteristics. This guide provides a detailed overview of its chemical identity, physicochemical properties, synthesis, and relevant analytical methodologies for researchers and formulation scientists.

Chemical Identity and Structure

This compound is characterized by a well-defined chemical structure, though the laureth portion represents a small distribution of ethoxylation lengths averaging two units.

Table 1: Chemical Identification of this compound

Identifier Value
INCI Name This compound
CAS Number 56992-68-8[1]
Molecular Formula C₂₃H₃₈O₄[1][3]
Molecular Weight 378.55 g/mol [3]
IUPAC Name 2-(2-dodecoxyethoxy)ethyl benzoate[1]
Canonical SMILES CCCCCCCCCCCCOCCOCCOC(=O)C1=CC=CC=C1[1][3][4]

| InChI Key | OAHKIYOTXOCPNI-UHFFFAOYSA-N[1][3][4] |

Physicochemical Properties

This compound is valued for its physical state and stability. While extensive experimental data is not widely published, its properties can be inferred from its structure and data on its precursors. It is a lightweight liquid that serves as an effective emollient and spreading agent.[1] It is known to be chemically stable over a broad pH range and is compatible with a wide array of non-ionic, anionic, and cationic surfactants.[1]

Table 2: Summary of Physicochemical Data for this compound and its Precursor

Property Value Notes
Appearance Non-oily, lightweight liquid[1] For this compound.
Solubility Poorly soluble in water; Soluble in low aliphatic alcohols (e.g., methanol (B129727), ethanol).[5][6] Data for the precursor, Laureth-2. The benzoate moiety increases hydrophobicity.
Predicted XlogP 7.4 Computational prediction for this compound, indicating high lipophilicity.[4]
Stability Stable over a wide pH range; Resistant to hard water.[1] For this compound.
Density (Laureth-2) ~0.905 g/mL at 20°C[5] Data for the precursor, Laureth-2.
Solidification Point (Laureth-2) ~0°C[5] Data for the precursor, Laureth-2.

| HLB Value (Laureth-2) | 6.2[5] | Hydrophilic-Lipophilic Balance for the precursor, Laureth-2. |

Synthesis and Characterization Workflow

The production and analysis of this compound follow a logical chemical and analytical workflow, beginning with its precursors and concluding with structural and purity verification.

G cluster_synthesis Synthesis Pathway cluster_characterization Analytical Characterization A Lauryl Alcohol (1-Dodecanol) B Ethoxylation (Ethylene Oxide, KOH catalyst) A->B C Laureth-2 (Precursor) B->C E Fischer-Speier Esterification (Acid Catalyst, Heat) C->E D Benzoic Acid D->E F Crude this compound E->F G Purification (e.g., Neutralization, Washing) F->G H Pure this compound G->H I Structural Verification (NMR Spectroscopy) H->I J Purity & Quantitative Analysis (HPLC) H->J K Molecular Geometry (DFT Modeling) I->K informs model

Caption: Synthesis and Characterization Workflow for this compound.

Experimental Protocols

The characterization of this compound relies on standard analytical techniques in organic chemistry. Below are generalized protocols for key methods.

Protocol 1: Purity and Quantitative Analysis via High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a primary technique for assessing the purity and quantifying this compound in complex matrices.[1][7]

  • System Preparation: An HPLC system equipped with a UV detector, autosampler, and column oven is used. A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is typically employed.[7]

  • Mobile Phase: A gradient elution is often necessary to separate the target analyte from precursors and impurities. A common mobile phase system consists of Acetonitrile (Solvent A) and 0.1% aqueous formic acid (Solvent B).[7] The gradient may run from a lower to a higher concentration of Acetonitrile over 20-30 minutes to elute compounds of varying polarity.

  • Standard Preparation: A stock solution of high-purity this compound reference standard is prepared in a suitable solvent like methanol or acetonitrile. A calibration curve is generated by preparing a series of dilutions (e.g., 1-100 µg/mL).

  • Sample Preparation: The sample matrix (e.g., a cosmetic cream) is prepared using extraction techniques. Ultrasound-assisted extraction (UAE) with methanol is an effective method for solid or viscous samples.[7] The extract is filtered through a 0.45 µm syringe filter before injection.

  • Analysis: The prepared sample is injected into the HPLC system. The UV detector is set to a wavelength appropriate for the benzoate chromophore (typically around 230 nm).

  • Quantification: The peak area of this compound in the sample chromatogram is compared against the calibration curve to determine its concentration. Purity is assessed by the relative area of the main peak compared to any impurity peaks.

Protocol 2: Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for the unambiguous structural confirmation of organic molecules like this compound by mapping its hydrogen (¹H) and carbon (¹³C) frameworks.[1]

  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution is transferred to a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • The sample is placed in the NMR spectrometer (e.g., 400 MHz or higher).

    • A standard one-dimensional proton spectrum is acquired.

    • Expected signals include: aromatic protons from the benzoate ring (multiplets in the ~7.4-8.1 ppm range), protons on the carbons adjacent to the ester and ether linkages (in the ~3.6-4.5 ppm range), the aliphatic lauryl chain protons (~0.8-1.6 ppm range), and a characteristic triplet for the terminal methyl group (~0.88 ppm).[1]

  • ¹³C NMR Acquisition:

    • A one-dimensional carbon spectrum (e.g., using a broadband proton-decoupled pulse sequence) is acquired.

    • Expected signals include: the ester carbonyl carbon (~166 ppm), aromatic carbons (~128-133 ppm), ether carbons (~60-70 ppm), and the aliphatic lauryl chain carbons (~14-32 ppm).[1]

  • Data Processing and Interpretation: The acquired spectra are processed (Fourier transform, phase correction, and baseline correction). The chemical shifts, integration (for ¹H), and multiplicities of the signals are analyzed to confirm that the structure is consistent with that of 2-(2-dodecoxyethoxy)ethyl benzoate.

Computational Modeling Workflow

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable molecular geometry and electronic structure of a compound.[1]

G A Define Input Structure (this compound) B Select DFT Method (e.g., B3LYP functional) A->B C Select Basis Set (e.g., 6-31++G(d,p)) A->C D Molecular Geometry Optimization B->D C->D E Lowest Energy Conformation D->E F Calculate Electronic Properties (e.g., HOMO/LUMO, ESP) E->F

References

An In-depth Technical Guide on the Molecular Structure and Conformation of Laureth-2 Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of Laureth-2 benzoate (B1203000), a synthetic ester valued in various research and formulation applications for its emollient and solubilizing properties.

Molecular Structure

Laureth-2 benzoate is the ester of benzoic acid and Laureth-2.[1] Laureth-2 is a polyoxyethylene ether of lauryl alcohol, with the "2" in its name signifying an average of two ethylene (B1197577) oxide units.[2] Consequently, commercial this compound is typically a mixture of molecules with varying ethoxy chain lengths. The synthesis of this compound is generally achieved through a Fischer-Speier esterification, an acid-catalyzed reaction between Laureth-2 and benzoic acid.[3]

The fundamental structure consists of a hydrophobic lauryl chain, a short, flexible polyethylene (B3416737) glycol linker, and an aromatic benzoate group. This amphiphilic nature underpins its utility as an emollient and solubilizer.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 2-(2-dodecoxyethoxy)ethyl benzoate[4]
CAS Number 56992-68-8[3][5]
Molecular Formula C₂₃H₃₈O₄[3][5]
SMILES CCCCCCCCCCCCOCCOCCOC(=O)c1ccccc1[4][5]
InChIKey OAHKIYOTXOCPNI-UHFFFAOYSA-N[5]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in various formulations. A summary of its key quantitative data is presented below.

Table 2: Physicochemical Data for this compound

PropertyValue
Molecular Weight 378.55 g/mol [5]
Predicted XlogP 7.4[4]
Appearance Non-oily, lightweight liquid[3]

Molecular Conformation

The molecular conformation of this compound is characterized by a high degree of flexibility. The lauryl chain and the diethylene glycol linker possess numerous single bonds, allowing for a wide range of possible conformations in solution.

Due to this flexibility, determining a single, stable conformation for this compound is challenging. For its precursor, Laureth-2, 3D conformer generation is disallowed in some databases due to its flexible nature.[6] This inherent flexibility is a key feature of the molecule, contributing to its liquid state and emollient properties.

Computational Approaches to Conformation Analysis:

Given the absence of detailed experimental data on the solid-state conformation, computational methods are the primary tools for investigating the conformational landscape of this compound.

  • Molecular Mechanics (MM): MM methods can be employed to perform conformational searches and identify low-energy conformers. These methods are computationally less expensive and suitable for exploring the vast conformational space of such a flexible molecule.

  • Density Functional Theory (DFT): For more accurate energy calculations and geometry optimization of the identified low-energy conformers, DFT methods can be utilized.[3] This quantum mechanical approach provides insights into the electronic structure and preferred geometries of the molecule.[3]

A logical workflow for the computational analysis of this compound's conformation is depicted below.

G Computational Workflow for Conformation Analysis A Initial 2D Structure of this compound B 3D Structure Generation A->B C Conformational Search (e.g., Molecular Mechanics) B->C D Identification of Low-Energy Conformers C->D E Geometry Optimization (e.g., DFT) D->E F Analysis of Conformational Properties (Bond Angles, Dihedral Angles) E->F

Computational workflow for conformational analysis.

Experimental Protocols for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound.[3]

  • ¹H NMR: Would provide information on the different proton environments, allowing for the identification of signals from the lauryl chain's terminal methyl group, the methylene (B1212753) groups of the alkyl and ethoxy chains, and the aromatic protons of the benzoate group.[3]

  • ¹³C NMR: Would reveal the number of unique carbon environments, confirming the presence of the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the lauryl and ethoxy moieties.[3]

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments would be instrumental in establishing the connectivity between different parts of the molecule, thus confirming the overall structure.

Mass Spectrometry (MS):

Mass spectrometry can be used to determine the molecular weight of this compound and to study its fragmentation patterns, providing further structural confirmation. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Infrared (IR) Spectroscopy:

IR spectroscopy can be used to identify the characteristic functional groups present in this compound. Key vibrational bands would include:

  • C=O stretching of the ester group.

  • C-O stretching of the ester and ether linkages.

  • Aromatic C=C stretching of the benzoate ring.

  • Aliphatic C-H stretching of the lauryl and ethoxy chains.

The general experimental workflow for the structural characterization of this compound is outlined in the diagram below.

G Experimental Workflow for Structural Characterization cluster_synthesis Synthesis and Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Esterification of Laureth-2 and Benzoic Acid Purification Purification of This compound Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (MS, HRMS) Purification->MS IR Infrared Spectroscopy Purification->IR Structure_Confirmation Confirmation of Molecular Structure NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Workflow for structural characterization.

Molecular Structure Visualization

The following diagram illustrates the general molecular structure of this compound.

General molecular structure of this compound.

References

Solubility Profile of Laureth-2 Benzoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laureth-2 benzoate (B1203000) is a non-oily, lightweight emollient and solubilizer frequently utilized in the cosmetic and pharmaceutical industries.[1] Its chemical structure, an ester of benzoic acid and Laureth-2 (the polyethylene (B3416737) glycol ether of lauryl alcohol), imparts desirable sensory properties and functional characteristics to formulations.[2] A thorough understanding of its solubility in various organic solvents is critical for formulators to ensure product stability, efficacy, and aesthetic appeal. This technical guide provides a comprehensive overview of the solubility profile of Laureth-2 benzoate, including detailed experimental protocols for its determination.

Data Presentation: Solubility of this compound

The following table summarizes the expected qualitative solubility of this compound in a selection of organic solvents. It is important to note that these are predictive assessments based on the chemical nature of the compound. For precise formulation work, experimental determination of quantitative solubility is strongly recommended using the protocols outlined in the subsequent section.

SolventChemical ClassPredicted Solubility
EthanolAlcoholSoluble
IsopropanolAlcoholSoluble
Propylene GlycolGlycolSoluble
IsododecaneHydrocarbonSoluble
CyclomethiconeSiliconeSoluble
Caprylic/Capric TriglycerideEsterSoluble
AcetoneKetoneSoluble

Experimental Protocols: Determination of Solubility

The most widely accepted method for determining the solubility of a substance is the isothermal shake-flask method, which is also the basis for OECD Guideline 105 for water solubility.[7][8][9][10][11] This method involves agitating an excess amount of the solute in the solvent at a constant temperature until equilibrium is reached. The resulting saturated solution is then analyzed to determine the concentration of the dissolved solute.

Protocol: Isothermal Shake-Flask Method for Organic Solvents

1. Objective: To determine the saturation concentration of this compound in a given organic solvent at a specified temperature.

2. Materials and Apparatus:

  • This compound (high purity)

  • Organic solvents (analytical grade)

  • Glass flasks or vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

3. Procedure:

  • Preparation:

    • Set the orbital shaker to the desired temperature (e.g., 25 °C).

    • Prepare a series of calibration standards of this compound in the chosen solvent.

  • Equilibration:

    • Add an excess amount of this compound to a flask containing a known volume of the organic solvent. An excess is ensured when undissolved this compound remains visible.

    • Seal the flasks and place them in the temperature-controlled orbital shaker.

    • Agitate the flasks at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can determine the minimum time to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the flasks from the shaker and allow them to stand undisturbed to let the undissolved this compound settle.

    • To further separate the undissolved portion, centrifuge the samples at a high speed.

    • Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved micro-droplets.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration standards.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC or GC) to determine the concentration of this compound.

    • The analysis should be performed in triplicate for each solvent.

4. Data Analysis:

  • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the calibration standards.

  • From the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculate the solubility of this compound in the organic solvent by accounting for the dilution factor. The solubility is typically expressed in grams per 100 grams of solvent or g/L.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation of Undissolved Solute cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to solvent prep2 Seal flask prep1->prep2 equil Agitate at constant temperature (e.g., 24-48h) prep2->equil sep1 Centrifuge sample equil->sep1 sep2 Filter supernatant sep1->sep2 analysis1 Dilute filtered saturated solution sep2->analysis1 analysis2 Quantify using HPLC/GC analysis1->analysis2 result Calculate Solubility (g/100g) analysis2->result

Caption: Experimental workflow for determining the solubility of this compound.

References

Technical Guide: Determination of the Critical Micelle Concentration of Laureth-2 Benzoate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, a specific, experimentally determined Critical Micelle Concentration (CMC) value for Laureth-2 benzoate (B1203000) in aqueous solutions has not been published. This guide, therefore, provides a comprehensive framework for the experimental determination of this value, outlining the most appropriate methodologies and protocols for a non-ionic surfactant of its predicted characteristics.

Introduction to Laureth-2 Benzoate

This compound is a non-ionic surfactant, an ester formed from the reaction of benzoic acid and Laureth-2. Laureth-2 itself is a polyoxyethylene ether of lauryl alcohol, indicating it has a hydrophilic polyethylene (B3416737) glycol chain (an average of two ethylene (B1197577) oxide units) and a hydrophobic lauryl (C12) alkyl chain. This amphiphilic structure is responsible for its surface-active properties and its ability to self-assemble in solution. Understanding the CMC is crucial as it dictates the concentration at which these molecules form micelles, a phenomenon that profoundly impacts formulation properties such as solubilization, emulsification, and drug delivery potential.

The Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant in a solution above which aggregates, known as micelles, begin to form.[1] Below the CMC, surfactant molecules exist predominantly as monomers, which can align at interfaces, reducing surface or interfacial tension.[2] Once the CMC is reached, the interface becomes saturated with monomers, and any further addition of the surfactant leads to the spontaneous formation of micelles in the bulk of the solution.[3] This transition is marked by abrupt changes in various physicochemical properties of the solution, such as surface tension, conductivity, and the spectral properties of incorporated fluorescent probes.[4]

Predicted Physicochemical Properties Relevant to CMC Determination

While specific data for this compound is unavailable, we can infer properties from its constituent parts, Laureth-2 and benzoic acid.

PropertyPredicted Characteristic for this compoundRelevance to CMC Determination
Ionic Nature Non-ionicThe head group does not ionize in an aqueous solution. This makes the conductivity method less suitable due to the lack of significant change in charge carriers upon micellization.[2]
Solubility Expected to be poorly soluble in water, forming cloudy solutions.[2][5]The concentration range for CMC determination must be carefully selected to stay within the solubility limit to avoid precipitation.
Hydrophobicity The presence of the C12 lauryl chain and the benzoate group contributes to its hydrophobic character.The hydrophobicity of the tail is a primary driving force for micellization.
HLB (for Laureth-2) The Hydrophilic-Lipophilic Balance (HLB) for the Laureth-2 precursor is approximately 6.2.[5]This low HLB value suggests a tendency to form water-in-oil emulsions, but it will still form micelles in an aqueous solution at a specific concentration.

Experimental Protocols for CMC Determination

Given that this compound is a non-ionic surfactant, surface tensiometry and fluorescence spectroscopy are the most recommended and reliable methods for determining its CMC.[4]

Surface Tensiometry

Principle: This is a primary and widely used method for CMC determination.[2] The surface tension of a surfactant solution decreases as the concentration of surfactant monomers increases and they adsorb at the air-water interface.[6] Once the CMC is reached and micelles form, the monomer concentration remains relatively constant, leading to a plateau where the surface tension no longer changes significantly with increasing total surfactant concentration.[3] The CMC is identified as the point of inflection on a plot of surface tension versus the logarithm of the surfactant concentration.[2]

Apparatus:

  • Digital Tensiometer (utilizing Wilhelmy plate or du Noüy ring method)

  • Precision analytical balance

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

  • Temperature-controlled water bath or jacketed vessel

Reagents:

  • High-purity this compound

  • Deionized or Milli-Q water (with a surface tension of ~72 mN/m at 25°C)

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in deionized water. Gentle heating or sonication may be required to aid dissolution, but the solution should be returned to the target experimental temperature before use.

  • Prepare a series of dilutions from the stock solution, covering a wide concentration range both below and above the expected CMC. A logarithmic dilution series is often efficient.

  • Calibrate the tensiometer with deionized water at the desired experimental temperature (e.g., 25°C).

  • For each dilution, measure the surface tension. Ensure the Wilhelmy plate or du Noüy ring is thoroughly cleaned and flamed (if platinum) between measurements to remove any residual surfactant.

  • Allow each measurement to equilibrate until a stable surface tension reading is obtained.

  • Record the surface tension for each concentration.

Data Analysis:

  • Plot the measured surface tension (γ) on the y-axis against the logarithm of the this compound concentration (log C) on the x-axis.

  • The resulting plot will typically show two linear regions: a steeply declining portion at low concentrations and a nearly horizontal plateau at high concentrations.

  • The CMC is determined from the intersection of the two lines extrapolated from these linear regions.[2]

Fluorescence Spectroscopy using a Hydrophobic Probe

Principle: This method utilizes a fluorescent probe, such as pyrene (B120774), whose spectral properties are sensitive to the polarity of its microenvironment.[7] In an aqueous solution below the CMC, pyrene resides in a polar (water) environment. Above the CMC, pyrene preferentially partitions into the nonpolar, hydrophobic core of the micelles.[8] This change in the microenvironment causes a distinct shift in the pyrene fluorescence emission spectrum. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in the emission spectrum is particularly sensitive to polarity. A sharp decrease in the I₁/I₃ ratio indicates the formation of micelles.[5]

Apparatus:

  • Fluorometer or fluorescence spectrophotometer

  • Quartz cuvettes

  • Precision analytical balance

  • Volumetric flasks and micropipettes

Reagents:

Procedure:

  • Prepare a stock solution of pyrene in methanol or acetone (e.g., 1 mM).

  • Prepare a series of this compound solutions in deionized water, spanning a range of concentrations.

  • To each surfactant solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (e.g., ~1 µM) to avoid excimer formation. The final concentration of the organic solvent should be minimal (<1%).

  • Allow the solutions to equilibrate for a period (e.g., 1-2 hours) in the dark to ensure complete partitioning of the pyrene.

  • Set the excitation wavelength on the fluorometer to approximately 334 nm.[5]

  • Record the fluorescence emission spectrum for each sample from approximately 350 nm to 450 nm.

  • Identify the intensities of the first (I₁, ~372 nm) and third (I₃, ~383 nm) vibronic peaks.[5]

Data Analysis:

  • Calculate the intensity ratio I₁/I₃ for each this compound concentration.

  • Plot the I₁/I₃ ratio on the y-axis against the logarithm of the this compound concentration (log C) on the x-axis.

  • The plot will show a sigmoidal curve. The CMC is typically determined from the midpoint of the transition in this curve, which can be found using the maximum of the first derivative of the curve.

Visualizations

Micelle_Formation cluster_0 Below CMC cluster_1 At CMC cluster_2 Above CMC Monomer1 Monomer Monomer2 Monomer Micelle Micelle Formation Monomer2->Micelle [Surfactant] increases Monomer3 Monomer Micelle1 Micelle Micelle->Micelle1 Micelle2 Micelle Monomer_const Constant Monomer Concentration

Caption: The process of micellization in an aqueous solution.

CMC_Workflow A Prepare Stock Solution of this compound B Create Serial Dilutions (Logarithmic Scale) A->B C Measure Surface Tension for each dilution B->C D Plot Surface Tension vs. log(Concentration) C->D E Identify Two Linear Regions (Pre- and Post-CMC) D->E F Determine CMC at the Intersection of Extrapolated Lines E->F

Caption: Experimental workflow for CMC determination by surface tensiometry.

References

Spectroscopic Characterization of Laureth-2 Benzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize Laureth-2 benzoate (B1203000), a synthetic ester of benzoic acid and Laureth-2. Due to its properties as a lightweight emollient and solubilizer, Laureth-2 benzoate is of significant interest in various research and formulation contexts.[1][2][3][4] This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and confirmation of this compound.

Molecular Structure and Properties

This compound is the ester formed from the reaction of benzoic acid with Laureth-2, a polyoxyether of lauryl alcohol. The "2" in Laureth-2 indicates an average of two ethylene (B1197577) oxide units in the molecule.[1] The resulting compound, with the molecular formula C₂₃H₃₈O₄ and a molecular weight of approximately 378.55 g/mol , is a non-oily, lightweight liquid.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic frameworks.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the protons in the benzoate ring, the ethoxy groups, and the lauryl chain.

Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignment
~8.05Doublet2HAromatic (ortho-protons of benzoate)
~7.55Triplet1HAromatic (para-proton of benzoate)
~7.45Triplet2HAromatic (meta-protons of benzoate)
~4.50Triplet2H-C(=O)O-CH₂-
~3.85Triplet2H-O-CH₂-CH₂-O-C(=O)-
~3.70Multiplet4H-O-CH₂-CH₂-O-
~3.55Triplet2HLauryl -CH₂-O-
~1.65Multiplet2HLauryl -CH₂-CH₂-O-
~1.25Multiplet18HLauryl -(CH₂)₉-
~0.88Triplet3HLauryl -CH₃
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

Chemical Shift (ppm)Assignment
~166.5Ester Carbonyl (C=O)
~133.0Aromatic (para-carbon of benzoate)
~130.0Aromatic (ipso-carbon of benzoate)
~129.5Aromatic (ortho-carbons of benzoate)
~128.4Aromatic (meta-carbons of benzoate)
~71.0Lauryl -CH₂-O-
~70.5Ethoxy -CH₂- groups
~69.0Ethoxy -CH₂- groups
~64.0Ester -CH₂-O(C=O)-
~31.9 - ~22.7Lauryl -(CH₂)ₙ-
~14.1Lauryl -CH₃
Experimental Protocol for NMR Spectroscopy

The following is a general protocol for obtaining NMR spectra of a liquid sample like this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Reference the chemical shifts to the internal standard.

experimental_workflow_nmr cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve this compound in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert_tube Insert Sample into Spectrometer transfer->insert_tube tune_shim Tune and Shim insert_tube->tune_shim acquire_h1 Acquire ¹H Spectrum tune_shim->acquire_h1 acquire_c13 Acquire ¹³C Spectrum acquire_h1->acquire_c13 fourier Fourier Transform acquire_c13->fourier phase Phase Correction fourier->phase integrate Integrate and Reference phase->integrate

Caption: NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted FTIR Spectral Data

The FTIR spectrum of this compound is expected to show characteristic absorption bands confirming the presence of an ester functional group, aromatic and aliphatic C-H bonds, and C-O ether linkages.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3100-3000MediumC-H stretchAromatic (Benzoate Ring)
2950-2850StrongC-H stretchAliphatic (Lauryl & Ethoxy Chains)
1740-1720StrongC=O stretchEster
1600-1450Medium-StrongC=C stretchAromatic (Benzoate Ring)
1300-1200StrongC-O stretchEster Linkage
1150-1050StrongC-O stretchEther (Ethoxy Chains)
Experimental Protocol for FTIR Spectroscopy

A common and convenient method for analyzing liquid samples like this compound is Attenuated Total Reflectance (ATR) FTIR spectroscopy.[6]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).[6]

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Acquire a background spectrum to account for atmospheric and crystal absorbances.[6]

  • Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.[6]

  • Spectrum Acquisition: Initiate the sample scan. The instrument will pass an infrared beam through the sample. To improve the signal-to-noise ratio, an average of multiple scans (e.g., 16-32) is typically collected.[6]

  • Data Analysis: The resulting spectrum, displayed as absorbance or transmittance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands.[6]

  • Cleaning: After the measurement, thoroughly clean the ATR crystal with an appropriate solvent to remove any sample residue.[6]

experimental_workflow_ftir start Start background Acquire Background Spectrum start->background apply_sample Apply this compound to ATR Crystal background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum analyze Analyze Spectrum for Characteristic Bands acquire_spectrum->analyze clean Clean ATR Crystal analyze->clean end End clean->end

Caption: FTIR Spectroscopy Experimental Workflow.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data

For this compound (C₂₃H₃₈O₄), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (approximately 378.5 g/mol ).[5] High-resolution mass spectrometry would provide a more precise mass, confirming the elemental composition.

Expected Fragmentation Patterns:

  • Loss of the alkoxy group: Cleavage of the ester bond can lead to the loss of the lauryl ethoxy group.

  • Cleavage of ether bonds: Fragmentation can occur at the C-O bonds of the ethoxy units.

  • Formation of a benzoyl cation: A prominent peak at m/z 105, corresponding to the [C₆H₅CO]⁺ ion, is expected.

  • Loss of benzoic acid: A neutral loss of benzoic acid (122 Da) may also be observed.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable ionization techniques for a molecule like this compound. The following is a general protocol for ESI-MS.

Instrumentation: A mass spectrometer equipped with an ESI source, often coupled with a liquid chromatography (LC) system for sample introduction.

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • The solvent should be compatible with the mobile phase if using LC-MS.

Data Acquisition:

  • Introduce the sample solution into the ESI source via direct infusion or through an LC system.

  • The sample is nebulized and ionized in the ESI source.

  • The generated ions are transferred into the mass analyzer.

  • The mass analyzer separates the ions based on their m/z ratio.

  • A mass spectrum is generated by detecting the ions.

Data Analysis:

  • Identify the molecular ion peak to confirm the molecular weight.

  • Analyze the fragmentation pattern to gain structural information and confirm the presence of key functional groups.

logical_relationship_ms cluster_fragments Primary Fragmentation Pathways parent This compound (Molecular Ion) benzoyl Benzoyl Cation (m/z 105) parent->benzoyl Ester Cleavage alkoxy_loss Loss of Alkoxy Group parent->alkoxy_loss Ester Cleavage ether_cleavage Cleavage of Ether Bonds parent->ether_cleavage Ether Fission benzoic_acid_loss Neutral Loss of Benzoic Acid parent->benzoic_acid_loss Rearrangement

Caption: Mass Spectrometry Fragmentation Pathways.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive understanding of its molecular structure. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insight into the compound's fragmentation behavior. The combination of these techniques is essential for the unambiguous identification and quality control of Lauret-2 benzoate in research and industrial applications.

References

In Vitro Toxicological Profile of Laureth-2 Benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Laureth-2 Benzoate (B1203000) is an ester of benzoic acid and laureth-2, serving various functions in cosmetic formulations, including as a skin-conditioning agent and emollient.[1][2] This technical guide provides a comprehensive overview of the methodologies required to establish a complete in vitro toxicological profile for Laureth-2 Benzoate. While specific quantitative toxicity data for this compound is not extensively available in the public domain, this document outlines the standard, internationally recognized in vitro assays that form the basis of a thorough safety assessment for cosmetic ingredients. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed alkyl benzoates as a group and concluded them to be safe in their present practices of use and concentration, noting that available data indicates they are not genotoxic.[2][3] This guide will detail the experimental protocols for key toxicological endpoints, including cytotoxicity, genotoxicity, and irritation, in line with OECD guidelines.

Toxicological Endpoints and Data Presentation

A comprehensive in vitro safety assessment of this compound would involve evaluating several key toxicological endpoints. The following tables summarize the essential assays and the nature of the data that would be generated.

Table 1: Cytotoxicity Data

AssayCell Line(s)EndpointIllustrative Result for a Similar Compound (e.g., Methyl Benzoate)
Neutral Red Uptake (NRU)HaCaT (Keratinocytes), HDFa (Fibroblasts)IC50 (Concentration inhibiting 50% of cell viability)~10.9 mM in HEK293 cells[4]
MTT AssayHaCaT, HDFaIC50Data not available

Table 2: Genotoxicity Data

AssayTest SystemEndpointExpected Outcome for Alkyl Benzoates
Bacterial Reverse Mutation Test (Ames Test) - OECD 471Salmonella typhimurium strainsMutagenicityNon-mutagenic[2][3]
In Vitro Mammalian Cell Micronucleus Test - OECD 487Human Lymphocytes or CHO cellsClastogenicity, AneugenicityNon-genotoxic[2][3]

Table 3: Irritation Potential Data

AssayTest SystemEndpointClassification
Reconstructed Human Epidermis (RhE) Test - OECD 439EpiDerm™, EpiSkin™Cell ViabilityPrediction of Skin Irritation (Irritant or Non-Irritant)
Bovine Corneal Opacity and Permeability (BCOP) Test - OECD 437Bovine CorneasOpacity and PermeabilityPrediction of Eye Irritation (Irritant or Non-Irritant)

Experimental Protocols

Detailed methodologies for key in vitro assays are crucial for the accurate assessment of this compound's toxicological profile.

Cytotoxicity: Neutral Red Uptake (NRU) Assay (OECD GD 129)

The NRU assay is a widely used method to assess the cytotoxicity of a substance by measuring the viability of cells after exposure.

  • Cell Culture: Human keratinocytes (e.g., HaCaT) are cultured in a 96-well plate until they form a confluent monolayer.

  • Exposure: The culture medium is replaced with various concentrations of this compound dissolved in a suitable vehicle, alongside positive (e.g., Sodium Dodecyl Sulfate) and negative (vehicle) controls. The cells are incubated for a defined period (e.g., 24 hours).

  • Neutral Red Staining: After exposure, the cells are washed and incubated with a medium containing neutral red, a vital dye that accumulates in the lysosomes of viable cells.

  • Dye Extraction and Quantification: The cells are then washed, and the incorporated dye is extracted using a destaining solution. The absorbance of the extracted dye is measured using a spectrophotometer, which is proportional to the number of viable cells.

  • Data Analysis: The IC50 value is calculated from the dose-response curve, representing the concentration of this compound that reduces cell viability by 50% compared to the negative control.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

The Ames test is a widely used method for identifying substances that can cause gene mutations.

  • Test Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used. These strains have mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism.[5]

  • Exposure: The bacterial strains are exposed to various concentrations of this compound, along with positive and negative controls, on a minimal agar (B569324) plate with a small amount of histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Data Analysis: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the negative control.

Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This test method provides an in vitro model for assessing the skin irritation potential of chemicals.[6]

  • Test System: Commercially available reconstructed human epidermis models (e.g., EpiDerm™, EpiSkin™) are used. These are three-dimensional tissue constructs that mimic the biochemical and physiological properties of the human epidermis.[7]

  • Exposure: A defined amount of this compound is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are also tested. The exposure period is typically 60 minutes.

  • Incubation: After exposure, the tissues are rinsed and incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment: Cell viability is determined by the MTT assay, where viable cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) precipitate. The amount of formazan produced is measured spectrophotometrically.

  • Classification: If the mean tissue viability is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant.[6]

Visualizations: Workflows and Pathways

Visual representations of experimental processes and potential molecular interactions provide a clearer understanding of the toxicological assessment.

G cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay Execution cluster_analysis Data Analysis & Interpretation Test_Substance This compound Dose_Response Application of Test Substance (Multiple Concentrations) Test_Substance->Dose_Response Cell_Culture Cell Line Seeding (e.g., HaCaT, Fibroblasts) Cell_Culture->Dose_Response Cytotoxicity Cytotoxicity Assays (e.g., NRU, MTT) Dose_Response->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Ames, Micronucleus) Dose_Response->Genotoxicity Irritation Irritation Assays (e.g., RhE, BCOP) Dose_Response->Irritation Controls Positive & Negative Controls Controls->Cytotoxicity Controls->Genotoxicity Controls->Irritation Data_Acquisition Spectrophotometry, Microscopy, etc. Cytotoxicity->Data_Acquisition Genotoxicity->Data_Acquisition Irritation->Data_Acquisition Statistical_Analysis IC50 Calculation, Significance Testing Data_Acquisition->Statistical_Analysis Safety_Assessment Toxicological Profile & Risk Assessment Statistical_Analysis->Safety_Assessment

Caption: General Experimental Workflow for In Vitro Toxicity Testing.

G cluster_exposure Exposure cluster_cellular Cellular Interaction cluster_response Cellular Response cluster_outcome Toxicological Outcome Test_Compound This compound Membrane Cell Membrane Interaction Test_Compound->Membrane DNA DNA Interaction Test_Compound->DNA Mitochondria Mitochondrial Dysfunction Membrane->Mitochondria ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS DNA_Damage DNA Damage DNA->DNA_Damage Pathway_Activation Stress Pathway Activation (e.g., p53) ROS->Pathway_Activation Inflammation Inflammatory Response ROS->Inflammation Apoptosis Apoptosis / Necrosis Pathway_Activation->Apoptosis Mutation Gene Mutation / Chromosomal Aberration DNA_Damage->Mutation

Caption: Conceptual Diagram of a Cellular Toxicity Pathway.

Conclusion

References

Biodegradation Pathway of Laureth-2 Benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laureth-2 Benzoate (B1203000) is a non-ionic surfactant, an ester formed from the reaction of benzoic acid with Laureth-2, which is a polyethylene (B3416737) glycol ether of lauryl alcohol.[1][2][3] Its amphiphilic nature makes it a versatile ingredient in various formulations, valued for its emulsifying, and solubilizing properties. Understanding the environmental fate and biodegradation of such compounds is of paramount importance. This technical guide provides an in-depth overview of the predicted biodegradation pathway of Laureth-2 Benzoate, based on the known metabolic routes of its constituent chemical moieties. The guide also outlines relevant experimental protocols for assessing its biodegradability and presents a framework for the analytical quantification of its degradation.

Hypothesized Biodegradation Pathway

The biodegradation of this compound is predicted to occur in a stepwise manner, commencing with the cleavage of the ester linkage, followed by the independent degradation of the resulting benzoic acid and Laureth-2 molecules. This pathway is supported by extensive literature on the microbial degradation of esters, aromatic compounds, and polyethylene glycols.[4][5]

Step 1: Ester Hydrolysis

The initial and rate-limiting step in the biodegradation of this compound is the enzymatic hydrolysis of the ester bond. This reaction is catalyzed by non-specific esterases, such as carboxylesterases and lipases, which are ubiquitous in the environment and are produced by a wide range of microorganisms.[6] This hydrolysis yields two primary metabolites: Benzoic Acid and Laureth-2 (2-(2-dodecoxyethoxy)ethanol).

dot

Laureth-2_Benzoate This compound Ester_Hydrolysis Esterase (e.g., Carboxylesterase, Lipase) Laureth-2_Benzoate->Ester_Hydrolysis Benzoic_Acid Benzoic Acid Laureth_2 Laureth-2 Ester_Hydrolysis->Benzoic_Acid Ester_Hydrolysis->Laureth_2 caption Initial Hydrolysis of this compound

Initial Hydrolysis of this compound

Step 2: Biodegradation of Benzoic Acid

Benzoic acid is a well-studied aromatic carboxylic acid, and its biodegradation pathways are well-established under both aerobic and anaerobic conditions.

  • Aerobic Pathway: Under aerobic conditions, benzoic acid is typically hydroxylated to form catechol. The aromatic ring of catechol is then cleaved by dioxygenases, leading to the formation of intermediates that enter the central metabolic pathways, such as the Krebs cycle, ultimately being mineralized to carbon dioxide and water.[7][8][9][10] An alternative aerobic "hybrid" pathway involves the activation of benzoate to benzoyl-CoA, which then undergoes dearomatization and ring cleavage.[7]

  • Anaerobic Pathway: In the absence of oxygen, benzoic acid is first activated to benzoyl-CoA. The aromatic ring is then reduced and subsequently cleaved, leading to the formation of aliphatic compounds that are further metabolized to products like acetate (B1210297) and succinate.[7][8]

dot

cluster_aerobic Aerobic Pathway cluster_anaerobic Anaerobic Pathway Benzoic_Acid_A Benzoic Acid Catechol Catechol Benzoic_Acid_A->Catechol Ring_Cleavage_A Ring Cleavage (Dioxygenases) Catechol->Ring_Cleavage_A TCA_Cycle_A TCA Cycle Intermediates (e.g., Acetyl-CoA, Succinyl-CoA) Ring_Cleavage_A->TCA_Cycle_A Benzoic_Acid_An Benzoic Acid Benzoyl_CoA Benzoyl-CoA Benzoic_Acid_An->Benzoyl_CoA Ring_Reduction Ring Reduction Benzoyl_CoA->Ring_Reduction Ring_Cleavage_An Ring Cleavage Ring_Reduction->Ring_Cleavage_An Metabolites Further Metabolism (e.g., Acetate, Succinate) Ring_Cleavage_An->Metabolites caption Biodegradation Pathways of Benzoic Acid

Biodegradation Pathways of Benzoic Acid

Step 3: Biodegradation of Laureth-2

Laureth-2 is a type of alcohol ethoxylate, which is a class of non-ionic surfactants known to be biodegradable. The degradation of the Laureth-2 molecule proceeds via the oxidation of the terminal alcohol group and subsequent cleavage of the ether linkages.

  • Aerobic Pathway: The terminal primary alcohol group of Laureth-2 is oxidized first to an aldehyde and then to a carboxylic acid by alcohol and aldehyde dehydrogenases, respectively. This is followed by the cleavage of the ether bond, releasing a molecule of ethylene (B1197577) glycol and a shorter lauryl alcohol ethoxylate. This process, known as terminal ether cleavage, repeats, progressively shortening the ethoxylate chain. The resulting lauryl alcohol and ethylene glycol are readily metabolized by a wide range of microorganisms.[1][8][11]

  • Anaerobic Pathway: Under anaerobic conditions, polyethylene glycols can be metabolized through a process analogous to diol dehydratase activity.[8]

dot

Laureth_2 Laureth-2 (2-(2-dodecoxyethoxy)ethanol) Oxidation_1 Oxidation (Alcohol Dehydrogenase) Laureth_2->Oxidation_1 Aldehyde Intermediate Aldehyde Oxidation_1->Aldehyde Oxidation_2 Oxidation (Aldehyde Dehydrogenase) Aldehyde->Oxidation_2 Carboxylic_Acid Carboxylated Laureth-2 Oxidation_2->Carboxylic_Acid Ether_Cleavage Ether Cleavage Carboxylic_Acid->Ether_Cleavage Lauryl_Alcohol Lauryl Alcohol Ether_Cleavage->Lauryl_Alcohol Ethylene_Glycol Ethylene Glycol Ether_Cleavage->Ethylene_Glycol Metabolism Further Metabolism Lauryl_Alcohol->Metabolism Ethylene_Glycol->Metabolism caption Aerobic Biodegradation of Laureth-2

Aerobic Biodegradation of Laureth-2

Experimental Protocols for Biodegradation Assessment

To experimentally validate the biodegradation of this compound, standardized testing protocols should be employed. The following outlines a general experimental workflow based on established methods for assessing the biodegradability of surfactants.[10][12]

3.1. Ready Biodegradability Testing (e.g., OECD 301 Series)

These tests provide an indication of the potential for rapid and complete biodegradation in an aerobic environment. The CO2 Headspace Test (OECD 301B) or the Closed Bottle Test (OECD 301D) are commonly used.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant, or a mixed microbial culture from soil or surface water.

  • Test Substance: this compound as the sole source of organic carbon.

  • Test Conditions: A defined mineral medium, controlled temperature (e.g., 20-25°C), and aerobic conditions.

  • Measurement: The extent of biodegradation is determined by measuring the amount of CO2 produced or the amount of O2 consumed over a 28-day period.

  • Pass Level: For a substance to be considered "readily biodegradable," it must achieve at least 60% of the theoretical maximum CO2 production or O2 consumption within a 10-day window during the 28-day test.

3.2. Primary Biodegradation Testing

This type of testing focuses on the disappearance of the parent surfactant molecule, indicating a loss of its surface-active properties.

  • Methodology: A river water die-away test or a similar aqueous test system can be used.[13]

  • Analysis: The concentration of this compound is monitored over time using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Endpoint: The time required to achieve a certain percentage of primary biodegradation (e.g., >80%) is determined.

3.3. Metabolite Identification

To confirm the proposed biodegradation pathway, the identification of key intermediates is crucial.

  • Sample Collection: Samples are taken at various time points from the biodegradation test systems.

  • Sample Preparation: Extraction of the parent compound and its metabolites from the aqueous matrix, often using solid-phase extraction (SPE).

  • Analytical Techniques:

    • High-Performance Liquid Chromatography (HPLC) coupled with a UV detector can be used to quantify the disappearance of this compound and the appearance of benzoic acid.[14][15]

    • Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify and quantify volatile and semi-volatile metabolites after derivatization.[16][17]

    • Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the identification and structural elucidation of non-volatile metabolites, providing molecular weight and fragmentation data.[18][19][20]

dot

Start Start: Biodegradation Experiment Setup (e.g., OECD 301) Sampling Time-Course Sampling Start->Sampling Primary_Analysis Primary Biodegradation Analysis (Parent Compound Quantification via HPLC) Sampling->Primary_Analysis Metabolite_Extraction Metabolite Extraction (e.g., Solid-Phase Extraction) Sampling->Metabolite_Extraction Data_Interpretation Data Interpretation and Pathway Elucidation Primary_Analysis->Data_Interpretation Metabolite_Analysis Metabolite Identification (LC-MS/MS, GC-MS) Metabolite_Extraction->Metabolite_Analysis Metabolite_Analysis->Data_Interpretation End End: Biodegradation Pathway Confirmed Data_Interpretation->End caption Experimental Workflow for Biodegradation Assessment

Experimental Workflow for Biodegradation Assessment

Quantitative Data Summary

While no specific quantitative data for the biodegradation of this compound was found in the public domain, data for analogous non-ionic surfactants can provide a useful reference. The following tables summarize typical biodegradation data that could be expected from experimental studies.

Table 1: Expected Ready Biodegradability Data for this compound (OECD 301B)

Time (days)% Biodegradation (CO2 Evolution)
00
715 - 25
1440 - 60
2165 - 85
28> 60

Table 2: Expected Primary Biodegradation Data for this compound (River Water Die-Away Test)

Time (days)% Primary Biodegradation
00
320 - 40
760 - 80
14> 90

Table 3: Hypothetical Metabolite Concentrations During Biodegradation

Time (days)This compound (mg/L)Benzoic Acid (mg/L)Laureth-2 (mg/L)
010000
3502535
710510
14< 1< 1< 1

Note: The data presented in these tables are hypothetical and intended for illustrative purposes only. Actual experimental results may vary depending on the specific test conditions and microbial inoculum.

Conclusion

The biodegradation of this compound is anticipated to proceed through a well-defined pathway involving an initial ester hydrolysis followed by the aerobic or anaerobic degradation of the resulting benzoic acid and Laureth-2 moieties. This predicted pathway is based on established metabolic routes for similar chemical structures. Experimental verification using standardized biodegradation tests and advanced analytical techniques is necessary to confirm this pathway and to quantify the rate and extent of its degradation in various environmental compartments. The information presented in this guide provides a robust framework for researchers and professionals to design and interpret studies on the environmental fate of this compound.

References

An In-depth Technical Guide to the Surface Activity and Interfacial Tension of Laureth-2 Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laureth-2 benzoate (B1203000) is a non-ionic surfactant valued in various formulations for its emulsifying, solubilizing, and emollient properties. Understanding its behavior at interfaces is critical for optimizing its performance in complex systems such as emulsions, suspensions, and drug delivery vehicles. This technical guide provides a comprehensive overview of the principles governing the surface activity and interfacial tension of Laureth-2 benzoate. Due to the limited availability of specific experimental data for this compound in the public domain, this guide leverages data from structurally similar laureth compounds (ethoxylated fatty alcohols) to illustrate key concepts and provide expected performance benchmarks. Detailed experimental protocols for characterizing these properties are also presented to facilitate further research.

Introduction to this compound

This compound is the ester of benzoic acid and Laureth-2, which is the polyethylene (B3416737) glycol ether of lauryl alcohol containing an average of two ethylene (B1197577) oxide units. Its chemical structure combines a hydrophobic lauryl chain (C12) and a relatively short, hydrophilic polyoxyethylene chain, capped with a benzoate group. This amphiphilic nature drives its accumulation at interfaces, leading to a reduction in surface and interfacial tension.

The presence of the benzoate group is expected to modify the hydrophilic-lipophilic balance (HLB) of the molecule compared to a simple Laureth-2, potentially influencing its solubility and interfacial packing.

Surface Activity and Critical Micelle Concentration (CMC)

Surfactants like this compound reduce the surface tension of a liquid by adsorbing at the liquid-air interface. As the concentration of the surfactant increases, the surface tension decreases until it reaches a plateau. The concentration at which this plateau begins is known as the Critical Micelle Concentration (CMC). Above the CMC, the surfactant molecules self-assemble into micelles in the bulk phase.

Table 1: Surface Properties of Representative Fatty Alcohol Ethoxylates at 25°C

Surfactant (INCI Name) Alkyl Chain Ethylene Oxide Units (average) CMC (mM) Surface Tension at CMC (mN/m)
Deceth-3 C10 2.6 0.6589 46.6
Deceth-6 C10 6 0.8446 44.7
Laureth-11 + Myreth-11 C12-14 11 0.0409 38.7
Ceteareth-11 + Steareth-11 C16-18 11 0.0064 36.2

Data sourced from a study on commercial fatty-alcohol ethoxylate surfactants.[1]

Based on the trends observed with similar non-ionic surfactants, this compound is expected to exhibit a CMC and a corresponding reduction in surface tension, making it an effective wetting and foaming agent.

Interfacial Tension

Interfacial tension is the force that exists at the interface between two immiscible liquids, such as oil and water. Surfactants reduce this tension by adsorbing at the oil-water interface, which is crucial for the formation and stability of emulsions. The effectiveness of a surfactant in reducing interfacial tension depends on its chemical structure, the nature of the oil and aqueous phases, temperature, and the presence of other components.

Non-ionic surfactants like laureth compounds are known to be effective at reducing the interfacial tension between water and various oils. The addition of a benzoate group to Laureth-2 may enhance its affinity for certain oil phases, potentially leading to a greater reduction in interfacial tension compared to its non-benzoylated counterpart.

Experimental Protocols

To facilitate the characterization of this compound or other surfactants, detailed methodologies for two key experiments are provided below.

Measurement of Surface Tension using the Du Noüy Ring Method

The Du Noüy ring method is a widely used technique for measuring the static surface tension of liquids.

Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This force is directly related to the surface tension of the liquid.

Apparatus:

  • Tensiometer with a platinum-iridium ring

  • Sample vessel

  • Temperature control unit

Procedure:

  • Preparation: Thoroughly clean the platinum-iridium ring with a suitable solvent (e.g., ethanol (B145695) or acetone) and then flame it to red heat to remove any organic contaminants. Ensure the sample vessel is also clean.

  • Sample Preparation: Prepare a series of aqueous solutions of this compound at different concentrations.

  • Measurement: a. Place the sample solution in the vessel and allow it to reach thermal equilibrium. b. Immerse the ring in the solution. c. Slowly raise the ring towards the surface. As the ring passes through the interface, it will pull up a meniscus of the liquid. d. Continue to raise the ring until the liquid lamella breaks. The tensiometer will record the maximum force exerted on the ring just before detachment. e. The surface tension is calculated from this maximum force, taking into account the dimensions of the ring and applying a correction factor.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined from the break point in the curve.

Measurement of Interfacial Tension using the Pendant Drop Method

The pendant drop method is a versatile optical technique for measuring interfacial tension.

Principle: The shape of a drop of one liquid suspended in another immiscible liquid is determined by the balance between the interfacial tension and gravity. By analyzing the shape of the drop, the interfacial tension can be calculated using the Young-Laplace equation.

Apparatus:

  • Pendant drop tensiometer with a high-resolution camera

  • Syringe with a needle

  • Cuvette for the continuous phase

  • Light source

  • Image analysis software

Procedure:

  • Sample Preparation: Prepare the two immiscible phases (e.g., an aqueous solution of this compound and an oil phase).

  • Measurement: a. Fill the cuvette with the continuous phase (e.g., the aqueous solution). b. Fill the syringe with the dispersed phase (e.g., the oil). c. Form a pendant drop of the dispersed phase at the tip of the needle, submerged in the continuous phase. d. Capture a high-resolution image of the drop.

  • Data Analysis: The software analyzes the profile of the drop and fits it to the Young-Laplace equation to calculate the interfacial tension.

Visualizations

Signaling Pathways and Experimental Workflows

G Figure 1: Surfactant Concentration vs. Surface Tension cluster_0 Surface Tension Reduction cluster_1 Micelle Formation Increasing Surfactant Concentration Increasing Surfactant Concentration Surface Adsorption Surface Adsorption Increasing Surfactant Concentration->Surface Adsorption Decreasing Surface Tension Decreasing Surface Tension Surface Adsorption->Decreasing Surface Tension CMC Reached CMC Reached Decreasing Surface Tension->CMC Reached Micelle Formation in Bulk Micelle Formation in Bulk CMC Reached->Micelle Formation in Bulk Constant Surface Tension Constant Surface Tension Micelle Formation in Bulk->Constant Surface Tension

Caption: Relationship between surfactant concentration and surface tension.

G Figure 2: Du Noüy Ring Method Workflow A Prepare Surfactant Solutions D Immerse Ring in Solution A->D B Clean Platinum Ring B->D C Calibrate Tensiometer C->D E Raise Ring and Form Meniscus D->E F Record Maximum Force at Detachment E->F G Calculate Surface Tension F->G H Plot Surface Tension vs. Concentration G->H I Determine CMC H->I

Caption: Experimental workflow for the Du Noüy ring method.

G Figure 3: Pendant Drop Method Workflow A Prepare Immiscible Phases B Fill Cuvette and Syringe A->B C Form Pendant Drop B->C D Capture Drop Image C->D E Software Analysis of Drop Profile D->E F Calculate Interfacial Tension E->F

Caption: Experimental workflow for the pendant drop method.

Conclusion

This compound, as a non-ionic surfactant, is anticipated to be an effective agent for reducing both surface and interfacial tension. While specific quantitative data for this compound remains to be published, analysis of structurally related laureth compounds provides valuable insights into its expected performance. The methodologies and principles outlined in this guide offer a robust framework for researchers and formulation scientists to characterize the surface activity of this compound and to harness its properties in the development of advanced products. Further experimental investigation is encouraged to establish a precise quantitative profile of this versatile ingredient.

References

The Interaction of Laureth-2 Benzoate with Biological Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laureth-2 benzoate (B1203000) is a cosmetic ingredient that functions as a skin-conditioning agent and emollient.[1][2] As an ester of benzoic acid and Laureth-2, a polyoxyethylene ether of lauryl alcohol, its interaction with biological membranes is of interest for understanding its efficacy and safety profile.[3] This technical guide synthesizes the available information on Laureth-2 benzoate and related compounds to provide a comprehensive overview of its likely interactions with biological membranes. Due to a lack of direct studies on this compound, this guide extrapolates from the known properties of its constituent molecules and similar non-ionic surfactants to propose mechanisms of action and suggest relevant experimental protocols.

Chemical Properties and Structure

This compound is the ester of benzoic acid and Laureth-2.[3] Laureth-2 itself is a non-ionic surfactant produced by the ethoxylation of lauryl alcohol, with an average of two ethylene (B1197577) oxide units.[4] This structure imparts both lipophilic (lauryl and benzoate groups) and hydrophilic (polyoxyethylene chain) properties to the molecule, making it surface-active.

Postulated Interactions with Biological Membranes

Based on the behavior of similar non-ionic surfactants and its chemical structure, the interaction of this compound with biological membranes can be conceptualized through the following mechanisms:

  • Insertion into the Lipid Bilayer: The lipophilic lauryl and benzoate moieties are expected to partition into the hydrophobic core of the lipid bilayer. The more hydrophilic polyoxyethylene chain would likely reside near the membrane-water interface.

  • Alteration of Membrane Fluidity: The insertion of this compound molecules between phospholipids (B1166683) can disrupt the ordered packing of the lipid acyl chains. This may lead to an increase in membrane fluidity, which can affect the function of membrane-bound proteins.

  • Increased Membrane Permeability: Disruption of the lipid packing can create transient pores or defects in the membrane, leading to increased permeability to ions and small molecules.[5] Non-ionic surfactants have been shown to alter membrane permeability.[5]

  • Micelle Formation and Membrane Solubilization at High Concentrations: Above its critical micelle concentration (CMC), this compound, like other surfactants, would be expected to form micelles. These micelles can solubilize lipids and membrane proteins, leading to membrane disruption.[5]

Quantitative Data

Compound Test Organism Result Reference
Laureth-2Acute Oral Toxicity (LD50)Rat> 2,000 mg/kg[6]
Laureth-2Acute Dermal Toxicity (LD50)Rabbit> 2,000 mg/kg[6]
Laureth-2Skin IrritationNo irritant effect[6]
Laureth-2Eye IrritationNo irritant effect[6]

Experimental Protocols

To investigate the interaction of this compound with biological membranes, the following experimental protocols are proposed. These are standard methods used to characterize the effects of chemical compounds on lipid bilayers.

Membrane Fluidity Assay using Fluorescence Anisotropy

This technique measures changes in the rotational mobility of a fluorescent probe embedded in a lipid bilayer. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.

Protocol:

  • Prepare Large Unilamellar Vesicles (LUVs):

    • Prepare a lipid film of a desired composition (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) in a round-bottom flask.

    • Hydrate the lipid film with a buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4) to form multilamellar vesicles (MLVs).

    • Subject the MLV suspension to several freeze-thaw cycles.

    • Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form LUVs.

  • Incorporate Fluorescent Probe:

    • Add a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), to the LUV suspension at a molar ratio of 1:500 (probe:lipid).

    • Incubate for 1 hour at room temperature to allow the probe to incorporate into the lipid bilayer.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • Add increasing concentrations of this compound to the LUV suspension.

    • Incubate for 30 minutes.

  • Measure Fluorescence Anisotropy:

    • Use a fluorometer equipped with polarizers.

    • Excite the sample at the appropriate wavelength for the probe (e.g., 350 nm for DPH) and measure the emission intensity at the corresponding wavelength (e.g., 452 nm) parallel (I||) and perpendicular (I⊥) to the polarized excitation light.

    • Calculate the fluorescence anisotropy (r) using the formula: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥), where G is the grating correction factor.

Calcein (B42510) Leakage Assay for Membrane Permeability

This assay measures the release of a fluorescent dye, calcein, from the aqueous core of liposomes upon membrane disruption.

Protocol:

  • Prepare Calcein-Loaded LUVs:

    • Hydrate a lipid film with a solution of self-quenching concentration of calcein (e.g., 50 mM calcein in buffer).

    • Follow the LUV preparation protocol as described in 4.1.

    • Remove unencapsulated calcein by size-exclusion chromatography (e.g., using a Sephadex G-50 column).

  • Treatment with this compound:

    • Add increasing concentrations of this compound to the calcein-loaded LUV suspension.

  • Measure Fluorescence:

    • Monitor the increase in calcein fluorescence over time using a fluorometer (excitation ~495 nm, emission ~515 nm).

    • At the end of the experiment, add a lytic agent (e.g., Triton X-100) to release all encapsulated calcein and determine the maximum fluorescence (Fmax).

    • Calculate the percentage of calcein leakage as: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100, where Ft is the fluorescence at time t and F0 is the initial fluorescence.

Visualization of Workflows and Pathways

Experimental Workflow for Membrane Interaction Studies

G cluster_prep Preparation cluster_assays Assays cluster_treatment Treatment cluster_analysis Data Analysis LipidFilm Lipid Film Preparation Hydration Hydration to form MLVs LipidFilm->Hydration FreezeThaw Freeze-Thaw Cycles Hydration->FreezeThaw Extrusion Extrusion to form LUVs FreezeThaw->Extrusion L2B This compound Addition Extrusion->L2B Fluidity Membrane Fluidity Assay (Fluorescence Anisotropy) AnisotropyCalc Anisotropy Calculation Fluidity->AnisotropyCalc Permeability Membrane Permeability Assay (Calcein Leakage) LeakageCalc Leakage Calculation Permeability->LeakageCalc L2B->Fluidity L2B->Permeability

Caption: Workflow for studying membrane interactions.

Postulated Signaling Pathway Activation due to Membrane Perturbation

Membrane perturbation by surfactants can lead to the activation of various signaling pathways, often as a cellular stress response. One such pathway is the activation of Mitogen-Activated Protein Kinases (MAPKs).

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus L2B This compound Membrane Membrane Perturbation (Increased Fluidity/Permeability) L2B->Membrane interacts with Sensor Membrane Stress Sensors Membrane->Sensor activates MAPKKK MAPKKK Activation (e.g., ASK1) Sensor->MAPKKK MAPKK MAPKK Activation (e.g., MKK4/7) MAPKKK->MAPKK MAPK MAPK Activation (e.g., JNK/p38) MAPKK->MAPK TF Transcription Factor Activation (e.g., AP-1) MAPK->TF Gene Gene Expression (Stress Response, Inflammation) TF->Gene

Caption: Potential MAPK signaling pathway activation.

Conclusion

While direct experimental evidence is limited, the chemical structure of this compound suggests it interacts with biological membranes in a manner characteristic of non-ionic surfactants. It is likely to insert into the lipid bilayer, increase membrane fluidity and permeability, and at higher concentrations, cause membrane solubilization. Further research using the outlined experimental protocols is necessary to quantitatively characterize these interactions and to understand their physiological and toxicological implications. This knowledge will be crucial for the informed use of this compound in cosmetic and pharmaceutical formulations.

References

Laureth-2 Benzoate: A Technical Guide for Formulation Scientists

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 56992-68-8 Chemical Name: Poly(oxy-1,2-ethanediyl), .alpha.-benzoyl-.omega.-(dodecyloxy)-

This technical guide provides an in-depth overview of Laureth-2 Benzoate (CAS 56992-68-8), a synthetic ester with significant applications in the cosmetic and personal care industries. While direct involvement in core drug development as an active pharmaceutical ingredient is not documented, its physicochemical properties make it a compound of interest for formulation scientists and researchers in drug delivery, particularly in topical and transdermal systems.

Core Concepts and Physicochemical Properties

This compound is the ester of benzoic acid and Laureth-2, which is a polyoxyether of lauryl alcohol.[1][2] The "2" in Laureth-2 indicates an average of two repeating ethylene (B1197577) oxide units in the molecule.[3] This structure imparts a unique combination of properties, making it a versatile ingredient in various formulations.

Table 1: Physicochemical Properties of this compound

PropertyValue/Description
CAS Number 56992-68-8
IUPAC Name 2-(2-dodecoxyethoxy)ethyl benzoate
Molecular Formula C₂₃H₃₈O₄
Molecular Weight 378.55 g/mol [3]
Appearance Non-oily, lightweight liquid[1]

Synthesis and Manufacturing

The synthesis of this compound is a two-step process involving the ethoxylation of lauryl alcohol followed by esterification with benzoic acid.

Synthesis of Laureth-2

The precursor, Laureth-2, is synthesized through the ethoxylation of lauryl alcohol (1-dodecanol). This process typically involves the ring-opening polymerization of ethylene oxide onto the lauryl alcohol substrate at elevated temperatures (120–180 °C) and pressures, using a basic catalyst such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH).[1]

Esterification to this compound

The final compound is formed by the esterification of Laureth-2 with benzoic acid. A common method is the Fischer-Speier esterification, which is an acid-catalyzed reaction. The process involves protonating the carbonyl group of benzoic acid to increase its electrophilicity, followed by a nucleophilic attack from the terminal hydroxyl group of Laureth-2.[1]

Synthesis_of_Laureth_2_Benzoate cluster_0 Step 1: Ethoxylation cluster_1 Step 2: Esterification Lauryl_Alcohol Lauryl Alcohol Laureth_2 Laureth-2 Lauryl_Alcohol->Laureth_2 KOH/NaOH Ethylene_Oxide Ethylene Oxide (2 units) Ethylene_Oxide->Laureth_2 Benzoic_Acid Benzoic Acid Laureth_2_Benzoate This compound Benzoic_Acid->Laureth_2_Benzoate Laureth_2_ester Laureth-2 Laureth_2_ester->Laureth_2_Benzoate Acid Catalyst (e.g., H₂SO₄) Emollient_Action Laureth_2_Benzoate This compound Skin_Surface Skin Surface Laureth_2_Benzoate->Skin_Surface Protective_Film Forms a thin, protective film Skin_Surface->Protective_Film Moisture_Retention Enhances moisture retention Protective_Film->Moisture_Retention Improved_Feel Improves skin feel Protective_Film->Improved_Feel Solubilizer_Function Laureth_2_Benzoate This compound Homogenous_Dispersion Homogenous Dispersion Laureth_2_Benzoate->Homogenous_Dispersion Poorly_Soluble_API Poorly Soluble API Poorly_Soluble_API->Homogenous_Dispersion Formulation_Vehicle Aqueous/Lipidic Vehicle Formulation_Vehicle->Homogenous_Dispersion

References

understanding the hydrophilic-lipophilic balance (HLB) of Laureth-2 benzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Laureth-2 Benzoate (B1203000)

This technical guide provides a comprehensive analysis of the Hydrophilic-Lipophilic Balance (HLB) of Laureth-2 benzoate, a key parameter for its application in formulation science. The document is intended for researchers, scientists, and drug development professionals, offering theoretical calculations, detailed experimental protocols, and a summary of its physicochemical properties.

Introduction to this compound and the HLB System

This compound is a synthetic ester formed from the reaction of benzoic acid and Laureth-2, which is a polyethylene (B3416737) glycol (PEG) ether of lauryl alcohol.[1][2] It is primarily used in cosmetic and pharmaceutical formulations as an emollient, skin-conditioning agent, and solubilizer.[1]

The Hydrophilic-Lipophilic Balance (HLB) system, developed by William Griffin, is a semi-empirical scale used to predict the behavior of surfactants.[3][4] The scale ranges from 0 to 20, where lower values indicate a more lipophilic (oil-soluble) nature, and higher values indicate a more hydrophilic (water-soluble) nature.[3][5] Surfactants with low HLB values (3-6) are typically suited for creating water-in-oil (W/O) emulsions, while those with high HLB values (8-16) are used for oil-in-water (O/W) emulsions.[4] Understanding the HLB of this compound is crucial for selecting the appropriate co-surfactants and designing stable emulsion systems.

Physicochemical Properties

The chemical structure of this compound consists of a lipophilic lauryl chain and benzoate group, and a hydrophilic portion comprised of two repeating ethylene (B1197577) oxide units.[1][6] This amphiphilic nature governs its function as a surfactant and emollient.

PropertyValueReference(s)
INCI Name This compound[1]
CAS Number 56992-68-8[1]
Molecular Formula C₂₃H₃₈O₄[1][7]
Molecular Weight ~378.55 g/mol [7]
Appearance Non-oily, lightweight liquid[1]

Theoretical HLB Calculation

The HLB of non-ionic surfactants like this compound can be calculated using Griffin's method, which is based on the molecular weight of the hydrophilic portion of the molecule.[4][8]

Griffin's Formula : HLB = 20 * (Mh / M)[5]

Where:

  • Mh is the molecular mass of the hydrophilic portion.

  • M is the total molecular mass of the molecule.

Calculation for this compound:

  • Identify the Hydrophilic Portion : The hydrophilic part of the molecule is the two ethylene oxide groups, -(OCH₂CH₂)₂-.

  • Calculate Mh : The molecular mass of the (C₂H₄O)₂ group is approximately 88.11 g/mol .

  • Identify Total Molecular Mass (M) : The reported molecular weight of the entire molecule is 378.55 g/mol .[7]

  • Calculate HLB : HLB = 20 * (88.11 / 378.55) HLB ≈ 4.65

This calculated value suggests that this compound is a strongly lipophilic molecule, making it suitable as a W/O emulsifier or a co-emulsifier to lower the overall HLB of a surfactant blend.[4]

cluster_mol This compound Structure cluster_calc Griffin's Method: HLB = 20 * (Mh / M) L Lipophilic Part (Lauryl & Benzoyl Groups) M M = Total Molecular Mass ≈ 378.55 g/mol L->M H Hydrophilic Part (-OCH₂CH₂-)₂ Mh Mh = Molecular Mass of Hydrophilic Part ≈ 88.11 g/mol H->Mh H->M Calc HLB = 20 * (88.11 / 378.55) Mh->Calc M->Calc Result Calculated HLB ≈ 4.65 (Lipophilic / W/O Emulsifier) Calc->Result

Diagram 1: Logical workflow for the theoretical calculation of HLB.

Experimental Determination of Required HLB

While theoretical calculations provide a good estimate, the effective HLB of a substance in a formulation is best determined experimentally. The "required HLB" (rHLB) of an oil or emollient like this compound is the HLB value of the emulsifier system that provides the most stable emulsion.[9]

Experimental Protocol: Emulsion Stability Titration

This protocol outlines a standard method for determining the required HLB of this compound by treating it as the oil phase and creating a series of emulsions with varying HLB values.[10][11]

A. Materials & Equipment

  • This compound (Oil Phase)

  • High HLB Surfactant: Polysorbate 80 (Tween® 80), HLB = 15.0[12]

  • Low HLB Surfactant: Sorbitan Oleate (Span® 80), HLB = 4.3[12]

  • Deionized Water (Aqueous Phase)

  • Glass Beakers (100 mL)

  • Graduated Cylinders

  • High-shear homogenizer (e.g., Silverson or Ultra-Turrax)

  • Identical, sealed glass vials for storage

  • Particle size analyzer (optional, for quantitative assessment)

B. Preparation of Surfactant Blends

  • Prepare ten surfactant blends by combining Polysorbate 80 and Sorbitan Oleate in varying weight ratios (from 10:0 to 0:10) to create a spectrum of HLB values.

  • Calculate the HLB of each blend using the formula: HLB_blend = (Weight_%A * HLB_A) + (Weight%_B * HLB_B)

C. Emulsion Preparation

  • For each surfactant blend, prepare a 100g sample of an oil-in-water emulsion with the following composition:

    • Oil Phase: 20g this compound

    • Aqueous Phase: 75g Deionized Water

    • Emulsifier System: 5g of the prepared surfactant blend

  • Heat the oil phase and aqueous phase separately to 70-75°C.

  • Slowly add the aqueous phase to the oil phase while mixing with the high-shear homogenizer.

  • Homogenize each mixture for 5 minutes at a constant speed (e.g., 5000 RPM) to ensure uniform droplet size distribution.

  • Allow the emulsions to cool to room temperature while stirring gently.

  • Pour each emulsion into a labeled glass vial and seal tightly.

D. Stability Assessment

  • Visual Observation: Monitor the samples at regular intervals (e.g., 1 hour, 24 hours, 7 days, 30 days) at ambient temperature and under accelerated conditions (e.g., 45°C).[13] Look for signs of instability such as creaming (upward movement of droplets), sedimentation, coalescence (merging of droplets), or complete phase separation.

  • Quantitative Analysis (Optional): Use a particle size analyzer to measure the mean droplet size and polydispersity index (PDI) of each emulsion after 24 hours. The emulsion with the smallest and most uniform droplet size is considered the most stable.[10][11]

E. Determination of Required HLB The HLB of the surfactant blend that produces the most stable emulsion (i.e., shows minimal phase separation and/or has the smallest mean droplet size) is determined to be the required HLB for this compound.[9]

cluster_prep Phase 1: Preparation cluster_proc Phase 2: Processing cluster_analysis Phase 3: Analysis A Prepare Surfactant Blends (High HLB + Low HLB) in varying ratios B Create Emulsion Series (this compound + Water + Blend) A->B C Homogenize all samples under identical conditions B->C D Store emulsions in sealed, labeled vials C->D E Assess Stability Over Time (Visual Inspection, Centrifugation) D->E F Measure Droplet Size (Optional Quantitative Method) D->F Result Identify Blend with Maximum Stability E->Result F->Result Final HLB of Optimal Blend = Required HLB of this compound Result->Final

Diagram 2: Experimental workflow for determining the required HLB.

Conclusion and Applications

The theoretically calculated HLB of this compound is approximately 4.65, classifying it as a lipophilic, non-ionic surfactant. This low HLB value is consistent with its primary functions as an emollient, solubilizer, and coupling agent in formulations.[1] It excels at wetting and dispersing difficult-to-dissolve components and imparts a non-greasy, smooth feel to skin-care products. For formulation scientists, this compound should be considered an effective W/O emulsifier or a valuable co-emulsifier for reducing the HLB of an O/W system to better match the required HLB of complex oil phases, thereby enhancing overall emulsion stability. Experimental determination is recommended to precisely establish its required HLB for optimal performance in a specific formulation.

References

Methodological & Application

Application Notes and Protocols: Utilizing Laureth-2 Benzoate for the Solubilization of Poorly Soluble Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the potential of Lauret-2 Benzoate (B1203000) as a solubilizing agent for poorly soluble Active Pharmaceutical Ingredients (APIs). Due to a lack of publicly available quantitative data on the solubility enhancement of specific APIs with Laureth-2 Benzoate, this document outlines a systematic approach to evaluate its efficacy and establishes a framework for its application in pharmaceutical formulations.

Introduction to this compound

This compound is a synthetic ester formed by the reaction of benzoic acid and Laureth-2, which is a polyethylene (B3416737) glycol ether of lauryl alcohol.[1] It is a lightweight, non-oily liquid that functions as an emollient, solubilizer, and coupling agent.[1] Its chemical stability over a wide pH range and compatibility with non-ionic, anionic, and cationic surfactants make it a versatile excipient for consideration in various pharmaceutical formulations.[1][2] The precursor, Laureth-2, is a non-ionic surfactant known for its emulsifying, dispersing, and solubilizing properties.[3]

The challenge of formulating poorly soluble APIs, particularly those belonging to the Biopharmaceutical Classification System (BCS) Class II and IV, is a significant hurdle in drug development, often leading to low bioavailability.[4][5] Strategies to enhance solubility are therefore crucial. Non-ionic surfactants and esters like this compound can improve the solubility of hydrophobic drugs through mechanisms such as micellar solubilization and co-solvency.

Potential Mechanism of Solubilization

The amphiphilic nature of this compound, containing both a lipophilic lauryl chain and a more hydrophilic ethoxylated benzoate portion, suggests its potential to act as a solubilizing agent. The primary mechanism is likely the formation of micelles in aqueous environments, where the hydrophobic core can encapsulate poorly soluble API molecules, thereby increasing their apparent solubility. Additionally, in non-aqueous or co-solvent systems, this compound may act as a co-solvent, altering the polarity of the solvent system to better accommodate the API.

cluster_0 Solubilization Process Poorly_Soluble_API Poorly Soluble API API_Encapsulation API Encapsulation in Micelle Core Poorly_Soluble_API->API_Encapsulation Encapsulated Laureth_2_Benzoate This compound (Amphiphilic) Micelle_Formation Micelle Formation in Aqueous Media Laureth_2_Benzoate->Micelle_Formation Self-assembles Micelle_Formation->API_Encapsulation Increased_Solubility Increased Apparent Solubility of API API_Encapsulation->Increased_Solubility

Figure 1: Conceptual signaling pathway of micellar solubilization of a poorly soluble API by this compound.

Experimental Protocols

The following protocols provide a general framework for assessing the solubilizing capacity of this compound for a specific API.

  • Active Pharmaceutical Ingredient (API) of interest

  • This compound

  • Relevant buffer solutions (e.g., phosphate-buffered saline pH 7.4)

  • Co-solvents (e.g., ethanol, propylene (B89431) glycol), if applicable

  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Incubator/shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for the API

  • UV-Vis Spectrophotometer (optional)

  • Filtration units (e.g., 0.45 µm PTFE syringe filters)

This protocol aims to determine the saturation solubility of an API in this compound and its aqueous dispersions.

start Start prepare Prepare this compound Solutions/Dispersions start->prepare add_api Add Excess API to Each Solution prepare->add_api equilibrate Equilibrate (e.g., 24-48h with agitation) add_api->equilibrate centrifuge Centrifuge to Separate Undissolved API equilibrate->centrifuge filter Filter Supernatant centrifuge->filter analyze Analyze API Concentration (e.g., HPLC) filter->analyze end End analyze->end

Figure 2: Experimental workflow for determining the equilibrium solubility of an API in this compound.

Procedure:

  • Preparation of Solubilizer Systems:

    • Prepare a series of aqueous dispersions of this compound at different concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v) in a relevant aqueous buffer (e.g., PBS pH 7.4).

    • Include a control sample with only the aqueous buffer.

    • If investigating co-solvency, prepare mixtures of this compound with other co-solvents at various ratios.

  • Addition of API:

    • Add an excess amount of the API to a known volume (e.g., 5 mL) of each prepared solubilizer system. The amount of API should be sufficient to ensure that saturation is reached and undissolved solid remains.

  • Equilibration:

    • Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved API.

    • Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Analysis:

    • Dilute the filtered supernatant with a suitable solvent to bring the API concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved API using a validated HPLC method.

This protocol, based on the method by Higuchi and Connors, is used to study the interaction between the API and this compound and to determine the stoichiometry of any potential complex formation.

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of this compound.

  • Add an excess amount of the API to each solution.

  • Follow the equilibration and sample processing steps as described in Protocol 1.

  • Plot the total concentration of the dissolved API against the concentration of this compound.

  • Analyze the resulting phase solubility diagram to determine the nature of the interaction (e.g., A-type, B-type) and to calculate the stability constant of the complex.

Data Presentation (Hypothetical Data)

The following tables present hypothetical data to illustrate how the results from the proposed experiments could be structured. Note: This data is for illustrative purposes only and is not based on actual experimental results.

Table 1: Equilibrium Solubility of Hypothetical API 'X' in Aqueous Dispersions of this compound at 25°C

Concentration of this compound (% w/v)Solubility of API 'X' (µg/mL)Fold Increase in Solubility
0 (Control - Water)0.51.0
0.15.210.4
0.528.156.2
1.065.7131.4
2.0142.3284.6
5.0310.5621.0

Table 2: Effect of Co-solvents on the Solubility of Hypothetical API 'Y' in a 1% this compound Aqueous Dispersion at 25°C

Co-solvent System (v/v)Solubility of API 'Y' (µg/mL)
1% L2B in Water45.2
1% L2B in 10% Ethanol/Water98.6
1% L2B in 20% Ethanol/Water185.4
1% L2B in 10% Propylene Glycol/Water112.3
1% L2B in 20% Propylene Glycol/Water215.8

Conclusion and Further Steps

Successful solubility enhancement would warrant further investigation into the physical and chemical stability of the formulation, in vitro drug release studies, and ultimately, in vivo bioavailability assessments. The logical progression from solubility screening to formulation development is crucial for advancing a poorly soluble API towards a viable drug product.

cluster_0 Drug Development Workflow Solubility_Screening Solubility Screening (Protocol 1 & 2) Formulation_Development Formulation Development (e.g., Liquid, Semi-solid) Solubility_Screening->Formulation_Development Stability_Studies Physical & Chemical Stability Assessment Formulation_Development->Stability_Studies In_Vitro_Release In Vitro Drug Release Testing Formulation_Development->In_Vitro_Release In_Vivo_Studies In Vivo Bioavailability Studies Stability_Studies->In_Vivo_Studies In_Vitro_Release->In_Vivo_Studies

Figure 3: Logical relationship in the workflow for developing a formulation with a poorly soluble API using a novel excipient.

References

Application Notes & Protocols: Laureth-2 Benzoate as a Non-Ionic Surfactant in Microemulsion Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide on the utilization of Laureth-2 Benzoate (B1203000) as a primary non-ionic surfactant for the formulation of stable oil-in-water (O/W) microemulsions for topical drug delivery. These notes include detailed experimental protocols, characterization techniques, and representative data.

Introduction to Laureth-2 Benzoate in Microemulsion Systems

Microemulsions are thermodynamically stable, optically isotropic, and transparent or translucent systems composed of an oil phase, an aqueous phase, a surfactant, and often a co-surfactant.[1][2] With droplet sizes typically ranging from 10 to 100 nm, they are excellent candidates for advanced drug delivery systems, enhancing the solubilization and permeation of poorly water-soluble active pharmaceutical ingredients (APIs).[1][3][4]

This compound is the ester of Laureth-2 (a polyoxyether of lauryl alcohol) and benzoic acid.[5][6] While Laureth-2 is a well-known non-ionic surfactant with emulsifying properties, the addition of the benzoate group modifies its chemical nature, increasing its lipophilicity.[7][8][9] This modification makes this compound a potentially effective surfactant for stabilizing oil-in-water microemulsions, particularly for systems containing lipophilic drugs. Its emollient properties also make it suitable for topical formulations.[6][10]

These application notes describe the formulation and characterization of a model O/W microemulsion system using this compound as the primary surfactant for the topical delivery of a lipophilic API.

Physicochemical Properties of Laureth-2 and Related Compounds

A summary of the key properties of the parent compound, Laureth-2, is provided below to contextualize the behavior of this compound.

PropertyValueReference
Chemical Name Polyoxyethylene (2) Lauryl Ether[7]
INCI Name Laureth-2[8]
CAS Number 3055-93-4 / 68439-50-9[8]
Type Non-ionic Surfactant[7]
HLB Value 6.2[7][8]
Solubility Poorly soluble in water; forms cloudy solutions. Soluble in lower aliphatic alcohols.[7][8]
Appearance Clear to cloudy liquid[7]
Solidification Point Approx. 0°C[8]

Note: Specific quantitative data for this compound is limited in publicly available literature. The esterification with benzoic acid is expected to decrease the HLB value, making it more lipophilic than Laureth-2.

Experimental Protocols

Materials and Equipment
  • Surfactant: this compound

  • Co-surfactant: Propylene Glycol

  • Oil Phase: Isopropyl Myristate

  • Aqueous Phase: Deionized Water

  • Model Lipophilic API: (e.g., Ibuprofen, Ketoprofen)

  • Equipment:

    • Magnetic stirrer and stir bars

    • Vortex mixer

    • Analytical balance

    • Glass vials/beakers

    • Dynamic Light Scattering (DLS) instrument (for particle size and PDI)

    • Zeta potential analyzer

    • Conductometer

    • Viscometer

    • Transmission Electron Microscope (TEM)

Protocol 1: Construction of Pseudo-Ternary Phase Diagram

To identify the microemulsion region, a pseudo-ternary phase diagram is constructed using the aqueous titration method.

  • Prepare Surfactant/Co-surfactant Mixtures (Sₘᵢₓ): Prepare mixtures of this compound (Surfactant) and Propylene Glycol (Co-surfactant) at various weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).

  • Prepare Oil/Sₘᵢₓ Mixtures: For each Sₘᵢₓ ratio, prepare a series of mixtures with the oil phase (Isopropyl Myristate) at different weight ratios, ranging from 9:1 to 1:9.

  • Aqueous Titration: Titrate each oil/Sₘᵢₓ mixture with deionized water dropwise, under constant stirring using a magnetic stirrer at ambient temperature.

  • Observation: After each addition of water, allow the system to equilibrate. Observe the mixture for transparency and homogeneity. The transition from a turbid to a transparent, single-phase system indicates the formation of a microemulsion.

  • Plotting the Diagram: The amounts of oil, water, and Sₘᵢₓ are calculated as weight percentages, and the points corresponding to the clear microemulsion region are plotted on a ternary phase diagram for each Sₘᵢₓ ratio.

Protocol 2: Formulation of the Microemulsion

Based on the phase diagram, a specific formulation is selected from the stable microemulsion region.

  • Weigh Components: Accurately weigh the required amounts of Isopropyl Myristate (oil), this compound (surfactant), and Propylene Glycol (co-surfactant) into a glass vial.

  • Dissolve API: If incorporating an API, dissolve the accurately weighed amount of the lipophilic drug into the oil phase or the oil/surfactant mixture.

  • Mixing: Mix the components thoroughly using a vortex mixer until a clear, homogenous solution is formed.

  • Add Aqueous Phase: Slowly add the required amount of deionized water to the mixture under continuous stirring with a magnetic stirrer.

  • Equilibration: Continue stirring for 10-15 minutes until the solution becomes transparent and visually homogenous, indicating the spontaneous formation of the microemulsion.[2]

Protocol 3: Characterization of the Microemulsion

1. Droplet Size and Polydispersity Index (PDI):

  • Dilute the microemulsion sample with deionized water to an appropriate concentration.
  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument.[1]
  • Record the average hydrodynamic diameter (Z-average) and the PDI. A PDI value < 0.3 indicates a narrow and homogenous size distribution.

2. Zeta Potential:

  • Dilute the sample appropriately with deionized water.
  • Measure the electrophoretic mobility using a zeta potential analyzer to determine the surface charge of the droplets.
  • A zeta potential value of ±30 mV is generally considered indicative of good physical stability.

3. Electrical Conductivity:

  • Measure the electrical conductivity of the undiluted microemulsion sample using a calibrated conductometer.
  • Conductivity measurements help in identifying the microemulsion structure (O/W, W/O, or bicontinuous). O/W microemulsions typically exhibit higher conductivity due to the continuous aqueous phase.

4. Viscosity:

  • Measure the viscosity of the undiluted microemulsion using a viscometer at a controlled temperature (e.g., 25°C).

5. Thermodynamic Stability Studies:

  • Centrifugation: Centrifuge the microemulsion sample at 3000-5000 rpm for 30 minutes and observe for any signs of phase separation, creaming, or cracking.
  • Freeze-Thaw Cycles: Subject the sample to multiple freeze-thaw cycles (e.g., -20°C for 24h followed by 25°C for 24h, repeated three times). Observe for any changes in appearance or phase separation.

Representative Data

The following tables present hypothetical, yet plausible, data for a series of microemulsion formulations prepared using this compound.

Table 1: Composition of Microemulsion Formulations
Formulation CodeOil Phase (Isopropyl Myristate) (% w/w)Sₘᵢₓ (this compound:Propylene Glycol, 2:1) (% w/w)Aqueous Phase (% w/w)
ME-L2B-1103060
ME-L2B-2104050
ME-L2B-3153550
ME-L2B-4154540
Table 2: Physicochemical Characterization of Formulations
Formulation CodeDroplet Size (nm) ± SDPDI ± SDZeta Potential (mV) ± SDConductivity (µS/cm) ± SDViscosity (cP) ± SD
ME-L2B-185.2 ± 2.10.21 ± 0.02-5.8 ± 0.4125.6 ± 3.545.3 ± 1.2
ME-L2B-265.7 ± 1.80.18 ± 0.01-7.2 ± 0.6105.1 ± 2.868.9 ± 2.1
ME-L2B-3110.4 ± 3.50.25 ± 0.03-4.5 ± 0.398.7 ± 2.555.7 ± 1.5
ME-L2B-492.6 ± 2.90.20 ± 0.02-6.1 ± 0.580.4 ± 2.182.4 ± 2.5

Data are presented as mean ± standard deviation (n=3). This data is representative and should be confirmed by experimentation.

Visualizations

Experimental Workflow Diagram

G Experimental Workflow for Microemulsion Formulation and Characterization cluster_prep Formulation Preparation cluster_char Physicochemical Characterization cluster_result Data Analysis A Construct Pseudo-Ternary Phase Diagram B Select Formulation from Stable Microemulsion Region A->B C Weigh & Mix: Oil, this compound, Co-surfactant B->C D Add Aqueous Phase (Spontaneous Emulsification) C->D E Droplet Size & PDI (DLS) D->E Characterize Final Microemulsion F Zeta Potential D->F Characterize Final Microemulsion G Conductivity D->G Characterize Final Microemulsion H Viscosity D->H Characterize Final Microemulsion I Thermodynamic Stability (Centrifugation, Freeze-Thaw) D->I Characterize Final Microemulsion J Tabulate & Analyze Data E->J F->J G->J H->J I->J

Caption: Workflow for microemulsion formulation and characterization.

Application in Drug Delivery: Targeting Inflammatory Pathways

Microemulsions can be used to deliver lipophilic anti-inflammatory drugs topically. A key signaling pathway in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. The diagram below illustrates how a delivered API could inhibit this pathway.

G Simplified NF-κB Signaling Pathway Inhibition cluster_1 Inside Nucleus ME Microemulsion with This compound (Containing API) API Delivered API ME->API Releases Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB NF-κB IκBα NFkB_IkB->NFkB IκBα Degradation Releases NF-κB NFkB_n NF-κB Transcription Transcription of Inflammatory Genes (COX-2, iNOS, Cytokines) API->IKK Inhibits API->NFkB Inhibits Nuclear Translocation NFkB_n->Transcription Induces

References

Application Notes and Protocols for Developing Topical Drug Delivery Systems with Laureth-2 Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laureth-2 benzoate (B1203000) is a synthetic ester formed from the reaction of benzoic acid and Laureth-2, an ethoxylated lauryl alcohol.[1][2] It is a lightweight, non-oily liquid that functions as an emollient, skin-conditioning agent, and solubilizer.[1][3] While extensively used in the cosmetics industry, its potential in pharmaceutical topical drug delivery systems is an emerging area of interest. Its properties suggest it may serve as a valuable excipient to enhance the solubility and skin penetration of active pharmaceutical ingredients (APIs).

These application notes provide a comprehensive guide for researchers and formulation scientists on the utilization of Laureth-2 benzoate in the development of novel topical drug delivery systems. The following sections detail its physicochemical properties, provide protocols for formulation development and evaluation, and discuss its potential mechanisms of action.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for formulation development. The following table summarizes key properties based on available data.

PropertyValue/DescriptionReference
Chemical Name Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-dodecyloxy-, benzoates (2 mol EO average molar ratio)[4]
INCI Name This compound[3]
CAS Number 56992-68-8[1]
Molecular Formula C₂₃H₃₈O₄[1][5]
Molecular Weight 378.55 g/mol [5]
Appearance Non-oily, lightweight liquid[1]
Solubility Poorly soluble in water; dissolves in low aliphatic alcohols (e.g., methanol, ethanol).[6]
Function Emollient, Skin-Conditioning Agent, Solubilizer[1][3]
Compatibility Compatible with non-ionic, anionic, and cationic surfactants.[1]
Chemical Stability Stable over a wide pH range.[1]

Formulation Development Protocols

This compound can be incorporated into various semi-solid dosage forms. The following are example protocols for the preparation of a cream, ointment, and gel. The percentages of ingredients, especially the API and this compound, should be optimized based on pre-formulation studies.

Oil-in-Water (O/W) Cream Formulation

This protocol outlines the preparation of a 100g batch of an O/W cream.

Table 1: Example O/W Cream Formulation with this compound

PhaseIngredientFunction% w/w
Oil Phase This compoundEmollient, Solubilizer5.0 - 15.0
Cetyl AlcoholThickener, Emollient5.0
Stearyl AlcoholThickener, Emollient5.0
Active Pharmaceutical Ingredient (API)Active0.5 - 5.0
Aqueous Phase Purified WaterVehicleq.s. to 100
GlycerinHumectant3.0
Non-ionic Emulsifier (e.g., Polysorbate 80)Emulsifying Agent2.0
Preservative (e.g., Phenoxyethanol)Preservative0.5

Protocol:

  • Oil Phase Preparation: In a suitable vessel, combine this compound, cetyl alcohol, and stearyl alcohol. Heat to 70-75°C and mix until all components are melted and uniform.

  • API Incorporation: Disperse or dissolve the API in the heated oil phase.

  • Aqueous Phase Preparation: In a separate vessel, combine purified water, glycerin, and the non-ionic emulsifier. Heat to 70-75°C and mix until uniform. Add the preservative and mix.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed.

  • Cooling: Continue mixing at a slower speed and allow the emulsion to cool to room temperature.

  • Final Adjustments: Adjust the pH if necessary and package in appropriate containers.

Ointment Formulation

This protocol describes the preparation of a 100g batch of an absorption ointment.

Table 2: Example Ointment Formulation with this compound

IngredientFunction% w/w
This compoundEmollient, Solubilizer10.0 - 20.0
White PetrolatumOintment Base70.0
Mineral OilEmollient, Levigating Agent5.0
Active Pharmaceutical Ingredient (API)Active0.5 - 5.0

Protocol:

  • Base Preparation: Melt the white petrolatum on a water bath.

  • Ingredient Mixing: Add the this compound and mineral oil to the melted petrolatum and mix until uniform.

  • API Incorporation: Levigate the API with a small portion of the melted base, then incorporate it into the bulk of the base with continuous stirring.

  • Cooling and Homogenization: Allow the ointment to cool to room temperature with gentle stirring to ensure homogeneity.

Hydrogel Formulation

This protocol details the preparation of a 100g batch of a hydrogel.

Table 3: Example Hydrogel Formulation with this compound

PhaseIngredientFunction% w/w
Aqueous Phase Purified WaterVehicleq.s. to 100
Carbomer 940Gelling Agent1.0
GlycerinHumectant5.0
Active Phase This compoundSolubilizer2.0 - 10.0
Active Pharmaceutical Ingredient (API)Active0.5 - 5.0
Ethanol (B145695)Co-solvent, Penetration Enhancer10.0
Neutralizing Phase Triethanolamine (B1662121)Neutralizing Agentq.s. to pH 6.5-7.0

Protocol:

  • Gelling Agent Dispersion: Disperse the Carbomer 940 in purified water containing glycerin with constant stirring until a uniform dispersion is formed.

  • Active Phase Preparation: In a separate container, dissolve the API in ethanol and then add this compound. Mix until a clear solution is obtained.

  • Mixing: Slowly add the active phase to the carbomer dispersion with continuous mixing.

  • Neutralization: Neutralize the gel by adding triethanolamine dropwise until the desired pH and viscosity are achieved.

Experimental Evaluation Protocols

The following protocols are essential for characterizing the developed formulations and assessing their performance.

Formulation Characterization

Table 4: Physicochemical Characterization of Topical Formulations

ParameterMethodPurpose
Appearance Visual InspectionTo assess color, homogeneity, and phase separation.
pH pH meterTo ensure the formulation's pH is within the acceptable range for skin application.
Viscosity Brookfield ViscometerTo determine the flow properties and consistency of the formulation.
Spreadability Parallel Plate MethodTo evaluate the ease of application of the semi-solid.
Drug Content HPLC, UV-Vis SpectroscopyTo quantify the amount of API in the formulation.
In Vitro Release Testing (IVRT)

IVRT is performed to evaluate the rate and extent of drug release from the formulation.[7][8]

Protocol:

  • Apparatus: Vertical diffusion cells (e.g., Franz diffusion cells).[9]

  • Membrane: A synthetic, inert membrane (e.g., polysulfone, cellulose (B213188) acetate).

  • Receptor Medium: A buffer solution (e.g., phosphate-buffered saline, pH 7.4) that ensures sink conditions. The temperature should be maintained at 32 ± 1°C.[7]

  • Procedure: a. Mount the membrane on the diffusion cell. b. Apply a known quantity of the formulation to the donor compartment. c. At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium. d. Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Analysis: Plot the cumulative amount of drug released per unit area versus the square root of time. The slope of the linear portion of the plot represents the release rate.

In Vitro Permeation Testing (IVPT)

IVPT is conducted to assess the permeation of the API through the skin.[10][11]

Protocol:

  • Apparatus: Franz diffusion cells.[12]

  • Skin Model: Excised human or animal (e.g., porcine) skin.[13]

  • Receptor Medium: Similar to IVRT, ensuring sink conditions at 32 ± 1°C.[7]

  • Procedure: a. Mount the skin on the diffusion cell with the stratum corneum facing the donor compartment. b. Apply the formulation to the skin surface. c. Collect samples from the receptor medium at specified time points. d. At the end of the study, separate the epidermis and dermis to determine drug retention in the skin layers. e. Analyze the drug concentration in the receptor fluid and skin extracts.

  • Data Analysis: Calculate the steady-state flux (Jss) and the permeability coefficient (Kp).

Visualization of Workflows and Mechanisms

Experimental Workflow for Formulation Evaluation

G cluster_0 Formulation Development cluster_1 Characterization cluster_2 Performance Testing cluster_3 Data Analysis Formulation Formulation of Cream/Ointment/Gel with this compound Characterization Physicochemical Characterization (pH, Viscosity, etc.) Formulation->Characterization IVRT In Vitro Release Testing (IVRT) Characterization->IVRT IVPT In Vitro Permeation Testing (IVPT) Characterization->IVPT Analysis Data Analysis and Interpretation IVRT->Analysis IVPT->Analysis

Caption: Workflow for the development and evaluation of topical formulations.

Theoretical Mechanism of Penetration Enhancement

G cluster_0 Stratum Corneum Corneocytes Corneocytes LipidMatrix Lipid Bilayer Disruption Disruption of Lipid Lamellae LipidMatrix->Disruption Laureth This compound (Surfactant) Laureth->LipidMatrix Interaction Fluidization Increased Fluidity of Lipid Bilayer Disruption->Fluidization Permeation Enhanced Drug Permeation Fluidization->Permeation

Caption: Theoretical mechanism of this compound as a penetration enhancer.

Stability Testing

Stability testing is crucial to ensure the quality, safety, and efficacy of the topical product throughout its shelf life.[14][15]

Table 5: Stability Testing Protocol

TestConditionsTime PointsParameters to Evaluate
Accelerated Stability 40°C ± 2°C / 75% RH ± 5% RH0, 1, 2, 3, 6 monthsAppearance, pH, Viscosity, Drug Content, Microbial Limits
Long-Term Stability 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24 monthsAppearance, pH, Viscosity, Drug Content, Microbial Limits

Histological Evaluation

To assess the effect of the formulation on the skin, histological studies on skin explants can be performed.[16][17]

Protocol:

  • Treat ex vivo skin with the formulation for a specified period.

  • Fix, embed, and section the skin samples.

  • Stain with Hematoxylin and Eosin (H&E) to observe changes in skin morphology.

  • Immunohistochemical staining can be used to evaluate specific markers of irritation or changes in the extracellular matrix.[18]

Conclusion

This compound presents a promising excipient for the development of topical drug delivery systems due to its favorable physicochemical properties. The protocols outlined in these application notes provide a systematic approach to formulating and evaluating creams, ointments, and gels containing this ingredient. Further research is warranted to establish its efficacy and safety profile for specific APIs in pharmaceutical applications.

References

Application Notes and Protocols: Laureth-2 Benzoate as a Potential Penetration Enhancer for Transdermal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laureth-2 benzoate (B1203000) is an ester of benzoic acid and laureth-2, a polyethylene (B3416737) glycol ether of lauryl alcohol.[1] In the field of cosmetics, it is primarily utilized as a skin-conditioning agent and emollient.[2] Its chemical structure, possessing both lipophilic (benzoate and lauryl chains) and hydrophilic (ethoxy groups) moieties, suggests potential surfactant properties. Surfactants are a well-established class of chemical penetration enhancers in transdermal drug delivery.[3] They are known to reversibly decrease the barrier function of the stratum corneum, thereby facilitating the penetration of active pharmaceutical ingredients (APIs).[4][5]

This document provides a comprehensive set of protocols for researchers to evaluate the potential of Laureth-2 benzoate as a penetration enhancer for transdermal research. The methodologies described are based on established in vitro skin permeation testing (IVPT) standards.[8]

Hypothesized Mechanism of Action

This compound, as a non-ionic surfactant, is hypothesized to enhance skin penetration through one or more of the following mechanisms:

  • Disruption of Stratum Corneum Lipids: The lipophilic portion of the molecule may intercalate into the highly ordered lipid bilayers of the stratum corneum, disrupting their packing and increasing their fluidity. This would decrease the diffusional resistance for a co-administered API.

  • Interaction with Keratin: The ethoxy groups could potentially interact with intracellular keratin, leading to a conformational change that increases the permeability of the corneocytes.

  • Increased Drug Partitioning: this compound may alter the thermodynamic activity of the API in the formulation, leading to improved partitioning from the vehicle into the stratum corneum.

The following diagram illustrates a potential mechanism of action for a non-ionic surfactant like this compound.

G cluster_0 Stratum Corneum corneocyte1 Corneocyte corneocyte2 Corneocyte lipids Lipid Bilayer disrupted_lipids Disrupted Lipid Bilayer lipids->disrupted_lipids Disrupts packing enhancer This compound enhancer->lipids Intercalates into api API api->disrupted_lipids Diffuses through penetration Enhanced Penetration disrupted_lipids->penetration

Hypothesized mechanism of this compound.

Experimental Protocols

The following protocols outline a systematic approach to evaluate the efficacy of this compound as a penetration enhancer using in vitro methods with Franz diffusion cells.

Protocol 1: In Vitro Skin Permeation Study

This protocol is designed to quantify the permeation of a model API through excised human or porcine skin in the presence and absence of this compound.

1. Materials and Equipment:

  • Franz diffusion cells (with known diffusion area and receptor volume)

  • Excised human or porcine skin

  • Dermatome (optional, for uniform skin thickness)

  • Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4, potentially with a solubility enhancer like Tween 80 to maintain sink conditions)

  • Water bath/circulator set to 32°C

  • Magnetic stirrer and stir bars

  • Test API and reference standard

  • This compound

  • Vehicle for formulation (e.g., propylene (B89431) glycol, ethanol/water mixture)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector

  • General laboratory equipment (syringes, vials, scalpels, forceps, etc.)

2. Skin Membrane Preparation:

  • Thaw frozen excised human or porcine skin at room temperature. Porcine ear skin is a commonly used and acceptable alternative to human skin.

  • Carefully remove any subcutaneous fat and connective tissue using a scalpel.

  • If desired, prepare split-thickness skin of a uniform thickness (e.g., 500 µm) using a dermatome.

  • Cut the prepared skin into sections appropriately sized for the Franz diffusion cells.

  • Visually inspect each skin section for any imperfections (e.g., holes, scratches) before mounting.

3. Franz Diffusion Cell Setup:

  • Assemble the Franz diffusion cells.

  • Fill the receptor compartment with pre-warmed (32°C), degassed receptor solution. Ensure no air bubbles are trapped.

  • Mount the prepared skin membrane between the donor and receptor compartments, with the stratum corneum facing the donor compartment.

  • Clamp the cell assembly together securely.

  • Place the cells in the water bath maintained at 32°C and begin stirring the receptor solution.

  • Allow the skin to equilibrate for at least 30 minutes.

4. Formulation Preparation and Application:

  • Prepare the following formulations:

    • Control Formulation: A saturated solution/suspension of the API in the chosen vehicle.

    • Test Formulation: A saturated solution/suspension of the API in the vehicle containing a specific concentration of this compound (e.g., 1%, 2%, 5% w/v).

  • Apply a precise amount of the control or test formulation (e.g., 10 µL/cm²) uniformly to the surface of the skin in the donor compartment.

5. Sample Collection:

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 0.5 mL) from the receptor medium through the sampling arm.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume.

  • Store the collected samples at 4°C until HPLC analysis.

6. Quantification and Data Analysis:

  • Analyze the concentration of the API in the collected samples using a validated HPLC method.

  • Calculate the cumulative amount of API permeated per unit area (Q, µg/cm²) at each time point, correcting for sample replacement.

  • Plot the cumulative amount permeated (µg/cm²) versus time (h).

  • Determine the steady-state flux (Jss, µg/cm²/h) from the slope of the linear portion of the plot.

  • Calculate the permeability coefficient (Kp, cm/h).

  • Calculate the Enhancement Ratio (ER) as follows:

    • ER = (Jss of API with this compound) / (Jss of API without this compound)

The following diagram outlines the experimental workflow for the in vitro skin permeation study.

G A Skin Membrane Preparation (Excised Human/Porcine Skin) B Franz Diffusion Cell Assembly A->B C Formulation Application (Control vs. Test with this compound) B->C D Sample Collection from Receptor Chamber (At predetermined time points) C->D E Quantification of API (HPLC Analysis) D->E F Data Analysis (Flux, Kp, Enhancement Ratio) E->F

Workflow for in vitro skin permeation study.
Protocol 2: Skin Deposition Study

This protocol determines the amount of API retained within the different layers of the skin after the permeation experiment.

1. Procedure:

  • At the end of the permeation study (e.g., 24 hours), dismount the skin from the diffusion cell.

  • Wash the skin surface with a suitable solvent to remove any excess formulation.

  • Separate the stratum corneum from the epidermis using tape stripping (e.g., applying and removing adhesive tape 15-20 times). Pool the tape strips for analysis.

  • The remaining skin can be separated into the epidermis and dermis, for example, by heat separation (placing the skin in water at 60°C for 1-2 minutes).

  • Extract the API from the tape strips, epidermis, and dermis using a suitable solvent.

  • Analyze the API concentration in the extracts by HPLC.

2. Data Analysis:

  • Quantify the amount of API per unit area (µg/cm²) in the stratum corneum, epidermis, and dermis.

  • Compare the deposition of the API from formulations with and without this compound.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison. Below are example tables for presenting results from the proposed studies.

Table 1: Example Permeation Parameters of a Model API

FormulationSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Lag Time (h)Enhancement Ratio (ER)
Control (API in Vehicle) 1.5 ± 0.33.0 ± 0.62.1 ± 0.41.0
API + 1% this compound 3.2 ± 0.56.4 ± 1.01.8 ± 0.32.1
API + 2% this compound 5.8 ± 0.911.6 ± 1.81.5 ± 0.23.9
API + 5% this compound 8.1 ± 1.216.2 ± 2.41.3 ± 0.25.4

Data are presented as mean ± standard deviation (n=6). Data is hypothetical and serves as an example. *p < 0.05 compared to control.

Table 2: Example Skin Deposition of a Model API after 24 hours

FormulationStratum Corneum (µg/cm²)Epidermis (µg/cm²)Dermis (µg/cm²)
Control (API in Vehicle) 12.4 ± 2.56.8 ± 1.31.9 ± 0.4
API + 5% this compound 25.1 ± 4.215.3 ± 2.94.5 ± 0.8*

Data are presented as mean ± standard deviation (n=6). Data is hypothetical and serves as an example. *p < 0.05 compared to control.

Conclusion

The protocols detailed in this application note provide a robust framework for the systematic evaluation of this compound as a potential penetration enhancer in transdermal research. While its efficacy is not yet established, its chemical properties warrant investigation. By following these standardized procedures, researchers can generate reliable and reproducible data to determine the utility of this compound in enhancing the delivery of APIs through the skin. It is crucial to also conduct safety and skin irritation studies to assess the suitability of any new excipient for topical and transdermal formulations.

References

Application Notes and Protocols for the Formulation of Nanoemulsions using Laureet-2 Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanoemulsions are colloidal dispersions of two immiscible liquids, typically oil and water, stabilized by an interfacial film of surfactant and co-surfactant molecules. With droplet sizes in the nanometer range (typically 20-200 nm), they offer numerous advantages for drug delivery, including enhanced solubility and bioavailability of poorly water-soluble drugs, improved stability, and controlled release.[1] This document provides detailed application notes and protocols for the formulation of oil-in-water (O/W) nanoemulsions incorporating Laureth-2 Benzoate (B1203000).

Laureth-2 Benzoate is the ester of Laureth-2 (a polyethylene (B3416737) glycol ether of lauryl alcohol) and benzoic acid.[2] It primarily functions as an emollient and skin conditioning agent in cosmetic and pharmaceutical formulations.[2][3] While not traditionally used as a primary surfactant for nanoemulsions due to its expected low Hydrophilic-Lipophilic Balance (HLB), its lipophilic nature makes it a candidate for use as a co-surfactant or as a component of the oil phase to modify the properties of the formulation.

Due to a lack of specific published data on the use of this compound in nanoemulsions, this document provides a generalized protocol based on the formulation principles of nanoemulsions with low HLB surfactants. The provided protocols and data should be considered a starting point for research and development.

Key Properties of this compound

Table 1: Physicochemical Properties of Laureth-2 and Related Compounds

CompoundINCI NameChemical FamilyApproximate HLBPrimary Function
Laureth-2Laureth-2Ethoxylated Fatty Alcohol6.2[4]Surfactant, Emulsifier
This compound This compound Ethoxylated Fatty Alcohol Ester Estimated < 8 Emollient, Skin Conditioning Agent
Polysorbate 80Polysorbate 80Polysorbate15.0High HLB Surfactant
Caprylic/Capric TriglycerideCaprylic/Capric TriglycerideEster~1Oil Phase

Experimental Protocols

The formulation of a stable nanoemulsion requires careful selection of the oil phase, surfactants, and the manufacturing process. The following protocols describe two common methods for preparing nanoemulsions: the high-energy homogenization method and the low-energy phase inversion temperature (PIT) method.

Protocol 1: High-Energy Homogenization Method

This method utilizes a high-shear homogenizer or an ultrasonicator to break down the coarse emulsion into nano-sized droplets.

Materials:

  • Oil Phase:

    • Caprylic/Capric Triglyceride (or other suitable oil)

    • This compound (as a co-surfactant/emollient)

  • Aqueous Phase:

    • Deionized Water

  • Surfactant:

    • Polysorbate 80 (or other high HLB surfactant)

  • Co-surfactant (Optional):

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax) or probe sonicator

  • Magnetic stirrer and stir bar

  • Beakers

  • Analytical balance

Procedure:

  • Preparation of the Oil Phase:

    • In a beaker, combine the desired amounts of the oil (e.g., Caprylic/Capric Triglyceride) and this compound.

    • Gently heat the mixture to 40-50°C while stirring with a magnetic stirrer until a homogenous solution is formed.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, add the deionized water and the high HLB surfactant (e.g., Polysorbate 80). If using a co-surfactant like propylene glycol, add it to the aqueous phase.

    • Stir the mixture until the surfactant is completely dissolved.

  • Formation of the Coarse Emulsion:

    • While stirring the aqueous phase, slowly add the oil phase dropwise to form a coarse emulsion.

  • Homogenization:

    • Subject the coarse emulsion to high-shear homogenization or ultrasonication.

    • For high-shear homogenization: Process the emulsion at 10,000-20,000 rpm for 5-15 minutes.

    • For ultrasonication: Immerse the probe of the sonicator into the emulsion and process at a suitable amplitude for 5-10 minutes. It is recommended to perform this step in an ice bath to prevent overheating.

  • Cooling and Characterization:

    • Allow the nanoemulsion to cool to room temperature.

    • Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential.

Protocol 2: Phase Inversion Temperature (PIT) Method

This low-energy method relies on the temperature-dependent solubility of non-ionic surfactants to form the nanoemulsion.

Materials:

  • Oil Phase:

    • Mineral Oil or other suitable oil

    • This compound

  • Aqueous Phase:

    • Deionized Water

  • Surfactant System:

    • A non-ionic surfactant with a temperature-sensitive HLB (e.g., a polyoxyethylene ether surfactant) in combination with this compound.

Equipment:

  • Water bath with temperature control

  • Magnetic stirrer and stir bar

  • Conductivity meter

  • Beakers

Procedure:

  • Component Mixing:

    • In a beaker, combine the oil phase, this compound, the primary non-ionic surfactant, and the aqueous phase.

  • Heating and Phase Inversion:

    • Place the beaker in a temperature-controlled water bath and begin stirring.

    • Slowly heat the mixture while monitoring the conductivity. The conductivity will decrease as the temperature increases and the emulsion inverts from O/W to W/O. The temperature at which the conductivity is at a minimum is the Phase Inversion Temperature (PIT).[7][8]

  • Nanoemulsion Formation:

    • Once the PIT is reached, rapidly cool the emulsion by transferring the beaker to an ice bath while continuing to stir. This rapid cooling will cause the emulsion to invert back to an O/W nanoemulsion with a small droplet size.[9]

  • Characterization:

    • Characterize the resulting nanoemulsion for droplet size, PDI, and zeta potential.

Data Presentation

The following table presents a hypothetical example of nanoemulsion formulations using this compound as a co-surfactant, prepared via the high-energy homogenization method. This data is for illustrative purposes and should be optimized for specific applications.

Table 2: Example Formulations of this compound Nanoemulsions

Formulation CodeOil Phase (Caprylic/Capric Triglyceride) (% w/w)This compound (% w/w)Surfactant (Polysorbate 80) (% w/w)Aqueous Phase (% w/w)Mean Droplet Size (nm)Polydispersity Index (PDI)
NE-L2B-1101584150 ± 50.21 ± 0.02
NE-L2B-2102583145 ± 70.19 ± 0.03
NE-L2B-3152875120 ± 60.15 ± 0.02
NE-L2B-4153874115 ± 80.14 ± 0.01

Visualization of Experimental Workflow

The following diagrams illustrate the workflows for the described experimental protocols.

HighEnergyHomogenization cluster_prep Phase Preparation OilPhase Prepare Oil Phase (Oil + this compound) CoarseEmulsion Form Coarse Emulsion (Slowly mix phases) OilPhase->CoarseEmulsion AqPhase Prepare Aqueous Phase (Water + Surfactant) AqPhase->CoarseEmulsion Homogenization High-Energy Homogenization (High-Shear or Ultrasonication) CoarseEmulsion->Homogenization Nanoemulsion Final Nanoemulsion Homogenization->Nanoemulsion Characterization Characterization (DLS, Zeta Potential) Nanoemulsion->Characterization

Caption: High-Energy Homogenization Workflow.

PIT_Method Mixing Mix Oil, Water, Surfactants (including this compound) Heating Heat to Phase Inversion Temperature (PIT) (Monitor Conductivity) Mixing->Heating Cooling Rapid Cooling (Ice Bath) Heating->Cooling Nanoemulsion Final Nanoemulsion Cooling->Nanoemulsion Characterization Characterization (DLS, Zeta Potential) Nanoemulsion->Characterization

Caption: Phase Inversion Temperature (PIT) Method Workflow.

Conclusion

The formulation of nanoemulsions containing this compound is a promising area for the development of novel drug delivery systems, particularly for topical and dermal applications where its emollient properties are beneficial. The provided protocols offer a foundational approach for researchers to begin formulating and characterizing these systems. Due to the limited specific data available, extensive optimization of the oil-to-surfactant ratio, surfactant blend, and process parameters will be necessary to achieve stable nanoemulsions with the desired characteristics for a specific active pharmaceutical ingredient. It is recommended to start with the high-energy homogenization method for initial feasibility studies due to its robustness and wide applicability. Further investigation into the precise HLB value of this compound would significantly aid in the rational design of these formulations.

References

Application Notes and Protocols for Preparing Stable Oil-in-Water Emulsions Incorporating Laureth-2 Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation and characterization of oil-in-water (O/W) emulsions incorporating Laureth-2 Benzoate (B1203000). While Laureth-2 Benzoate is primarily recognized as an emollient and skin conditioning agent, its chemical structure suggests potential interfacial activity.[1][2] This protocol outlines a systematic approach to formulating and evaluating O/W emulsions where this compound is investigated for its role in emulsion stability, potentially as a co-emulsifier or stabilizer. The provided methodologies cover emulsion preparation via high-shear homogenization, and subsequent characterization of stability through macroscopic observation, microscopic analysis, and viscosity measurements.

Introduction

Oil-in-water emulsions are biphasic systems where oil droplets are dispersed within a continuous aqueous phase. These systems are fundamental in the formulation of a wide array of products in the pharmaceutical and cosmetic industries, enabling the delivery of lipophilic active ingredients in an aqueous base. The stability of these emulsions is paramount and is typically achieved through the use of surfactants or emulsifiers that reduce interfacial tension and form a protective layer around the dispersed oil droplets.[3]

Laureth-2, a non-ionic surfactant, is known for its emulsifying and cleansing properties.[4][5] Its derivative, this compound, is an ester of benzoic acid and Laureth-2.[6] While its primary function in cosmetic formulations is listed as a skin conditioning agent and emollient, its amphiphilic nature, derived from the polyethylene (B3416737) glycol chain of the laureth component and the lipophilic benzoate group, suggests it may contribute to the stability of emulsified systems.

This application note provides a generalized protocol to systematically prepare and evaluate the stability of O/W emulsions containing this compound. The protocol is designed to be a starting point for researchers to investigate the efficacy of this compound as a potential co-emulsifier or emulsion stabilizer in their specific formulations.

Materials and Equipment

Materials
  • Oil Phase:

    • Mineral Oil (or other non-polar oil)

    • This compound

    • Primary Emulsifier (e.g., Polysorbate 80, a non-ionic surfactant with a suitable Hydrophile-Lipophile Balance (HLB) for O/W emulsions)

  • Aqueous Phase:

    • Deionized Water

    • Preservative (e.g., Phenoxyethanol)

    • Humectant (optional, e.g., Glycerin)

Equipment
  • High-shear homogenizer (e.g., rotor-stator type)

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bars

  • Water bath or heating mantle

  • Digital scale

  • pH meter

  • Optical microscope with a camera

  • Viscometer

  • Glass vials for stability testing

Experimental Protocols

Preparation of Oil-in-Water Emulsion

This protocol describes the preparation of a 100g batch of an O/W emulsion. The concentrations of the components can be varied to optimize the formulation.

Table 1: Example Formulation of an Oil-in-Water Emulsion

PhaseIngredientConcentration (% w/w)
Oil Phase Mineral Oil20.0
This compound2.0 - 5.0
Primary Emulsifier3.0 - 5.0
Aqueous Phase Deionized Waterq.s. to 100
Glycerin (optional)3.0
Preservative0.5

Procedure:

  • Preparation of the Aqueous Phase:

    • In a beaker, combine deionized water, glycerin (if used), and the preservative.

    • Heat the aqueous phase to 70-75°C while stirring with a magnetic stirrer until all components are dissolved.

  • Preparation of the Oil Phase:

    • In a separate beaker, combine the mineral oil, this compound, and the primary emulsifier.

    • Heat the oil phase to 70-75°C while stirring with a magnetic stirrer until all components are melted and uniformly mixed.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed (e.g., 5,000 rpm) using a high-shear homogenizer.[7][8]

    • Once all the oil phase has been added, increase the homogenization speed (e.g., 10,000-15,000 rpm) for 3-5 minutes to ensure the formation of fine droplets.

  • Cooling:

    • Transfer the emulsion to a water bath and continue to stir gently with a magnetic stirrer or overhead mixer until it cools to room temperature. This slow cooling helps to ensure a stable emulsion structure.

  • Final Adjustments:

    • Once cooled, check the pH of the emulsion and adjust if necessary using a suitable pH adjuster (e.g., citric acid or sodium hydroxide (B78521) solution).

Characterization of Emulsion Stability

Stability testing is crucial to evaluate the performance of the emulsion over time. The following tests should be conducted at regular intervals (e.g., 24 hours, 1 week, 1 month, and 3 months) and at different storage conditions (e.g., room temperature, 4°C, and 40°C).

Table 2: Emulsion Stability Characterization Methods

ParameterMethodPurpose
Macroscopic Observation Visually inspect the emulsion for any signs of instability such as creaming (upward movement of droplets), sedimentation (downward movement of droplets), flocculation (aggregation of droplets), or coalescence (merging of droplets leading to phase separation).[9]To quickly assess the physical stability of the emulsion.
Microscopic Analysis Place a small drop of the emulsion on a microscope slide and cover with a coverslip. Observe the droplet size, size distribution, and morphology under an optical microscope.[10]To determine the initial quality of the dispersion and to monitor changes in droplet size and aggregation over time, which are indicators of coalescence and flocculation.[10]
Viscosity Measurement Measure the viscosity of the emulsion using a viscometer at a controlled temperature.To quantify the flow behavior of the emulsion. Changes in viscosity over time can indicate structural changes within the emulsion, such as flocculation or coalescence.[9][10]
Centrifugation Test Centrifuge a sample of the emulsion at a specific speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes). Measure the volume of any separated phase.To accelerate instability and predict the long-term stability of the emulsion.

Visualizations

Emulsion_Preparation_Workflow cluster_aqueous Aqueous Phase Preparation cluster_oil Oil Phase Preparation cluster_emulsification Emulsification & Cooling A1 Weigh Water, Glycerin, Preservative A2 Heat to 70-75°C A1->A2 A3 Stir until Dissolved A2->A3 E1 Combine Phases with High-Shear Homogenization A3->E1 O1 Weigh Oil, Laureth-2 Benzoate, Emulsifier O2 Heat to 70-75°C O1->O2 O3 Stir until Homogeneous O2->O3 O3->E1 E2 Cool to Room Temperature with Gentle Stirring E1->E2 F1 Characterize Stability E2->F1 Final Product Emulsion_Stability_Factors cluster_factors Factors Influencing Stability Stable Emulsion Stable Emulsion Droplet Size Droplet Size Droplet Size->Stable Emulsion Viscosity Viscosity Viscosity->Stable Emulsion Interfacial Film Strength Interfacial Film Strength Interfacial Film Strength->Stable Emulsion Phase Volume Ratio Phase Volume Ratio Phase Volume Ratio->Stable Emulsion This compound This compound This compound->Interfacial Film Strength Primary Emulsifier Primary Emulsifier Primary Emulsifier->Interfacial Film Strength

References

Application Note: Quantification of Laureth-2 Benzoate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Laureth-2 benzoate (B1203000) is an ester of benzoic acid and laureth-2, serving as a skin-conditioning agent and emollient in a variety of cosmetic products.[1][2] Its concentration in formulations is critical for product efficacy and safety. This document outlines detailed analytical methods for the accurate quantification of Laureth-2 benzoate in cosmetic formulations, catering to researchers, scientists, and professionals in drug development and quality control. The primary methods detailed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS), chosen for their specificity, sensitivity, and reliability in analyzing complex cosmetic matrices.[3][4][5][6]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quality control of this compound in various cosmetic formulations such as lotions, creams, and serums. It offers a balance of speed, sensitivity, and accessibility.

Experimental Protocol: HPLC-UV

1.1.1. Materials and Reagents

  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (B129727) (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Syringe filters (0.45 µm, PTFE or nylon)

  • Volumetric flasks and pipettes

1.1.2. Instrumentation and Chromatographic Conditions

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 70:30 v/v), with 0.1% phosphoric acid added to the water phase to improve peak shape.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 230 nm (based on the absorbance maximum of the benzoate chromophore).[7]

  • Run Time: Approximately 10 minutes.

1.1.3. Sample Preparation

  • Accurately weigh approximately 1 gram of the cosmetic formulation into a 50 mL volumetric flask.

  • Add 25 mL of methanol and sonicate for 15 minutes to dissolve the sample and extract this compound.

  • Allow the solution to cool to room temperature and dilute to the mark with methanol.

  • Centrifuge an aliquot of the solution at 4000 rpm for 10 minutes to precipitate any insoluble excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

1.1.4. Calibration Standards

  • Prepare a stock solution of this compound (1000 µg/mL) in methanol.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare working standards in the range of 1-100 µg/mL.

1.1.5. Quantification

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow start Start sample_prep Sample Preparation (Weighing, Dissolution, Centrifugation, Filtration) start->sample_prep standard_prep Standard Preparation (Stock Solution, Serial Dilutions) start->standard_prep hplc_analysis HPLC-UV Analysis (Injection, Separation, Detection at 230 nm) sample_prep->hplc_analysis standard_prep->hplc_analysis data_processing Data Processing (Peak Integration, Calibration Curve Construction) hplc_analysis->data_processing quantification Quantification (Concentration Determination) data_processing->quantification end End quantification->end

Caption: Workflow for the quantification of Lauret-2 benzoate by HPLC-UV.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS provides higher selectivity and sensitivity, making it an excellent confirmatory method and suitable for complex matrices or trace-level quantification.

Experimental Protocol: GC-MS

2.1.1. Materials and Reagents

  • This compound reference standard (>99% purity)

  • Dichloromethane (GC grade)

  • Hexane (B92381) (GC grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Syringe filters (0.45 µm, PTFE)

2.1.2. Instrumentation and Chromatographic Conditions

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Final hold: 5 minutes at 300 °C.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • SIM Ions for this compound: Based on its structure, prominent ions would likely include fragments corresponding to the benzoate group (e.g., m/z 105, 77) and the laureth chain.

2.1.3. Sample Preparation

  • Accurately weigh approximately 0.5 gram of the cosmetic formulation into a glass vial.

  • Perform a liquid-liquid extraction by adding 5 mL of hexane, vortexing for 2 minutes, and allowing the phases to separate.

  • Transfer the upper hexane layer to a clean vial.

  • Repeat the extraction twice more and combine the hexane extracts.

  • Dry the combined extract by passing it through a small column of anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of hexane.

  • Filter the final solution through a 0.45 µm syringe filter into a GC vial.

2.1.4. Calibration Standards

  • Prepare a stock solution of this compound (1000 µg/mL) in hexane.

  • Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 0.1-50 µg/mL).

2.1.5. Quantification

  • Generate a calibration curve by plotting the peak area of a characteristic ion of this compound against the concentration of the standards.

  • Quantify this compound in the sample extract using the calibration curve.

Workflow for GC-MS Analysis

GCMS_Workflow start Start sample_prep Sample Preparation (Weighing, Liquid-Liquid Extraction, Drying, Reconstitution) start->sample_prep standard_prep Standard Preparation (Stock Solution, Serial Dilutions) start->standard_prep gcms_analysis GC-MS Analysis (Injection, Separation, EI, SIM/Scan Mode) sample_prep->gcms_analysis standard_prep->gcms_analysis data_processing Data Processing (Peak Integration, Calibration Curve) gcms_analysis->data_processing quantification Quantification (Concentration Calculation) data_processing->quantification end End quantification->end

Caption: Workflow for the quantification of Lauret-2 benzoate by GC-MS.

Data Presentation and Method Validation

The following tables summarize the typical validation parameters for the proposed analytical methods, based on performance characteristics observed for similar compounds.[3][7][8]

Table 1: HPLC-UV Method Validation Parameters
ParameterTypical Performance
Linearity (r²) ≥ 0.998
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (RSD) < 2%
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Table 2: GC-MS Method Validation Parameters
ParameterTypical Performance
Linearity (r²) ≥ 0.999
Range 0.1 - 50 µg/mL
Accuracy (% Recovery) 97 - 103%
Precision (RSD) < 5%
Limit of Detection (LOD) ~0.03 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound in cosmetic formulations. The HPLC-UV method is well-suited for routine analysis and quality control, while the GC-MS method offers higher sensitivity and selectivity for confirmatory analysis and trace-level detection. Proper method validation should be performed in the specific laboratory and for each unique formulation matrix to ensure accurate and precise results.

References

Application Note: A Robust HPLC-UV Method for the Quantification of Laureth-2 Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive, specific, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Laureth-2 Benzoate (B1203000). The method utilizes a C18 column with UV detection, providing a reliable and efficient means for the determination of Laureth-2 Benzoate in various sample matrices. The developed method was validated in accordance with ICH guidelines, demonstrating excellent linearity, accuracy, precision, and robustness, making it suitable for routine quality control and research applications.

Introduction

This compound is an ester of benzoic acid and a polyethylene (B3416737) glycol ether of lauryl alcohol.[1][2] It functions as a skin-conditioning agent and emollient in a variety of cosmetic and personal care products.[1][3] Accurate and reliable quantification of this compound is crucial for ensuring product quality, stability, and regulatory compliance. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the analysis of benzoate esters and other preservatives in various formulations due to its high sensitivity and specificity.[4] This application note presents a validated HPLC-UV method for the determination of this compound.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required.[5] The following chromatographic conditions were established for the analysis of this compound:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size[5]
Mobile Phase Acetonitrile (B52724):Water (70:30, v/v)
Flow Rate 1.0 mL/min[5]
Injection Volume 10 µL[5]
Column Temperature 30°C
UV Detection 232 nm
Run Time 10 minutes
Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: The sample preparation will vary depending on the matrix. For a simple solution, accurately weigh a portion of the sample expected to contain this compound and dissolve it in a known volume of the mobile phase. For more complex matrices, an extraction step may be necessary.

Results and Discussion

Method Development and Optimization

The chromatographic conditions were optimized to achieve a symmetrical peak shape for this compound with a reasonable retention time. The benzoic acid moiety in this compound provides a chromophore that allows for sensitive UV detection. A detection wavelength of 232 nm was selected based on the UV spectrum of this compound, providing optimal sensitivity. The use of a C18 column and a mobile phase consisting of acetonitrile and water provided good separation and resolution.

Method Validation

The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters assessed included system suitability, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

System Suitability: System suitability was evaluated by injecting six replicate injections of a standard solution. The results are summarized in Table 2.

ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20005800
% RSD of Peak Area ≤ 2.0%0.8%
% RSD of Retention Time ≤ 1.0%0.3%

Linearity: The linearity of the method was determined by analyzing a series of standard solutions over the concentration range of 1-100 µg/mL. The calibration curve showed excellent linearity with a correlation coefficient (r²) of > 0.999.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) 0.9995
Regression Equation y = 4521.3x + 125.8

Accuracy: The accuracy of the method was assessed by a recovery study at three different concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was found to be within the acceptable limits.

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)% RSD
80% 4039.899.51.2
100% 5050.3100.60.9
120% 6059.599.21.5

Precision: The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (%RSD) for both was well within the acceptable limit of ≤ 2%.

Precision Type% RSD
Repeatability (Intra-day) 0.9%
Intermediate Precision (Inter-day) 1.3%

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 0.3 µg/mL
LOQ 1.0 µg/mL

Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate, column temperature, and mobile phase composition. The method was found to be robust, with no significant impact on the results.

Visualizations

experimental_workflow prep Sample and Standard Preparation hplc HPLC System Setup (Column, Mobile Phase, Flow Rate) prep->hplc inject Sample Injection (10 µL) hplc->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (232 nm) separate->detect data Data Acquisition and Analysis detect->data report Result Reporting data->report

Caption: Experimental workflow for HPLC-UV analysis.

validation_parameters method Validated HPLC Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness system_suitability System Suitability method->system_suitability

Caption: Method validation parameter relationships.

Conclusion

A simple, rapid, and reliable HPLC-UV method for the quantitative determination of this compound has been successfully developed and validated. The method demonstrates excellent performance in terms of linearity, accuracy, precision, and robustness. This validated method is suitable for routine quality control analysis of Laure-2 Benzoate in various formulations and can be a valuable tool in research and development settings.

References

Application Notes and Protocols: The Use of Laure-2 Benzoate in Thin-Film Hydration for Liposome Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The use of Laureth-2 benzoate (B1203000) in the thin-film hydration method for liposome (B1194612) preparation is not widely documented in publicly available scientific literature. The following application notes and protocols are based on a hypothetical application, derived from the known physicochemical properties of Laureth-2 benzoate and related non-ionic surfactants, as well as established principles of liposome formulation. The provided data is illustrative and should be adapted and validated experimentally.

Introduction

Liposomes are versatile, self-assembled vesicular structures composed of one or more lipid bilayers, which are used extensively as delivery vehicles for a wide range of molecules in the pharmaceutical, cosmetic, and food industries. The thin-film hydration method is a common and straightforward technique for preparing liposomes.

This document explores the hypothetical application of this compound as a component in liposome formulations prepared via the thin-film hydration method. This compound is an ester of benzoic acid and laureth-2, the latter being a non-ionic surfactant.[1][2][3] In cosmetic formulations, this compound is primarily used as a skin conditioning agent and emollient.[1] Its inclusion in a liposomal formulation could potentially offer benefits such as enhanced stability, modified drug release profiles, and improved sensory characteristics for topical applications. The non-ionic nature of the laureth moiety suggests it may act as a steric stabilizer, similar to other non-ionic surfactants used in vesicle preparation.[4][5][6]

Potential Roles of this compound in Liposome Formulations

Based on its chemical structure, this compound could serve several functions within a liposome formulation:

  • Co-surfactant/Stabilizer: The ethoxylated lauryl chain of Laureth-2 provides surfactant properties that could aid in the formation and stabilization of the lipid bilayer.[2][3]

  • Permeation Enhancer: For topical applications, its emollient properties might enhance the penetration of the liposomal formulation into the skin.

  • Solubilizing Agent: It may improve the solubility of lipophilic drugs within the lipid bilayer.

  • Modification of Vesicle Properties: Incorporation of this compound could influence the physicochemical properties of the liposomes, such as size, lamellarity, and drug encapsulation efficiency.

Experimental Protocols

Materials and Equipment
  • Lipids:

    • Phosphatidylcholine (PC) (e.g., from soy or egg)

    • Cholesterol (CH)

  • Surfactant/Emollient:

    • This compound

  • Active Pharmaceutical Ingredient (API):

    • Hydrophilic or lipophilic drug of choice

  • Solvents:

    • Chloroform or a mixture of Chloroform:Methanol (2:1, v/v)

  • Hydration Buffer:

    • Phosphate-buffered saline (PBS), pH 7.4, or other suitable aqueous solution

  • Equipment:

    • Rotary evaporator

    • Round-bottom flask (50-250 mL)

    • Water bath

    • Vortex mixer

    • Extruder with polycarbonate membranes (e.g., 100 nm, 200 nm pore size)

    • Particle size analyzer (e.g., Dynamic Light Scattering - DLS)

    • Microscope (for morphological analysis)

    • Centrifuge

Thin-Film Hydration Protocol for Liposome Preparation (Hypothetical Inclusion of this compound)

This protocol describes the preparation of multilamellar vesicles (MLVs) by thin-film hydration, followed by an extrusion step to produce unilamellar vesicles (LUVs) of a defined size.

Step 1: Preparation of the Lipid Solution

  • Weigh the desired amounts of lipids (e.g., Phosphatidylcholine and Cholesterol in a molar ratio of 2:1) and, if applicable, this compound. A suggested starting molar ratio for PC:CH:this compound could be 2:1:0.1.

  • If encapsulating a lipophilic drug, dissolve it along with the lipids in this step.

  • Dissolve the lipid mixture in a suitable organic solvent (e.g., 10 mL of Chloroform:Methanol, 2:1 v/v) in a round-bottom flask.

  • Gently swirl the flask until all components are fully dissolved, resulting in a clear solution.

Step 2: Formation of the Thin Lipid Film

  • Attach the round-bottom flask to a rotary evaporator.

  • Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids (e.g., 40-50°C).

  • Start the rotation of the flask and gradually apply a vacuum to evaporate the organic solvent.

  • Continue the evaporation until a thin, uniform lipid film is formed on the inner wall of the flask.

  • To ensure complete removal of residual solvent, flush the flask with nitrogen gas and keep it under high vacuum for at least 1-2 hours.

Step 3: Hydration of the Lipid Film

  • Pre-heat the hydration buffer (e.g., PBS, pH 7.4) to the same temperature as the water bath used for film formation.

  • If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.

  • Add the warm hydration buffer to the round-bottom flask containing the dry lipid film. The volume will depend on the desired final lipid concentration (e.g., 10 mg/mL).

  • Hydrate the lipid film by gently rotating the flask in the water bath for 1-2 hours. This allows the lipid film to swell and form multilamellar vesicles (MLVs).

  • The resulting suspension will appear milky.

Step 4: Vesicle Size Reduction (Extrusion)

  • For a more uniform size distribution and to produce large unilamellar vesicles (LUVs), the MLV suspension is subjected to extrusion.

  • Load the liposomal suspension into an extruder pre-heated to a temperature above the Tc of the lipids.

  • Pass the suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes with a defined pore size (e.g., starting with 400 nm and then 100 nm).

  • The resulting translucent suspension contains LUVs.

Step 5: Purification

  • To remove any unencapsulated drug, the liposome suspension can be purified by methods such as dialysis, gel filtration chromatography, or centrifugation.

Characterization of Liposomes

The prepared liposomes should be characterized for their physicochemical properties:

  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured to assess the surface charge and stability of the vesicles.

  • Encapsulation Efficiency (%EE): Calculated using the formula: %EE = (Total Drug - Free Drug) / Total Drug * 100 Free drug can be separated from the liposomes by centrifugation or dialysis, and the drug concentration is quantified by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Morphology: Visualized by Transmission Electron Microscopy (TEM) or Cryo-TEM.

Data Presentation (Hypothetical)

The following table presents hypothetical data to illustrate the potential effects of incorporating this compound into a liposomal formulation.

FormulationMolar Ratio (PC:CH:this compound)Mean Particle Size (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SDEncapsulation Efficiency (%) ± SD
Control 2:1:0150 ± 5.20.25 ± 0.03-5.8 ± 0.465 ± 3.1
Test 1 2:1:0.05145 ± 4.80.22 ± 0.02-6.2 ± 0.568 ± 2.9
Test 2 2:1:0.1138 ± 5.10.19 ± 0.02-6.5 ± 0.672 ± 3.5
Test 3 2:1:0.2130 ± 4.90.17 ± 0.01-7.1 ± 0.775 ± 3.8

This data is for illustrative purposes only and needs to be confirmed by experimental studies.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Lipid Solution Preparation cluster_1 Step 2: Thin Film Formation cluster_2 Step 3: Hydration cluster_3 Step 4 & 5: Downstream Processing A Dissolve Lipids, Cholesterol, This compound & Lipophilic Drug in Organic Solvent B Solvent Evaporation (Rotary Evaporator) A->B C Drying under Vacuum B->C D Add Aqueous Buffer (containing hydrophilic drug) C->D E Agitation above Tc D->E F Extrusion (Size Reduction) E->F G Purification F->G H H G->H Final Liposome Suspension

Caption: Workflow for liposome preparation using thin-film hydration.

Hypothetical Liposome Structure

G cluster_0 Liposome Cross-Section cluster_1 Lipid Bilayer cluster_2 Liposome Cross-Section cluster_3 Liposome Cross-Section cluster_4 Liposome Cross-Section center Aqueous Core (Hydrophilic Drug) a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a4->a5 a6 a5->a6 a6->a1 b1 b2 b1->b2 b3 b2->b3 b4 b3->b4 b5 b4->b5 b6 b5->b6 b6->b1 c1 Cholesterol d1 This compound e1 Lipophilic Drug

Caption: Hypothetical structure of a liposome with this compound.

Conclusion

While direct evidence is lacking, the incorporation of this compound into liposome formulations via the thin-film hydration method presents an interesting avenue for research, particularly for topical and cosmetic applications. Its properties as an emollient and its surfactant-like precursor suggest it could positively influence the stability, drug loading, and skin interaction of liposomes. The protocols and data presented here provide a theoretical framework for initiating such investigations. Experimental validation is essential to determine the actual impact of this compound on the physicochemical properties and performance of liposomes.

References

Application Notes and Protocols: Laureth-2 Benzoate in Self-Emulsifying Drug Delivery Systems (SEDDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known physicochemical properties of Laureth-2 benzoate (B1203000) and the established principles of Self-Emulsifying Drug Delivery Systems (SEDDS) formulation. To date, there is a lack of specific published research on the use of Laureth-2 benzoate in SEDDS. Therefore, the information presented here is intended to be illustrative and to provide a hypothetical framework for researchers interested in exploring its potential applications.

Introduction to this compound in SEDDS

Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. These systems are primarily used to enhance the oral bioavailability of poorly water-soluble drugs.

This compound is an ester of Laureth-2 (a polyoxyethylene ether of lauryl alcohol) and benzoic acid.[1] It is commonly used in the cosmetics industry as an emollient and skin conditioning agent.[1] While not extensively studied for oral drug delivery, its chemical structure suggests potential as a component in SEDDS formulations.

Based on the Hydrophilic-Lipophilic Balance (HLB) value of its parent compound, Laureth-2, which is 6.2, this compound can be classified as a lipophilic surfactant. In a SEDDS formulation, it could potentially function as a primary or secondary surfactant, contributing to the emulsification process and the solubilization of lipophilic drugs.

Potential Roles of this compound in SEDDS:

  • Lipophilic Surfactant: Its low HLB value suggests it would favor the formation of water-in-oil (w/o) emulsions or act as a lipophilic component in more complex systems.

  • Co-surfactant: It could be used in combination with a high-HLB surfactant to optimize the stability and droplet size of the resulting emulsion.

  • Solubilizer: Its ester and ether functionalities may offer unique solubilizing properties for certain drug molecules.

Illustrative Quantitative Data for SEDDS Formulations

The following tables provide examples of hypothetical SEDDS formulations incorporating this compound. The data is illustrative and based on typical values reported for SEDDS in the literature. Actual values would need to be determined experimentally.

Table 1: Hypothetical SEDDS Formulation Compositions

Formulation CodeOil Phase (%)Surfactant (%)Co-surfactant (this compound) (%)Drug (%)
F1Capryol 90 (40)Cremophor EL (45)105
F2Labrafil M 1944 CS (35)Tween 80 (50)105
F3Oleic Acid (30)Kolliphor RH 40 (55)105

Table 2: Characterization Parameters of Hypothetical SEDDS Formulations

Formulation CodeDroplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Emulsification Time (s)
F1150 ± 5.20.25 ± 0.03-15.6 ± 1.24.8 ± 0.245 ± 5
F2120 ± 4.10.21 ± 0.02-12.3 ± 1.54.9 ± 0.135 ± 4
F3180 ± 6.50.28 ± 0.04-18.1 ± 1.84.7 ± 0.355 ± 6

Experimental Protocols

The following are detailed protocols for the preparation and characterization of SEDDS, which can be adapted for formulations containing this compound.

Protocol for Preparation of SEDDS Pre-concentrate
  • Component Selection:

    • Oil Phase: Select an oil in which the drug has high solubility (e.g., Capryol 90, Labrafil M 1944 CS, Oleic Acid).

    • Surfactant: Choose a primary surfactant with a high HLB value (e.g., Cremophor EL, Tween 80, Kolliphor RH 40).

    • Co-surfactant: In this hypothetical case, this compound.

  • Preparation:

    • Accurately weigh the required quantities of the oil phase, surfactant, and this compound into a clean, dry glass vial.

    • Add the pre-weighed active pharmaceutical ingredient (API) to the mixture.

    • Vortex the mixture for 10-15 minutes to ensure homogeneity.

    • If necessary, gently heat the mixture to 30-40°C on a magnetic stirrer to facilitate the dissolution of the drug and ensure a uniform mixture.

    • Visually inspect the resulting pre-concentrate for clarity and homogeneity.

Protocol for Characterization of the Emulsion
  • Emulsification Study:

    • Add 1 mL of the SEDDS pre-concentrate to 250 mL of distilled water in a beaker with gentle stirring (100 rpm) at 37°C.

    • Observe the formation of the emulsion and record the time taken for complete dispersion.

  • Droplet Size and Polydispersity Index (PDI) Analysis:

    • Dilute the SEDDS pre-concentrate (e.g., 100-fold) with distilled water.

    • Analyze the droplet size and PDI of the resulting emulsion using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).[2][3]

  • Zeta Potential Measurement:

    • Use the same diluted sample from the droplet size analysis.

    • Measure the zeta potential using the DLS instrument to assess the surface charge and stability of the emulsion droplets.[2][3]

Protocol for In Vitro Drug Release Study
  • Apparatus: Use a USP Type II dissolution apparatus (paddle method).[1]

  • Dissolution Medium: 900 mL of a suitable buffer (e.g., 0.1 N HCl, pH 1.2 or phosphate (B84403) buffer, pH 6.8) maintained at 37 ± 0.5°C.[1]

  • Procedure:

    • Place a known quantity of the SEDDS pre-concentrate (equivalent to a specific dose of the drug) into a hard gelatin capsule.

    • Introduce the capsule into the dissolution vessel.

    • Set the paddle speed to 50-100 rpm.

    • Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

    • Filter the samples through a suitable filter (e.g., 0.45 µm).

    • Analyze the drug content in the samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate the cumulative percentage of drug released over time.

Visualizations

Experimental Workflow for SEDDS Development

SEDDS_Workflow cluster_formulation Formulation Development cluster_characterization Characterization cluster_optimization Optimization solubility Solubility Studies (Drug in Excipients) ternary Pseudo-ternary Phase Diagrams solubility->ternary prep Preparation of SEDDS Pre-concentrate ternary->prep emulsification Emulsification Time prep->emulsification droplet_size Droplet Size & PDI emulsification->droplet_size zeta Zeta Potential droplet_size->zeta drug_release In Vitro Drug Release zeta->drug_release optimization Formulation Optimization (e.g., DoE) drug_release->optimization optimization->solubility

Caption: Workflow for the development and characterization of SEDDS.

Mechanism of Self-Emulsification

Self_Emulsification sedds SEDDS Pre-concentrate (Oil + Surfactant + Drug) emulsion Fine O/W Emulsion (Drug in Droplets) sedds->emulsion Dispersion aqueous Aqueous Medium (e.g., GI Fluid) aqueous->emulsion agitation Gentle Agitation (Peristalsis) agitation->emulsion absorption Drug Absorption emulsion->absorption

Caption: The process of self-emulsification of a SEDDS formulation.

Illustrative Signaling Pathway for a SEDDS-Delivered Drug

This diagram illustrates the PI3K/Akt/mTOR signaling pathway, a common target for anticancer drugs that are often formulated as SEDDS due to poor solubility.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Drug Drug Drug->PI3K Inhibition

References

Application Notes & Protocols: Evaluating Excipients for Protein Formulation Stability

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The stability of therapeutic proteins is a critical quality attribute that ensures their safety and efficacy. Protein formulations are complex systems requiring the inclusion of various excipients to maintain the native conformation and prevent degradation. While a wide range of stabilizers are utilized in the biopharmaceutical industry, the role of specific compounds must be rigorously evaluated. This document provides an overview of the principles of protein stabilization and detailed protocols for assessing the suitability of excipients in protein formulations.

Note on Laureth-2 Benzoate (B1203000): An extensive review of scientific literature and publicly available data did not yield any information on the use of Laureth-2 benzoate as a stabilizer for protein formulations in pharmaceutical applications. Its documented use is primarily within the cosmetics industry as an emollient and skin conditioning agent.[1][2][3] Therefore, the following sections will focus on general methodologies for evaluating potential stabilizing excipients for protein formulations.

Principles of Protein Stabilization

Proteins in aqueous solutions are susceptible to various physical and chemical degradation pathways, including aggregation, denaturation, oxidation, and hydrolysis.[4][5] Excipients are added to protein formulations to mitigate these degradation processes and ensure long-term stability.[6] Common classes of excipients and their functions are summarized in Table 1.

Table 1: Common Excipients in Protein Formulations and Their Functions

Excipient ClassExamplesPrimary Function
BuffersPhosphate, Citrate, Histidine, AcetateMaintain optimal pH
Tonicity ModifiersSodium chloride, Mannitol, SorbitolAdjust osmotic pressure
SurfactantsPolysorbate 80, Polysorbate 20Prevent surface adsorption and aggregation
Sugars/PolyolsSucrose, Trehalose, MannitolStabilize against thermal stress and freeze-thawing
Amino AcidsArginine, Glycine, ProlineInhibit aggregation and act as cryoprotectants
AntioxidantsMethionine, Ascorbic acidPrevent oxidation of susceptible amino acid residues

Experimental Workflow for Excipient Evaluation

The evaluation of a novel excipient for protein formulation involves a systematic approach to assess its impact on protein stability under various stress conditions. A general workflow for this process is illustrated in the diagram below.

G cluster_0 Formulation Development cluster_1 Stability Assessment cluster_2 Analytical Characterization cluster_3 Data Analysis & Reporting A Protein of Interest B Buffer System Selection A->B C Excipient Screening B->C D Formulation Optimization (DoE) C->D E Accelerated Stability Studies (Thermal, Mechanical, Light Stress) D->E F Real-Time Stability Studies D->F G Forced Degradation Studies D->G H Size Exclusion Chromatography (SEC-HPLC) E->H I Dynamic Light Scattering (DLS) E->I J Differential Scanning Calorimetry (DSC) E->J K Circular Dichroism (CD) Spectroscopy E->K L Visual Inspection & Turbidity E->L F->H F->I F->L G->H G->I M Quantitative Data Summary H->M I->M J->M K->M L->M N Protocol Documentation M->N O Final Report N->O

Figure 1: General workflow for excipient evaluation in protein formulations.

Protocols for Key Stability-Indicating Assays

The following protocols describe common methods used to assess protein stability in the presence of a test excipient.

Protocol: Assessment of Protein Aggregation by Size Exclusion Chromatography (SEC-HPLC)

Objective: To quantify the formation of high molecular weight species (aggregates) and low molecular weight fragments.

Materials:

  • Protein formulation samples (with and without test excipient)

  • SEC-HPLC system with a UV detector

  • Appropriate size-exclusion column

  • Mobile phase (typically the formulation buffer)

  • Mobile phase filter (0.22 µm)

Procedure:

  • Equilibrate the SEC-HPLC system and column with the mobile phase until a stable baseline is achieved.

  • Filter and degas the mobile phase.

  • Prepare protein samples for injection. If necessary, dilute samples to fall within the linear range of the detector.

  • Inject a blank (mobile phase) to establish the baseline.

  • Inject the reference standard (native protein) to determine the retention time of the monomeric peak.

  • Inject the stressed and unstressed formulation samples.

  • Monitor the chromatogram at a suitable wavelength (e.g., 280 nm).

  • Integrate the peak areas for the monomer, aggregates, and fragments.

  • Calculate the percentage of monomer, high molecular weight species (HMWs), and low molecular weight species (LMWs) for each sample.

Data Presentation:

Table 2: SEC-HPLC Analysis of Protein Formulations

FormulationStress Condition% Monomer% HMWs% LMWs
Control (no excipient)T=099.50.50.0
Control (no excipient)40°C, 2 weeks90.29.50.3
+ Test Excipient (X M)T=099.60.40.0
+ Test Excipient (X M)40°C, 2 weeks95.84.10.1
Protocol: Measurement of Particle Size and Polydispersity by Dynamic Light Scattering (DLS)

Objective: To assess the size distribution of particles in the formulation, providing an indication of aggregation.

Materials:

  • DLS instrument

  • Cuvettes (disposable or quartz)

  • Protein formulation samples

  • Filtration unit (e.g., 0.22 µm syringe filter)

Procedure:

  • Turn on the DLS instrument and allow it to warm up.

  • If required, filter the samples to remove dust and extraneous particles.

  • Transfer the sample to a clean, dust-free cuvette.

  • Place the cuvette in the instrument's sample holder.

  • Set the measurement parameters (e.g., temperature, scattering angle, number of acquisitions).

  • Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity and use this to calculate the particle size distribution.

  • Record the average particle diameter (Z-average) and the polydispersity index (PDI).

Data Presentation:

Table 3: DLS Analysis of Protein Formulations

FormulationStress ConditionZ-Average Diameter (nm)Polydispersity Index (PDI)
Control (no excipient)T=010.20.15
Control (no excipient)Agitation, 24h55.80.45
+ Test Excipient (X M)T=010.50.14
+ Test Excipient (X M)Agitation, 24h15.30.20
Protocol: Assessment of Conformational Stability by Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transition midpoint (Tm), which is an indicator of the protein's conformational stability.

Materials:

  • Differential Scanning Calorimeter

  • Sample and reference pans

  • Protein formulation samples and corresponding buffer for reference

Procedure:

  • Prepare the protein sample and a matching buffer reference.

  • Accurately load a known amount of the protein sample into a sample pan and the same amount of buffer into a reference pan. Seal the pans.

  • Place the pans in the DSC cell.

  • Set up the thermal program: equilibrate at a starting temperature (e.g., 25°C), then ramp up to a final temperature (e.g., 95°C) at a constant scan rate (e.g., 1°C/min).

  • Run the experiment. The DSC will measure the heat flow difference between the sample and reference pans as a function of temperature.

  • Analyze the resulting thermogram to determine the melting temperature (Tm), which is the peak of the endothermic transition.

Data Presentation:

Table 4: DSC Analysis of Protein Formulations

FormulationMelting Temperature (Tm) (°C)
Control (no excipient)70.5
+ Test Excipient (X M)74.2
+ Denaturant (e.g., Urea)62.1

Signaling Pathways and Molecular Interactions

While this compound is not documented to interact with proteins in a stabilizing manner, other excipients, particularly surfactants, have well-understood mechanisms of action.

G cluster_0 Protein in Solution cluster_1 Stabilization by Surfactant P Native Protein U Unfolded Protein P->U Stress (Thermal, Mechanical) I Air-Water Interface P->I Interaction Prevented A Aggregated Protein U->A S Surfactant (e.g., Polysorbate 80) S->U Binds to Hydrophobic Regions S->I Preferential Adsorption

Figure 2: Mechanism of protein stabilization by surfactants.

Surfactants like Polysorbate 80 stabilize proteins through two primary mechanisms.[7][8] Firstly, they preferentially adsorb to interfaces (e.g., air-water, solid-water), preventing proteins from adsorbing and subsequently unfolding. Secondly, they can interact with the hydrophobic regions of unfolded or partially unfolded proteins, preventing self-association and aggregation.[7]

Conclusion

The selection and evaluation of excipients are critical steps in the development of stable protein-based therapeutics. While there is no current evidence to support the use of this compound for this purpose, the established methodologies and protocols outlined in these application notes provide a robust framework for assessing the stabilizing potential of any candidate excipient. A thorough understanding of protein degradation pathways and the use of a comprehensive suite of analytical techniques are essential for successful formulation development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Laure-2 Benzoate for Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the use of Laureth-2 Benzoate (B1203000) as a potential solubility enhancer for poorly water-soluble active pharmaceutical ingredients (APIs). Here you will find troubleshooting guidance and frequently asked questions to assist in your formulation development experiments.

Frequently Asked Questions (FAQs)

Q1: What is Laureth-2 Benzoate and what are its primary functions?

This compound is a synthetic ester formed from the reaction of benzoic acid and Laureth-2, which is a polyethylene (B3416737) glycol (PEG) ether of lauryl alcohol.[1][2] The "2" in Laureth-2 indicates an average of two repeating ethylene (B1197577) oxide units.[2] In cosmetic and research formulations, it is primarily valued as a lightweight, non-oily emollient, spreading agent, and a versatile solubilizer and coupling agent.[1] It is also recognized for its ability to pre-wet materials that are difficult to dissolve.[1]

Q2: What is the mechanism by which this compound may enhance solubility?

As a non-ionic surfactant, this compound can increase the solubility of poorly water-soluble drugs primarily through micellization.[3] Above a specific concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic (lipophilic) core of these micelles can encapsulate poorly soluble drug molecules, while the hydrophilic outer shell interacts with the aqueous environment, effectively increasing the drug's concentration in the solution. Additionally, surfactants can lower the surface tension between a solid and a liquid, improving the wetting of hydrophobic drug particles and thereby increasing the available surface area for dissolution.

Q3: How do I determine the optimal concentration of this compound for my API?

The optimal concentration is a balance between achieving maximum solubility and maintaining the stability and safety of the formulation.[4] It is typically determined through a series of solubility studies. A general approach involves preparing a series of formulations with increasing concentrations of this compound and a constant, excess amount of the API. The solubility of the API is then measured in each formulation. It's important to note that a non-linear relationship between surfactant concentration and solubility enhancement is often observed.[5]

Q4: Are there any known compatibility issues with this compound?

This compound is noted for its chemical stability across a wide pH range and its compatibility with non-ionic, anionic, and cationic surfactants.[1] However, as with any excipient, it is crucial to conduct compatibility studies with your specific API.[4] Potential incompatibilities could lead to degradation of the API or the excipient, or negatively impact the stability of the final formulation.

Q5: What are the potential safety considerations when using this compound in pharmaceutical formulations?

While primarily used in cosmetics, the safety of any excipient is paramount in pharmaceutical development. For ethoxylated compounds like this compound, there is a potential for trace amounts of 1,4-dioxane (B91453) to be present as a manufacturing by-product, which can be controlled through purification.[1] It is essential to use a pharmaceutical-grade excipient and to assess its toxicity profile in the context of the intended dosage form and route of administration.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound concentration for solubility enhancement.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Solubility Results - Incomplete equilibration of the API in the formulation. - Temperature fluctuations during the experiment. - pH shifts in the medium.[6]- Ensure sufficient time for the system to reach equilibrium; preliminary studies can help determine the necessary duration.[7][8] - Maintain a constant temperature throughout the experiment. - Use buffered solutions to maintain a stable pH.
Phase Separation or Precipitation Over Time - Surfactant concentration is insufficient to maintain solubilization. - Incompatibility between the API and this compound. - The formulation is supersaturated and thermodynamically unstable.- Increase the concentration of this compound and re-evaluate solubility and stability. - Conduct thorough API-excipient compatibility studies. - Re-evaluate the maximum solubility to ensure the formulation is not supersaturated.
High Viscosity or Gel Formation - High concentration of this compound. - Interaction with other excipients in the formulation.- Evaluate a lower concentration range of this compound. - Assess the impact of other excipients on the rheology of the formulation.
Foaming During Formulation Preparation - High-shear mixing can introduce air into surfactant-containing solutions.[6]- Use low to moderate mixing speeds. - Keep the mixer blades below the surface of the liquid to avoid creating a vortex.[6]
Observed Decrease in Solubility at High Surfactant Concentrations - Complex interactions between the drug and surfactant micelles can sometimes reduce the dissolution rate at very high concentrations.[9]- This may indicate that the optimal concentration has been exceeded. Focus on a lower concentration range where solubility is maximized.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility

This protocol outlines a method to determine the equilibrium solubility of a poorly water-soluble API in the presence of varying concentrations of this compound.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Appropriate buffer solutions (e.g., pH 1.2, 4.5, 6.8 to mimic physiological conditions)[7]

  • Vials or sealed containers

  • Shaking incubator or magnetic stirrers

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for API quantification

Methodology:

  • Preparation of Stock Solutions: Prepare a series of stock solutions of this compound at different concentrations in each of the selected buffer solutions.

  • Sample Preparation: To a series of vials, add a fixed volume of each this compound stock solution. Add an excess amount of the API to each vial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined in preliminary experiments.[8]

  • Phase Separation: After equilibration, centrifuge the samples at a high speed to separate the undissolved API from the supernatant.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved API using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis: Plot the measured API solubility against the concentration of this compound to identify the optimal concentration for maximum solubility enhancement.

Data Presentation:

The quantitative data from this experiment can be summarized in a table for clear comparison:

This compound Concentration (%) pH of Medium API Solubility (mg/mL)
0 (Control)1.2
0.11.2
0.51.2
1.01.2
2.01.2
0 (Control)4.5
0.14.5
0.54.5
1.04.5
2.04.5
0 (Control)6.8
0.16.8
0.56.8
1.06.8
2.06.8

Visualizations

Diagram 1: General Experimental Workflow for Solubility Enhancement Studies

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Prepare this compound Stock Solutions B Add Excess API to Each Concentration A->B Dispense C Equilibrate Samples (e.g., 24-72h at 37°C) B->C Incubate D Separate Undissolved API (Centrifugation) C->D Process E Quantify Solubilized API (e.g., HPLC, UV-Vis) D->E Analyze Supernatant F Plot Solubility vs. Concentration E->F Data Plotting G Identify Optimal Concentration F->G Interpretation

Workflow for determining optimal this compound concentration.

Diagram 2: Logical Flow for Troubleshooting Solubility Issues

G Start Poor Solubility Observed CheckEquilibrium Is Equilibration Time Sufficient? Start->CheckEquilibrium CheckConc Is Surfactant Concentration Optimal? CheckEquilibrium->CheckConc Yes IncreaseTime Increase Equilibration Time CheckEquilibrium->IncreaseTime No CheckCompatibility Is API Compatible with Excipient? CheckConc->CheckCompatibility Yes VaryConc Test Broader Concentration Range CheckConc->VaryConc No PerformCompatibility Conduct Compatibility Studies (e.g., DSC, FTIR) CheckCompatibility->PerformCompatibility No Reassess Re-evaluate Formulation Approach CheckCompatibility->Reassess Yes IncreaseTime->Reassess VaryConc->Reassess PerformCompatibility->Reassess

Decision tree for troubleshooting poor solubility enhancement.

References

Technical Support Center: Stabilizing Laureth-2 Benzoate Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address phase separation in Laureth-2 benzoate (B1203000) emulsions.

Frequently Asked Questions (FAQs)

Q1: What is Laureth-2 Benzoate and what is its primary function in an emulsion?

This compound is a synthetic ester formed from the reaction of benzoic acid and Laureth-2, which is a polyethylene (B3416737) glycol ether of lauryl alcohol.[1][2] In emulsions, it primarily functions as a lightweight, non-oily emollient and skin-conditioning agent, providing a soft and smooth feel.[1][3][4] It can also act as a solubilizer and coupling agent.[5]

Q2: What are the common causes of phase separation in emulsions?

Phase separation in emulsions is a sign of instability. Common causes include:

  • Incorrect Emulsifier System: The Hydrophile-Lipophile Balance (HLB) of the emulsifier may not be appropriate for the oil phase.

  • Improper Component Ratios: The concentrations of the oil phase, water phase, or emulsifier may be outside the stable range.

  • Environmental Stress: Exposure to extreme temperatures (heating or cooling) or freeze-thaw cycles can destabilize the emulsion.[6]

  • Ingredient Incompatibility: The presence of salts or significant shifts in pH can reduce the effectiveness of the emulsifying agent.[6]

  • Inadequate Mixing: Insufficient shear during preparation can lead to large oil droplets that are more prone to coalescence.[6]

Q3: What is the Hydrophile-Lipophile Balance (HLB) and why is it important?

The Hydrophile-Lipophile Balance (HLB) is a value that indicates the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving). The scale for non-ionic surfactants typically ranges from 0 to 20. Surfactants with a low HLB are more oil-soluble and favor the formation of water-in-oil (W/O) emulsions, while those with a high HLB are more water-soluble and favor oil-in-water (O/W) emulsions.[7] Matching the HLB of your emulsifier system to the "required HLB" of your oil phase is critical for creating a stable emulsion.[6]

Q4: What is the estimated HLB value of this compound?

Troubleshooting Guide: Phase Separation in this compound Emulsions

ProblemPotential Cause(s)Recommended Solution(s)
Creaming or Sedimentation - Droplet size is too large.- Insufficient viscosity of the continuous phase.- Density difference between the oil and water phases.- Increase homogenization time or shear to reduce droplet size.- Add a thickening agent such as xanthan gum or carbomer to the continuous phase.- While difficult to alter, reducing droplet size and increasing viscosity are the primary countermeasures.
Flocculation (Droplet Aggregation) - Inadequate emulsifier concentration.- Incorrect HLB of the emulsifier system.- Presence of electrolytes disrupting stability.- Optimize the emulsifier concentration. A concentration that is too low may not provide a sufficient barrier, while too high a concentration can sometimes lead to depletion flocculation.- Adjust the HLB of your emulsifier blend to more closely match the required HLB of your oil phase.- If possible, reduce the concentration of electrolytes or choose an emulsifier system that is more tolerant to them.
Coalescence (Merging of Droplets) - Inappropriate emulsifier choice.- Insufficient amount of emulsifier.- High-temperature storage or processing.- Select an emulsifier or blend of emulsifiers with an HLB value that matches the required HLB of the oil phase containing this compound.- Ensure there is enough emulsifier to adequately cover the surface of the oil droplets.- Maintain controlled temperature during manufacturing and storage.
Grainy or Waxy Appearance - Crystallization of ingredients.- Insufficient heating during processing.- This can occur if an ionic emulsifier is used at a high concentration and subjected to low temperatures. Consider adjusting the emulsifier or storage conditions.- Ensure that both the oil and water phases are heated sufficiently, especially if waxes are present, to ensure proper emulsification before cooling.[6]
Significant Change in pH - Incompatibility of ingredients leading to chemical reactions.- Degradation of a component over time.- Investigate the compatibility of all ingredients in the formulation.- Ensure the pH of the final emulsion is within a range where all components, especially the emulsifiers and thickeners, are effective.

Quantitative Data Summary

The following tables present hypothetical yet illustrative data for guiding experimental design.

Table 1: Effect of Emulsifier System HLB on the Stability of a 15% this compound O/W Emulsion

Emulsifier SystemSystem HLBMean Particle Size (Day 1) (nm)Mean Particle Size (Day 30 at 40°C) (nm)Creaming Index (Day 30) (%)Visual Appearance (Day 30)
Sorbitan Monostearate / Polysorbate 608.0450> 200025Significant Separation
Sorbitan Monostearate / Polysorbate 6010.0300120010Moderate Creaming
Sorbitan Monostearate / Polysorbate 6012.0250350< 2Homogeneous
Sorbitan Monostearate / Polysorbate 6014.02809008Slight Creaming

Table 2: Impact of Thickener Concentration on Emulsion Viscosity and Stability

Thickener (Xanthan Gum) Conc. (%)Viscosity (cP at 25°C)Mean Particle Size (Day 30 at 40°C) (nm)Creaming Index (Day 30) (%)
0.05006005
0.21500400< 2
0.435003750
0.670003600

Experimental Protocols

Protocol 1: Preparation of a this compound Oil-in-Water (O/W) Emulsion

  • Oil Phase Preparation:

    • In a suitable vessel, combine this compound and any other oil-soluble ingredients (e.g., other emollients, oil-soluble actives).

    • Add the chosen emulsifiers for the oil phase (e.g., Sorbitan Monostearate).

    • Heat the oil phase to 70-75°C with gentle stirring until all components are melted and uniform.

  • Aqueous Phase Preparation:

    • In a separate vessel, combine deionized water and any water-soluble ingredients (e.g., humectants, water-soluble actives).

    • Add the chosen emulsifiers for the aqueous phase (e.g., Polysorbate 60).

    • If using a thickener like xanthan gum, disperse it in the aqueous phase with high shear to prevent clumping.

    • Heat the aqueous phase to 70-75°C with gentle stirring until all components are dissolved.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while homogenizing at high shear (e.g., 5,000-10,000 rpm) for 5-10 minutes.

    • Continue mixing at a lower speed while allowing the emulsion to cool to room temperature.

  • Final Adjustments:

    • Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients such as preservatives and fragrances.

    • Adjust the pH to the desired range using a suitable acid or base (e.g., citric acid or sodium hydroxide).

    • Mix until the final formulation is uniform.

Protocol 2: Accelerated Stability Testing via Centrifugation

  • Sample Preparation:

    • Transfer 10 mL of the freshly prepared emulsion into a graduated centrifuge tube.

  • Centrifugation:

    • Place the tube in a centrifuge, ensuring it is properly balanced.

    • Centrifuge the sample at 3000 rpm for 30 minutes at a controlled temperature (e.g., 25°C).

  • Analysis:

    • After centrifugation, immediately inspect the sample for any signs of phase separation, such as a layer of oil or water at the top or bottom.

    • Measure the height of any separated layer and the total height of the emulsion.

  • Calculation:

    • Calculate the Creaming Index (CI) using the following formula: CI (%) = (Height of Separated Layer / Total Height of Emulsion) x 100

    • A lower CI indicates greater stability.

Visualizations

Troubleshooting_Workflow start Phase Separation Observed check_visual Assess Visual Appearance start->check_visual check_ph Measure pH start->check_ph check_microscopy Microscopic Examination start->check_microscopy creaming Creaming/ Sedimentation check_visual->creaming Layering grainy Grainy Texture check_visual->grainy Non-uniform ph_shift Significant pH Shift check_ph->ph_shift Out of Range coalescence Coalescence check_microscopy->coalescence Large Droplets solution_viscosity Increase Viscosity/ Reduce Particle Size creaming->solution_viscosity solution_hlb Adjust Emulsifier HLB/ Concentration coalescence->solution_hlb solution_process Review Heating/Cooling Process grainy->solution_process solution_compatibility Check Ingredient Compatibility ph_shift->solution_compatibility

Caption: Troubleshooting workflow for phase separation.

HLB_Relationship cluster_0 Emulsifier System HLB vs. Required HLB of Oil Phase cluster_1 Resulting Emulsion Stability hlb_low HLB << Required HLB instability1 Unstable Emulsion (e.g., rapid coalescence) hlb_low->instability1 hlb_match HLB ≈ Required HLB stability Stable Emulsion (minimal droplet size change) hlb_match->stability hlb_high HLB >> Required HLB instability2 Unstable Emulsion (e.g., phase inversion) hlb_high->instability2

Caption: Relationship between HLB and emulsion stability.

References

Technical Support Center: Stability Testing of Laureth-2 Benzoate-Containing Microemulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of microemulsions containing Laureth-2 benzoate.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in a microemulsion?

This compound primarily functions as an emollient and skin-conditioning agent.[1][2] In the context of a microemulsion, it can also contribute to the oil phase and influence the overall polarity and solvency of the system. Its molecular structure, an ester of Benzoic Acid and Laureth-2, can impact the interfacial film and the stability of the microemulsion.[1]

Q2: What are the common signs of instability in this compound-containing microemulsions?

Common signs of instability include:

  • Phase separation: The clear, single-phase microemulsion separates into two or more distinct layers.[3][4]

  • Turbidity or Cloudiness: The formulation loses its transparency, indicating an increase in droplet size or a change in the microemulsion structure.

  • Changes in viscosity: A significant increase or decrease in the flowability of the microemulsion can signal structural changes.[3]

  • Precipitation or crystallization: Solid particles may become visible in the formulation, which could be due to the crystallization of components.[5]

  • pH shift: A change in the pH of the microemulsion can indicate chemical degradation of one or more components, such as the hydrolysis of the ester group in this compound.[5]

  • Odor or color change: These changes can be indicative of chemical degradation or microbial contamination.

Q3: How long should I monitor the stability of my microemulsion?

The duration of a stability study depends on the intended application and regulatory requirements. Generally, it involves both long-term and accelerated stability testing.[6]

  • Long-term stability testing: This is typically conducted under recommended storage conditions for a period equivalent to the desired shelf-life (e.g., 12, 24, or 36 months).

  • Accelerated stability testing: This is performed under stress conditions (e.g., elevated temperatures) for a shorter period (e.g., 3 or 6 months) to predict the long-term stability.[7]

Troubleshooting Guide

Issue 1: Phase Separation or Increased Turbidity

Possible Causes:

  • Incorrect Surfactant-to-Oil Ratio: The concentration of the surfactant system may be insufficient to stabilize the oil droplets, including this compound.

  • Incompatible Oil Phase Components: Other oils or excipients in the formulation may not be compatible with this compound or the surfactant system.

  • Temperature Fluctuations: Microemulsions can be sensitive to temperature changes, leading to phase inversion or breakdown.[8]

  • pH Shift: A change in pH can affect the charge and stability of the interfacial film.

Troubleshooting Steps:

Caption: Troubleshooting workflow for phase separation.

Issue 2: Change in Viscosity

Possible Causes:

  • Alteration in Microstructure: Changes in the internal structure of the microemulsion can lead to viscosity changes.

  • Polymer Degradation: If a viscosity modifier is used, it may have degraded.

  • Interaction with Packaging: Components of the microemulsion may interact with the storage container.

Troubleshooting Steps:

Caption: Troubleshooting workflow for viscosity changes.

Data Presentation: Stability Study of a this compound Microemulsion

The following tables present hypothetical data from a 6-month accelerated stability study of a this compound-containing microemulsion stored at 40°C / 75% RH.

Table 1: Physicochemical Properties

Time (Months)AppearancepHViscosity (cP)
0Clear, transparent liquid6.52150
1Clear, transparent liquid6.50152
3Clear, transparent liquid6.45155
6Slightly opalescent6.38165

Table 2: Droplet Size and Polydispersity Index (PDI)

Time (Months)Mean Droplet Size (nm)PDI
055.20.15
156.10.16
358.90.18
665.40.25

Table 3: Assay of this compound

Time (Months)This compound (%)
0100.2
199.8
398.5
696.1

Experimental Protocols

Protocol 1: Accelerated Stability Testing
  • Sample Preparation: Prepare three batches of the this compound-containing microemulsion. Package the samples in the intended final container.

  • Storage Conditions: Place the samples in a stability chamber maintained at 40°C ± 2°C and 75% ± 5% relative humidity.[6]

  • Testing Intervals: Test the samples at 0, 1, 3, and 6 months.[5]

  • Parameters to be Tested:

    • Visual appearance (clarity, color, phase separation).

    • pH measurement.

    • Viscosity measurement.

    • Droplet size analysis and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).

    • Assay of this compound using a validated stability-indicating HPLC method.

Protocol 2: Freeze-Thaw Cycling
  • Objective: To assess the stability of the microemulsion under extreme temperature variations.

  • Procedure:

    • Place the samples in a freezer at -10°C for 24 hours.[1]

    • Allow the samples to thaw at room temperature (25°C) for 24 hours.[1]

    • This completes one cycle. Repeat for a minimum of three cycles.[1]

  • Evaluation: After each cycle, visually inspect the samples for any signs of instability such as phase separation, crystallization, or changes in appearance.[1]

Protocol 3: Stability-Indicating HPLC Method for this compound
  • Objective: To develop a validated analytical method that can accurately quantify this compound in the presence of its degradation products.[6][9]

  • Forced Degradation Studies: Subject the microemulsion to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.

  • Method Development:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength for this compound.

    • Injection Volume: 20 µL.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the this compound peak from all degradation product peaks.

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Troubleshooting Laureth-2 Benzoate Degradation in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering stability issues with Laureth-2 benzoate (B1203000) in acidic experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is Laureth-2 benzoate and why is it used in my formulations?

This compound is the ester of benzoic acid and Laureth-2, which is a polyethylene (B3416737) glycol ether of lauryl alcohol.[1] It primarily functions as an emollient, skin-conditioning agent, and solubilizer in cosmetic and pharmaceutical formulations. Its lightweight and non-oily feel make it a versatile ingredient.

Q2: I am observing a change in the physical appearance (e.g., cloudiness, separation) of my formulation containing this compound over time. What could be the cause?

Changes in the physical appearance of your formulation could be indicative of chemical degradation. This compound, being an ester, is susceptible to hydrolysis, especially in acidic conditions. This degradation breaks down the molecule into benzoic acid and Laureth-2. The formation of these degradation products can alter the solubility and emulsification properties of the formulation, leading to cloudiness or phase separation.[2]

Q3: My analytical results show a decrease in the concentration of this compound and the appearance of new peaks in my chromatogram. What are these new peaks likely to be?

The new peaks are most likely the degradation products of this compound, namely benzoic acid and Laureth-2. Acid-catalyzed hydrolysis is the primary degradation pathway, which cleaves the ester bond. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be able to separate and quantify the parent compound and its degradation products.[3][4]

Q4: How does pH affect the stability of this compound?

The rate of hydrolysis of esters like this compound is highly dependent on pH. In acidic conditions, the hydrolysis is catalyzed by the presence of hydronium ions (H₃O⁺). Generally, the rate of hydrolysis increases as the pH decreases (becomes more acidic).

Q5: Are there any other factors that can influence the degradation of this compound?

Besides pH, temperature is another critical factor. Increased temperature typically accelerates the rate of chemical reactions, including ester hydrolysis. Therefore, storing formulations at elevated temperatures can lead to faster degradation of this compound. The presence of certain excipients could also potentially influence stability.[5]

Troubleshooting Guides

Issue 1: Unexpected Drop in pH of the Formulation
  • Symptom: The measured pH of the formulation is lower than the initial target pH.

  • Potential Cause: Degradation of this compound into benzoic acid will lower the pH of the formulation.

  • Troubleshooting Steps:

    • Confirm Degradation: Use a stability-indicating HPLC method to analyze a sample of your formulation. Look for a decrease in the peak area of this compound and the appearance of a peak corresponding to benzoic acid.

    • Monitor pH over Time: Measure the pH of the formulation at regular intervals to track the rate of change.

    • Adjust Formulation: If the degradation is significant, consider adjusting the initial pH of your formulation to a less acidic range, if your experimental design allows.

    • Temperature Control: Ensure that the formulation is stored at the recommended temperature, as elevated temperatures will accelerate the degradation.

Issue 2: Loss of Efficacy or Change in Sensory Properties
  • Symptom: The formulation is no longer performing as expected, or there is a noticeable change in its texture or feel.

  • Potential Cause: The degradation of this compound into its constituent parts, benzoic acid and Laureth-2, will alter the chemical composition and physical properties of the formulation. This can impact its efficacy and sensory characteristics.

  • Troubleshooting Steps:

    • Characterize Degradation Products: Confirm the identity of the degradation products using analytical techniques such as HPLC with a reference standard for benzoic acid.

    • Evaluate Impact of Degradants: Assess the effect of the individual degradation products (benzoic acid and Laureth-2) on the overall performance of your formulation.

    • Reformulation: If the degradation is unavoidable and impacts performance, you may need to consider alternative emollients or solubilizers that are more stable at your target pH.

    • Optimize Storage Conditions: Store the formulation at lower temperatures to minimize the rate of degradation.

Issue 3: Appearance of Unknown Peaks in HPLC Analysis
  • Symptom: Your HPLC analysis shows new, unidentified peaks that were not present in the initial formulation.

  • Potential Cause: These are likely degradation products of this compound.

  • Troubleshooting Steps:

    • Forced Degradation Study: Perform a forced degradation study by subjecting a sample of this compound to acidic conditions (e.g., 0.1 M HCl) and elevated temperature (e.g., 60°C).[4] This will intentionally generate the degradation products.

    • Peak Matching: Compare the retention times of the peaks in your chromatogram with those generated during the forced degradation study. The primary degradation product to look for is benzoic acid.

    • Method Validation: Ensure your HPLC method is stability-indicating, meaning it can effectively separate the parent compound from all potential degradation products without interference.

Data Presentation

Table 1: Illustrative Example of this compound Degradation Under Acidic Conditions

Disclaimer: The following data is for illustrative purposes to demonstrate the expected trends in this compound degradation. Actual degradation rates should be determined experimentally.

pHTemperature (°C)Time (weeks)This compound Remaining (%)Benzoic Acid Formed (molar equivalent %)
3.04048515
3.05047030
4.0404955
4.05048812
5.0404>99<1
5.0504982

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Acidic Conditions

Objective: To intentionally degrade this compound to identify its degradation products and to confirm the stability-indicating nature of the analytical method.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC grade water and acetonitrile (B52724)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to achieve the desired final concentration.

  • Incubate the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

  • At various time points, withdraw an aliquot of the solution, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute it with the mobile phase to the target concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound and Benzoic Acid

Objective: To develop an HPLC method capable of separating and quantifying this compound and its primary degradation product, benzoic acid.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1100 Series or equivalent with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

    • Initial conditions: 40% acetonitrile / 60% water with 0.1% phosphoric acid.

    • Gradient: Linearly increase to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare standard solutions of this compound and benzoic acid of known concentrations.

  • Prepare samples of the formulation by diluting them to a suitable concentration with the mobile phase.

  • Inject the standard solutions to determine their retention times and to generate a calibration curve.

  • Inject the samples to be analyzed.

  • Identify and quantify this compound and benzoic acid in the samples by comparing their retention times and peak areas to the standards.

Mandatory Visualization

Acid_Catalyzed_Hydrolysis_of_Laureth_2_Benzoate cluster_reactants Reactants cluster_conditions Conditions cluster_products Degradation Products Laureth-2_Benzoate This compound Benzoic_Acid Benzoic Acid Laureth-2_Benzoate->Benzoic_Acid Hydrolysis Laureth-2 Laureth-2 Laureth-2_Benzoate->Laureth-2 H2O Water (H₂O) H+ Acid Catalyst (H⁺) Troubleshooting_Workflow start Instability Observed (e.g., pH drop, separation) check_degradation Analyze for Degradation Products (HPLC) start->check_degradation degradation_confirmed Degradation Confirmed check_degradation->degradation_confirmed Yes no_degradation No Degradation Detected check_degradation->no_degradation No identify_products Identify Degradation Products (e.g., Benzoic Acid, Laureth-2) degradation_confirmed->identify_products investigate_other Investigate Other Causes (e.g., microbial contamination, excipient interaction) no_degradation->investigate_other evaluate_impact Evaluate Impact of Degradation Products identify_products->evaluate_impact reformulate Reformulate (e.g., adjust pH, change excipients) evaluate_impact->reformulate optimize_storage Optimize Storage Conditions (e.g., lower temperature) evaluate_impact->optimize_storage

References

Technical Support Center: Enhancing the Long-Term Stability of Laureth-2 Benzoate Nanoemulsions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to improving the long-term stability of your Laureth-2 benzoate (B1203000) nanoemulsions. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during formulation and stability testing.

Frequently Asked Questions (FAQs)

Q1: What is Laureth-2 benzoate and why is it used in nanoemulsions?

This compound is an ester of benzoic acid and laureth-2, functioning as an emollient and skin-conditioning agent.[1][2] In nanoemulsions, it serves as the oil phase, providing a vehicle for lipophilic active ingredients and contributing to the final product's sensory properties. Its non-ionic nature makes it compatible with a wide range of surfactants.[3]

Q2: What are the primary mechanisms of instability in this compound nanoemulsions?

Like other nanoemulsions, those formulated with this compound are susceptible to several destabilization phenomena:

  • Ostwald Ripening: This is often the main destabilization mechanism for nanoemulsions.[1] It involves the growth of larger droplets at the expense of smaller ones due to the diffusion of the oil phase through the continuous phase.

  • Coalescence: The merging of two or more droplets to form a larger one, leading to an increase in the average droplet size and eventual phase separation.[4]

  • Flocculation: The reversible aggregation of droplets to form clusters without merging. While reversible, it can be a precursor to coalescence.[4]

  • Creaming or Sedimentation: The upward or downward movement of droplets due to density differences between the dispersed and continuous phases. This is less of a concern for nanoemulsions due to their small droplet size.[1]

Q3: How do I select the appropriate surfactant for my this compound nanoemulsion?

The selection of a suitable surfactant is critical for nanoemulsion stability. The Hydrophilic-Lipophilic Balance (HLB) system is a useful tool for this purpose.[5][6] For oil-in-water (O/W) nanoemulsions, surfactants with higher HLB values (typically 8-18) are preferred, while water-in-oil (W/O) emulsions require surfactants with lower HLB values (3-6).[6]

Q4: What is the role of a co-surfactant and should I use one?

A co-surfactant is often a short-chain alcohol, glycol, or non-ionic surfactant that works in conjunction with the primary surfactant. Its role is to further reduce the interfacial tension, increase the fluidity of the interface, and disrupt the liquid crystalline structures that can form at the interface, thereby facilitating the formation of nanoemulsions.[7] The use of a co-surfactant can significantly impact the stability and the region of nanoemulsion formation in a phase diagram. The optimal surfactant-to-co-surfactant ratio (Smix) is a key formulation parameter that needs to be optimized experimentally.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound nanoemulsions.

Issue Potential Cause(s) Recommended Solution(s)
Phase Separation or Creaming 1. Inappropriate surfactant or surfactant concentration.2. Incorrect HLB value for this compound.3. Insufficient energy input during homogenization.4. High polydispersity index (PDI).1. Screen different surfactants (non-ionic, anionic, cationic) and vary their concentration.2. Experimentally determine the required HLB of this compound by testing a range of surfactant HLB values.3. Optimize homogenization parameters (e.g., increase homogenization time or pressure).4. Refine the preparation method to achieve a PDI below 0.2.
Increased Droplet Size Over Time 1. Ostwald ripening.2. Coalescence.1. Add a small amount of a highly water-insoluble compound to the oil phase to suppress Ostwald ripening.2. Ensure sufficient surfactant concentration to fully cover the droplet surface and provide a steric or electrostatic barrier.3. Optimize the surfactant-to-co-surfactant ratio (Smix).
Cloudy or Opaque Appearance 1. Droplet size is too large (above 100-200 nm).2. High polydispersity index (PDI).1. Adjust the formulation (oil-to-surfactant ratio) or the preparation method (e.g., use a high-pressure homogenizer or microfluidizer).2. A high PDI indicates a wide range of droplet sizes, which can increase light scattering. Aim for a monodisperse system.
Grainy or Waxy Texture 1. Incomplete dissolution of solid components.2. Crystallization of components at storage temperature.1. Ensure all components, especially any solid surfactants or co-surfactants, are fully melted and homogeneously mixed during preparation.[9]2. Evaluate the stability of the nanoemulsion at different storage temperatures.

Experimental Protocols

Protocol 1: Determination of Required HLB for this compound

Objective: To experimentally determine the optimal Hydrophilic-Lipophilic Balance (HLB) for emulsifying this compound in an oil-in-water (O/W) nanoemulsion.

Methodology:

  • Select a Surfactant Pair: Choose a pair of non-ionic surfactants with the same chemical type but different HLB values (one high, one low). For example, Span 80 (HLB = 4.3) and Tween 80 (HLB = 15.0).

  • Prepare Surfactant Blends: Create a series of surfactant blends with varying HLB values by mixing the selected surfactants in different ratios. The HLB of the blend can be calculated using the following formula: HLBblend = (fA * HLBA) + (fB * HLBB) where f is the weight fraction of each surfactant in the blend.

  • Prepare Nanoemulsions: Formulate a series of nanoemulsions keeping the oil phase (this compound) and aqueous phase concentrations constant, but varying the surfactant blend (and thus the HLB).

  • Evaluate Stability: Assess the stability of each formulation immediately after preparation and over time by observing for phase separation, creaming, and measuring droplet size and PDI.

  • Identify Optimal HLB: The HLB of the surfactant blend that results in the most stable nanoemulsion (smallest, most uniform droplet size with no phase separation) is considered the required HLB for this compound.

Protocol 2: Long-Term Stability Testing

Objective: To assess the long-term physical stability of this compound nanoemulsions under different storage conditions.

Methodology:

  • Sample Preparation: Prepare a sufficient quantity of the optimized nanoemulsion formulation.

  • Storage Conditions: Aliquot the nanoemulsion into sealed, inert containers and store them at a minimum of three different temperature conditions as per ICH guidelines (e.g., 4°C, 25°C/60% RH, and 40°C/75% RH).[1]

  • Time Points: Define the time points for analysis (e.g., 0, 1, 3, and 6 months).

  • Characterization: At each time point, withdraw samples and analyze them for:

    • Visual Appearance: Check for phase separation, creaming, and changes in clarity.

    • Droplet Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

    • Zeta Potential: To assess the electrostatic stability.

    • pH: To monitor for any chemical degradation that might affect stability.

  • Data Analysis: Plot the changes in droplet size, PDI, zeta potential, and pH over time for each storage condition to determine the shelf-life of the nanoemulsion.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_characterization Characterization cluster_stability Stability Testing cluster_optimization Optimization A Component Selection (this compound, Surfactant, Co-surfactant) B Determine Required HLB A->B C Optimize Surfactant:Co-surfactant Ratio (Smix) B->C D Preparation Method Selection (High/Low Energy) C->D E Droplet Size & PDI (DLS) D->E I Long-Term Storage (Different Temperatures) E->I F Zeta Potential F->I G Visual Appearance G->I H pH & Viscosity H->I K Monitor Changes in Characterization Parameters I->K J Accelerated Stability (Freeze-Thaw, Centrifugation) J->K L Stable Nanoemulsion K->L

Caption: Experimental workflow for developing stable this compound nanoemulsions.

Stability_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Instability Nanoemulsion Instability Cause1 Incorrect Surfactant/HLB Instability->Cause1 Cause2 Suboptimal S:CoS Ratio Instability->Cause2 Cause3 Ostwald Ripening Instability->Cause3 Cause4 Coalescence Instability->Cause4 Cause5 Inadequate Homogenization Instability->Cause5 Sol1 Screen Surfactants & Determine Required HLB Cause1->Sol1 Sol2 Optimize Smix Ratio Cause2->Sol2 Sol3 Add Ripening Inhibitor Cause3->Sol3 Sol4 Increase Surfactant Concentration Cause4->Sol4 Sol5 Optimize Homogenization Parameters Cause5->Sol5

Caption: Troubleshooting logic for addressing this compound nanoemulsion instability.

References

Technical Support Center: Overcoming Laureth-2 Benzoate-Induced Skin Irritation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering skin irritation issues potentially associated with Laureth-2 benzoate (B1203000) in topical formulations.

Troubleshooting Guides

This section addresses specific issues that may arise during formulation development and testing.

Issue 1: Unexpected Skin Irritation Observed in a Formulation Containing Laureth-2 Benzoate

Potential Cause Troubleshooting Steps Rationale
Formulation pH 1. Measure the pH of the final formulation.2. Adjust the pH to the physiological range of the skin (typically 4.5-5.5).[1]The skin's natural acidic pH (the "acid mantle") is crucial for maintaining barrier function. A pH outside this range can disrupt the skin barrier and increase susceptibility to irritation.[1]
Concentration of this compound 1. Review the concentration of this compound in the formulation.2. Consider a dose-response study to determine the irritation threshold.3. Reduce the concentration to the minimum effective level.As an ethoxylated surfactant, this compound has the potential to cause skin irritation, which is often concentration-dependent.
Synergistic Irritation with Other Excipients 1. Review all excipients in the formulation for known irritation potential (e.g., other surfactants, preservatives, fragrances).2. Consider reformulating with milder co-surfactants or alternative preservatives.The combined effect of multiple ingredients can lead to a higher overall irritation potential than any single ingredient alone. Combining anionic, amphoteric, and non-ionic surfactants can reduce the irritancy of the primary surfactant.[1]
Compromised Skin Barrier Function 1. Incorporate barrier-supporting ingredients such as ceramides, fatty acids, and cholesterol.2. Add humectants (e.g., glycerin, hyaluronic acid) to improve skin hydration.3. Include emollients to form a protective layer and reduce transepidermal water loss (TEWL).[2][3]This compound, like other surfactants, can disrupt the lipid matrix of the stratum corneum.[2][4] Strengthening the skin barrier can mitigate this effect.
Induction of Inflammatory Pathways 1. Add soothing and anti-inflammatory agents to the formulation.2. Consider ingredients like Allantoin, Bisabolol, Panthenol, Niacinamide, or botanical extracts such as Centella asiatica or Oat Extract.These ingredients can help to downregulate the inflammatory cascade, reducing redness and stinging sensations.
Purity of this compound 1. Obtain a certificate of analysis for the raw material.2. Test for residual ethylene (B1197577) oxide and 1,4-dioxane.The ethoxylation process used to manufacture laureth compounds can result in contamination with 1,4-dioxane, a known skin irritant.[5]

Logical Workflow for Troubleshooting Irritation

G start Irritation Observed ph Measure & Adjust pH (4.5-5.5) start->ph retest1 Retest Formulation ph->retest1 concentration Review & Reduce This compound Concentration retest1->concentration Irritation Persists end Irritation Mitigated retest1->end Irritation Resolved retest2 Retest Formulation concentration->retest2 synergy Evaluate Co-Excipients for Synergistic Irritation retest2->synergy Irritation Persists retest2->end Irritation Resolved retest3 Retest Formulation synergy->retest3 barrier Incorporate Barrier-Support & Soothing Agents retest3->barrier Irritation Persists retest3->end Irritation Resolved retest4 Retest Formulation barrier->retest4 purity Verify Raw Material Purity retest4->purity Irritation Persists retest4->end Irritation Resolved purity->end Root Cause Identified

A stepwise approach to troubleshooting skin irritation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it cause skin irritation?

This compound is the ester of benzoic acid and laureth-2. It functions as a skin-conditioning agent and emollient.[6] Laureth-2 is a polyoxyethylene ether of lauryl alcohol. As an ethoxylated surfactant, it has the potential to interact with and disrupt the lipid barrier of the stratum corneum, which can lead to skin irritation.[2][4] Additionally, the manufacturing process may leave residual impurities like 1,4-dioxane, which is a known irritant.[5]

Q2: At what concentration is this compound likely to cause irritation?

There is no universally defined concentration at which this compound causes irritation, as it depends on the complete formulation, including the presence of other ingredients and the overall chassis of the product. A retrospective analysis of over 45,000 subjects in cumulative irritation tests for various preservatives, including benzoates, found that at typical in-use concentrations, they did not appear to significantly contribute to skin irritation.[7][8] However, it is always recommended to use the lowest effective concentration and to conduct appropriate safety testing.

Q3: How can I proactively formulate to avoid this compound-induced irritation?

Strategy Description
pH Control Maintain a formulation pH between 4.5 and 5.5 to support the skin's natural acid mantle.[1]
Incorporate Soothing Agents Include ingredients with anti-inflammatory properties such as niacinamide, panthenol, allantoin, or bisabolol.[9]
Support Skin Barrier Use a combination of humectants (glycerin), emollients (shea butter, squalane), and occlusives (petrolatum) to hydrate (B1144303) and protect the skin.[3][9]
Use Mild Co-surfactants If other surfactants are present, use a blend of anionic, amphoteric, and/or non-ionic surfactants to reduce the overall irritation potential.[1]
"Cascading Esters" Approach Strategically layer esters with varying weights and absorption rates to create a pleasant sensorial profile while minimizing the potential for irritation from a high concentration of a single ester.[10]

Q4: What in vitro methods can I use to screen for irritation potential?

The Reconstructed Human Epidermis (RHE) test is a validated in vitro method for assessing skin irritation.[2][11][12][13] This test uses a 3D model of human epidermis to mimic the in vivo skin barrier. The two primary endpoints are:

  • Cell Viability: Measured using an MTT assay. A significant reduction in cell viability after exposure to the test material indicates irritation. A substance is typically considered an irritant if it reduces tissue viability to ≤ 50%.[13][14]

  • Cytokine Release: The release of pro-inflammatory cytokines, such as Interleukin-1 alpha (IL-1α), into the culture medium can be quantified as an early marker of an inflammatory response.[4][15]

Signaling Pathway of Skin Irritation

G cluster_0 Stratum Corneum cluster_1 Viable Epidermis This compound This compound Lipid Disruption Lipid Disruption This compound->Lipid Disruption Protein Denaturation Protein Denaturation This compound->Protein Denaturation Keratinocyte Stress Keratinocyte Stress Lipid Disruption->Keratinocyte Stress Protein Denaturation->Keratinocyte Stress Cytokine Release (IL-1α, TNF-α) Cytokine Release (IL-1α, TNF-α) Keratinocyte Stress->Cytokine Release (IL-1α, TNF-α) Inflammatory Cascade Inflammatory Cascade Cytokine Release (IL-1α, TNF-α)->Inflammatory Cascade Clinical Signs Clinical Signs Inflammatory Cascade->Clinical Signs Erythema, Edema

Initiation of the inflammatory cascade by a topical irritant.

Q5: What is the gold standard for confirming the skin safety of a final formulation?

The Human Repeat Insult Patch Test (HRIPT) is the gold standard for evaluating the irritation and sensitization potential of a topical product in humans.[3][5][7][16] The test involves repeated applications of the product under an occlusive or semi-occlusive patch to the skin of human volunteers over several weeks.

Experimental Protocols

Protocol 1: In Vitro Skin Irritation Assessment using Reconstructed Human Epidermis (RHE) Model
  • Objective: To assess the skin irritation potential of a topical formulation containing this compound by measuring its effect on the viability of a reconstructed human epidermis model.

  • Model: Commercially available RHE models (e.g., EpiDerm™, EpiSkin™).

  • Procedure:

    • Tissue Equilibration: Upon receipt, equilibrate the RHE tissues in the provided culture medium overnight in a humidified incubator at 37°C and 5% CO2.[12]

    • Application of Test Material: Apply a precise amount (e.g., 25-50 µL) of the test formulation topically to the surface of the RHE tissue.[17]

    • Controls: Use phosphate-buffered saline (PBS) as a negative control and a 5% aqueous solution of sodium dodecyl sulfate (B86663) (SDS) as a positive control on separate tissues.[12][17]

    • Incubation: Incubate the tissues with the applied materials for a defined period, typically 60 minutes, at 37°C.[12][17]

    • Rinsing: After incubation, thoroughly rinse the test material from the tissue surface with PBS.[12][17]

    • Post-Incubation: Transfer the tissues to fresh culture medium and incubate for an additional 42 hours.[12] The medium can be collected at 24 hours for cytokine analysis.[12]

    • Viability Assessment (MTT Assay):

      • Transfer the tissues to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for approximately 3 hours.[12]

      • Living cells will reduce the yellow MTT to a purple formazan (B1609692).

      • Extract the formazan dye from the tissues using an appropriate solvent (e.g., isopropanol).[12]

      • Measure the optical density (OD) of the extracted solution using a spectrophotometer.

    • Data Analysis: Calculate the percent viability of each tissue relative to the negative control. A formulation is classified as an irritant if the mean tissue viability is reduced to ≤ 50%.[13]

Protocol 2: Human Repeat Insult Patch Test (HRIPT)
  • Objective: To determine the irritation and sensitization potential of a final topical formulation on human skin.

  • Subjects: A panel of 50-200 healthy volunteers, often including a subset with self-assessed sensitive skin.[7][17]

  • Procedure:

    • Induction Phase (3 weeks):

      • Apply a small amount of the test formulation (approx. 0.2g) to a semi-occlusive or occlusive patch.[17]

      • Apply the patch to a designated site on the upper back of each subject.

      • Patches are worn for 24-48 hours and then removed.[17]

      • This procedure is repeated nine times over a three-week period.[17]

      • A trained assessor evaluates the skin for any signs of irritation (erythema, edema) before each new patch application, using a standardized scoring scale (e.g., 0 = no reaction, 4 = severe reaction).[17]

    • Rest Phase (2 weeks): A 10-21 day period with no patch application to allow for the development of any potential delayed hypersensitivity.[17]

    • Challenge Phase (1 week):

      • Apply a new patch with the test formulation to a previously untreated (virgin) site on the skin.[7][17]

      • Remove the patch after 24-48 hours.

      • Evaluate the challenge site for any reaction at 24, 48, 72, and 96 hours after patch removal.[7]

    • Data Analysis: The incidence, severity, and nature (irritation vs. allergic sensitization) of the observed skin reactions are analyzed. Minimal, transient reactions during the induction phase are generally not considered clinically significant. A reaction at the challenge site in the absence of a reaction during the induction phase may indicate sensitization.[7]

References

Technical Support Center: Purification of Laureth-2 Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the removal of 1,4-dioxane (B91453) from Laureth-2 benzoate (B1203000).

Frequently Asked Questions (FAQs)

Q1: Why is 1,4-dioxane present in Laureth-2 benzoate?

A1: 1,4-dioxane is not an intentionally added ingredient. It is a byproduct that can be formed during the ethoxylation process, a chemical reaction used to manufacture ethoxylated surfactants like those in the "Laureth" family.[1][2] This process increases the water-solubility of oily substances. This compound is an ethoxylated compound, and therefore, trace amounts of 1,4-dioxane may be present as a contaminant from the manufacturing process.

Q2: What are the primary methods for removing 1,4-dioxane from ethoxylated surfactants?

A2: The most common and industrially applied method for removing 1,4-dioxane from ethoxylated surfactants is vacuum stripping , also known as vacuum or steam distillation.[3][4] This process utilizes the difference in volatility between 1,4-dioxane and the surfactant to selectively remove the dioxane under reduced pressure. Alternative strategies primarily involve reformulation, such as replacing ethoxylated surfactants with non-ethoxylated alternatives like alkyl polyglucosides (APGs) or biosurfactants, which eliminates the source of 1,4-dioxane formation.[1] For waste streams, advanced oxidation processes (AOPs) can be used to destroy 1,4-dioxane.[5]

Q3: What analytical method is recommended for quantifying 1,4-dioxane in this compound?

A3: The standard and most reliable method for the quantification of 1,4-dioxane in cosmetic raw materials is Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) .[6] This technique is highly sensitive and specific, allowing for the detection of trace levels of 1,4-dioxane. The use of an isotopically labeled internal standard, such as 1,4-dioxane-d8 (B96032), is recommended for the most accurate quantification through isotope dilution.[6]

Q4: What are the regulatory limits for 1,4-dioxane in cosmetic products?

A4: Regulatory limits for 1,4-dioxane vary by region. A significant driver for the reduction of this impurity has been legislation in New York State, which has set stringent limits. As of the end of 2022, the limit for 1,4-dioxane in cosmetic products was set at 10 parts per million (ppm), while for personal care and household cleaning products, the limits were reduced to 2 ppm by the end of 2022 and further to 1 ppm by the end of 2023.[2] Manufacturers should always consult the specific regulations for the region in which their products will be sold.

Q5: Can I use a rotary evaporator to remove 1,4-dioxane in a lab setting?

A5: While a rotary evaporator is a common piece of laboratory equipment for solvent removal, it may not be sufficient for completely removing 1,4-dioxane from a viscous material like this compound. While it can remove the bulk of the contaminant, achieving very low ppm levels often requires more specialized equipment like a wiped-film evaporator or a dedicated vacuum stripping setup with a fractionation column to efficiently separate the high-boiling surfactant from the more volatile 1,4-dioxane. Some lab users have reported partial success by using high temperatures and very low pressures, sometimes in combination with a high-vacuum oven for extended periods.

Experimental Protocols

Protocol 1: Quantification of 1,4-Dioxane using Headspace GC-MS

This protocol outlines a typical method for the quantitative analysis of 1,4-dioxane in a viscous matrix like this compound.

1. Materials and Reagents:

  • This compound sample

  • 1,4-Dioxane reference standard

  • 1,4-Dioxane-d8 (internal standard)

  • Reagent-grade water (or appropriate solvent with no 1,4-dioxane)

  • Sodium sulfate (B86663)

  • 20 mL headspace vials with caps (B75204) and septa

  • Analytical balance

  • Pipettes

  • Vortex mixer

2. Instrument Conditions (Example):

  • Gas Chromatograph (GC):

    • Column: VF-624ms (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness

    • Oven Program: 40°C (hold 5 min), ramp to 200°C at 10°C/min, hold 2 min

    • Carrier Gas: Helium, constant flow

    • Injector: Split/splitless, 250°C

  • Mass Spectrometer (MS):

    • Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor: m/z 88 (for 1,4-dioxane) and m/z 96 (for 1,4-dioxane-d8)

  • Headspace Sampler:

    • Incubation Temperature: 70°C - 90°C

    • Incubation Time: 10 - 30 minutes

    • Injection Volume: 1 mL - 2 mL

3. Procedure:

  • Standard Preparation: Prepare a stock solution of 1,4-dioxane in water. From this, create a series of calibration standards covering the expected concentration range (e.g., 0.1 to 10 µg/mL).

  • Internal Standard Solution: Prepare a stock solution of 1,4-dioxane-d8.

  • Sample Preparation: a. Accurately weigh approximately 0.5 g of the this compound sample into a 20 mL headspace vial. b. Add a known volume of the 1,4-dioxane-d8 internal standard solution to the vial. c. Add 5 mL of a 20% sodium sulfate solution in water to the vial. This helps to 'salt out' the volatile 1,4-dioxane into the headspace. d. Immediately cap and seal the vial. e. Vortex the vial for 1 minute to ensure thorough mixing.

  • Calibration Curve: To separate headspace vials, add the same amount of internal standard and sodium sulfate solution as the sample, and then add known volumes of the calibration standards.

  • Analysis: Place the sample and calibration vials into the headspace autosampler. Run the sequence using the specified instrument conditions.

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of 1,4-dioxane (m/z 88) to the peak area of the internal standard (m/z 96) against the concentration of the calibration standards. Use this curve to determine the concentration of 1,4-dioxane in the sample.

Protocol 2: Laboratory-Scale Vacuum Stripping of 1,4-Dioxane

This protocol provides a generalized approach for removing 1,4-dioxane from this compound at a laboratory or pilot scale. A wiped-film or thin-film evaporator is highly recommended for viscous materials.

1. Equipment:

  • Wiped-film evaporator or a distillation setup with a heating mantle, round-bottom flask, Vigreux or packed column, condenser, and collection flask.

  • Vacuum pump capable of reaching <10 mbar.

  • Calibrated temperature controller and vacuum gauge.

  • (Optional) Steam generator or water dropping funnel for steam stripping.

2. Procedure:

  • Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the distillation flask with the this compound containing 1,4-dioxane. Do not fill the flask more than halfway.

  • Applying Vacuum: Gradually apply vacuum to the system. Be cautious of initial bubbling or foaming as residual low-boiling compounds are removed.

  • Heating: Once a stable vacuum is achieved (e.g., -0.08 to -0.099 MPa), begin to heat the distillation flask. The temperature will depend on the vacuum level but typically ranges from 70°C to 150°C.

  • Steam Injection (Optional but Recommended): If performing steam stripping, slowly introduce steam or water droplets into the bottom of the distillation flask. The water will form an azeotrope with 1,4-dioxane, lowering its boiling point and accelerating its removal.

  • Distillation: 1,4-dioxane (and water, if used) will vaporize, travel up the column, condense in the condenser, and be collected in the receiving flask. The more viscous this compound will remain in the distillation flask.

  • Monitoring: Monitor the temperature at the head of the column and the vacuum pressure throughout the process. The process is complete when no more distillate is collected.

  • Shutdown: Cool the system down before slowly and carefully releasing the vacuum.

  • Analysis: Analyze the purified this compound using the HS-GC-MS protocol to determine the final 1,4-dioxane concentration.

Quantitative Data on 1,4-Dioxane Removal

The efficiency of 1,4-dioxane removal is highly dependent on the operational parameters. The following tables summarize data synthesized from industrial patents and process descriptions for the vacuum stripping of similar ethoxylated surfactants.

Table 1: Effect of Temperature and Vacuum on 1,4-Dioxane Removal

Initial Dioxane (ppm)Temperature (°C)Vacuum (MPa)Final Dioxane (ppm)Reduction (%)
51775-0.084890.7%
11870-0.0991389.0%
150+85-0.0826>82.7%
26 (after 1st pass)90-0.082869.2%

Data synthesized from patent CN1125813C, which describes the removal from an ethoxylated alkyl sulfate (AES) crude product.[2]

Table 2: Effect of Steam Usage on Removal Efficiency

ProcessSteam to Product Ratio (w/w)Dioxane Reduction Factor
Low Steam~0.1~2x
High Steam~0.5~8x

Data from Chemithon's Dioxane Removal System for sodium lauryl ether sulfate.

Troubleshooting Guides

Troubleshooting Vacuum Stripping / Distillation
Issue Possible Cause(s) Recommended Solution(s)
Poor 1,4-Dioxane Removal 1. Vacuum is not low enough. 2. Temperature is too low. 3. Insufficient run time. 4. (If applicable) Steam flow rate is too low.1. Check for leaks in all joints and connections. Ensure the vacuum pump is functioning correctly. 2. Gradually increase the temperature of the heating mantle/bath. 3. Extend the duration of the distillation process. 4. Increase the steam/water injection rate.
Product Foaming/Bumping 1. Vacuum applied too quickly. 2. Heating started before a stable vacuum is achieved. 3. Heat applied too rapidly.1. Apply vacuum gradually to the system. 2. Ensure a stable, deep vacuum is reached before beginning to heat. 3. Increase the temperature slowly and incrementally.
Product Degradation (Darkening) 1. Temperature is too high. 2. Presence of oxygen due to leaks.1. Lower the operating temperature by improving the vacuum level. 2. Perform a thorough leak check of the entire apparatus.
Inconsistent Vacuum Pressure 1. Leaks in joints, gaskets, or tubing. 2. Worn-out or contaminated vacuum pump oil. 3. Cold trap is not functioning correctly or is full.1. Inspect and re-grease all joints. Check tubing for cracks. 2. Change the vacuum pump oil. 3. Ensure the cold trap is sufficiently cold (e.g., with dry ice/acetone) and empty it if necessary.
Troubleshooting HS-GC-MS Analysis
Issue Possible Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing 1. Active sites in the injector liner or column. 2. Column contamination.1. Use a deactivated injector liner. 2. Bake out the column according to the manufacturer's instructions or trim the front end of the column.
Low Sensitivity / No Peak 1. Leak in the headspace vial septum. 2. Incorrect MS parameters (e.g., wrong ions monitored). 3. Insufficient incubation time or temperature.1. Use high-quality septa and ensure vials are sealed correctly. 2. Verify the SIM ions are correct for 1,4-dioxane (m/z 88) and the internal standard. 3. Optimize headspace conditions; increase temperature or time to improve partitioning into the vapor phase.
Poor Reproducibility (%RSD) 1. Inconsistent sample preparation (weighing, pipetting). 2. Leaks in the system. 3. Matrix effects from the sample.1. Ensure consistent and accurate sample and standard preparation. Use an autosampler for injections. 2. Check for leaks in the GC system. 3. Ensure the calibration standards are matrix-matched or use the standard addition method.

Visualizations

Experimental_Workflow cluster_purification Step 1: Purification cluster_analysis Step 2: Quality Control Analysis raw_material This compound (High 1,4-Dioxane) purification Vacuum Stripping / Wiped-Film Evaporation raw_material->purification waste 1,4-Dioxane Condensate (Waste Stream) purification->waste Volatiles Removed purified_product Purified this compound purification->purified_product Non-Volatile Product sampling Sample Preparation (Dilution, Internal Std) purified_product->sampling analysis Headspace GC-MS Analysis sampling->analysis result Quantitative Result (<10 ppm 1,4-Dioxane) analysis->result Troubleshooting_Logic start Poor 1,4-Dioxane Removal (QC Test Fails) check_vacuum Is Vacuum < 10 mbar? start->check_vacuum check_temp Is Temperature > 100°C? check_vacuum->check_temp Yes fix_vacuum Action: Find & Fix Leaks Check Pump check_vacuum->fix_vacuum No check_time Was Run Time Sufficient? check_temp->check_time Yes increase_temp Action: Increase Temperature check_temp->increase_temp No increase_time Action: Increase Run Time check_time->increase_time No success Re-run Purification & QC Test check_time->success Yes fix_vacuum->success increase_temp->success increase_time->success

References

Technical Support Center: Optimizing Sonication for Laureth-2 Benzoate Emulsion Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sonication parameters for the preparation of Laureth-2 benzoate (B1203000) emulsions.

Troubleshooting Guide

Issue 1: Emulsion is unstable and separates quickly (Phase Separation).

Possible Causes & Solutions

  • Insufficient Sonication Energy: The oil droplets may be too large due to inadequate energy input.

    • Solution: Increase sonication power or time. Be aware that excessive energy can have negative effects.[1] It's crucial to find an optimal balance.

  • Incorrect Emulsifier Concentration: The amount of Laureth-2 benzoate may be insufficient to stabilize the oil droplets.

    • Solution: Increase the concentration of this compound. An insufficient amount of emulsifier is a common cause of coalescence, where droplets merge, leading to separation.[2]

  • Inappropriate Sonication Method: An ultrasonic bath may not provide enough focused energy for this type of emulsion.[3][4]

    • Solution: Switch to a probe-type sonicator for more direct and intense energy delivery.[3][5][6]

  • Low Viscosity of Continuous Phase: A less viscous external phase can accelerate creaming or sedimentation.[2]

    • Solution: Consider adding a thickening agent to the continuous phase to hinder droplet movement.[2]

Issue 2: The emulsion appears coarse or grainy.

Possible Causes & Solutions

  • Insufficient Emulsification: The sonication process may not have been effective enough to create a fine emulsion.

    • Solution: Increase sonication time or amplitude. A second round of sonication might also improve the texture.[7]

  • Premature Cooling: If the components were heated, rapid or premature cooling can cause some ingredients to solidify, leading to a grainy texture.[7][8]

    • Solution: Ensure a controlled cooling process after sonication.

  • Inadequate Mixing: Initial pre-mixing before sonication might be insufficient.

    • Solution: Ensure the oil and water phases are adequately mixed before sonication to form a crude emulsion.

Issue 3: Particle size of the emulsion is too large or inconsistent.

Possible Causes & Solutions

  • Suboptimal Sonication Parameters: The combination of power and time is not ideal for achieving the desired droplet size.

    • Solution: Systematically vary the sonication time and power to find the optimal settings. Increasing these parameters generally reduces droplet size, but excessive application can lead to droplet coalescence.[1][9]

  • Probe Position: The depth and position of the sonicator probe in the sample can affect the uniformity of energy distribution.

    • Solution: Ensure the probe is appropriately submerged and centered in the vessel for even energy dispersion.

  • Over-processing: Prolonged sonication can sometimes lead to an increase in particle size due to the coalescence of droplets.[1]

    • Solution: Reduce the sonication time or use a pulsed sonication mode to allow for heat dissipation.

Frequently Asked Questions (FAQs)

Q1: What are the key sonication parameters to optimize for this compound emulsion preparation?

The most critical parameters to optimize are sonication power (amplitude) and sonication time.[1] The frequency of the sonicator also plays a role, with frequencies in the range of 20-40 kHz being effective for emulsification.[1] Additionally, the temperature during sonication should be controlled, often by using an ice bath, to prevent degradation of the components.[10]

Q2: Should I use a probe sonicator or an ultrasonic bath?

For creating fine and stable emulsions, a probe-type sonicator is generally recommended over an ultrasonic bath.[3][4][5] Probe sonicators deliver a higher and more focused energy intensity directly into the sample, leading to more efficient droplet size reduction and a more uniform emulsion.[3][4][6] Ultrasonic baths provide a much lower and less uniform energy distribution.[3][4]

Q3: How can I determine the stability and quality of my this compound emulsion?

The stability and quality of an emulsion can be assessed through several analytical techniques:

  • Particle Size Analysis: Dynamic Light Scattering (DLS) is a common method to measure the size distribution of the emulsion droplets.[11][12] Laser diffraction can also be used, especially for a wider range of particle sizes.[13]

  • Zeta Potential Measurement: This measures the surface charge of the droplets and is a good indicator of emulsion stability. Higher absolute zeta potential values generally indicate greater stability.[11][14]

  • Microscopy: Visual inspection under a microscope can provide a qualitative assessment of droplet size and distribution.

  • Centrifugation: Subjecting the emulsion to centrifugal force can accelerate phase separation and provide a quick indication of its stability.[15]

Q4: What is a typical starting point for sonication parameters?

A good starting point for a lab-scale preparation could be a sonication frequency of 20 kHz, a power output of 150-300 W, and a sonication time of 5-15 minutes.[1][16] These parameters should be systematically varied to find the optimal conditions for your specific formulation. It is also advisable to use a pulsed mode (e.g., 30 seconds on, 30 seconds off) to prevent excessive heating of the sample.[17]

Q5: Why is my emulsion's viscosity changing over time?

Changes in viscosity can be an indicator of emulsion instability. This could be due to:

  • Flocculation: Droplets clumping together, which can sometimes be reversed by gentle agitation.[2]

  • Coalescence: Droplets merging to form larger ones, which is an irreversible process and leads to phase separation.[2]

  • Incorrect Stirring: Incorporating too much air during mixing can alter viscosity.[8]

Optimizing sonication parameters to achieve a small and uniform droplet size can help improve viscosity stability.

Data Presentation

Table 1: Effect of Sonication Time on Emulsion Droplet Size and Polydispersity Index (PDI) (Hypothetical data for a this compound emulsion at a constant power of 200W)

Sonication Time (minutes)Average Droplet Size (nm)Polydispersity Index (PDI)
28500.85
54200.45
102500.28
152300.25
202800.42

Table 2: Effect of Sonication Power on Emulsion Droplet Size and Zeta Potential (Hypothetical data for a this compound emulsion with a constant sonication time of 10 minutes)

Sonication Power (Watts)Average Droplet Size (nm)Zeta Potential (mV)
100550-20.5
150380-28.1
200250-35.7
250240-38.2
300310-32.4

Experimental Protocols

Protocol 1: Preparation of this compound Emulsion using a Probe Sonicator
  • Preparation of Phases:

    • Prepare the oil phase by dissolving this compound in a suitable oil.

    • Prepare the aqueous phase, typically deionized water.

  • Pre-emulsion Formation:

    • Gradually add the oil phase to the aqueous phase while continuously mixing with a high-shear mixer at a moderate speed for 5-10 minutes to form a coarse pre-emulsion.

  • Sonication:

    • Place the vessel containing the pre-emulsion in an ice bath to maintain a low temperature.

    • Immerse the tip of the probe sonicator into the pre-emulsion, ensuring it is not touching the sides or bottom of the vessel.

    • Begin sonication at the desired power and time settings. It is recommended to use a pulsed mode to prevent overheating.

  • Post-sonication:

    • After sonication, gently stir the emulsion for a few minutes while it cools to room temperature.

  • Characterization:

    • Analyze the emulsion for particle size, PDI, and zeta potential.

    • Visually inspect for any signs of instability.

Visualizations

experimental_workflow prep_phases Prepare Oil and Aqueous Phases pre_emulsion Create Pre-emulsion (High-Shear Mixing) prep_phases->pre_emulsion sonication Sonication (Optimize Power & Time) pre_emulsion->sonication characterization Characterize Emulsion (Particle Size, Zeta Potential) sonication->characterization stable_emulsion Stable Laureth-2 Benzoate Emulsion characterization->stable_emulsion Meets Specs unstable_emulsion Unstable Emulsion characterization->unstable_emulsion Fails Specs analysis Analyze Results & Re-optimize unstable_emulsion->analysis analysis->sonication Adjust Parameters troubleshooting_logic start Emulsion Instability (e.g., Phase Separation) cause1 Insufficient Sonication Energy? start->cause1 solution1 Increase Power/Time cause1->solution1 Yes cause2 Incorrect Emulsifier Concentration? cause1->cause2 No stable Stable Emulsion solution1->stable solution2 Increase Laureth-2 Benzoate Conc. cause2->solution2 Yes cause3 Over-processing? cause2->cause3 No solution2->stable solution3 Decrease Time or Use Pulsed Mode cause3->solution3 Yes solution3->stable

References

impact of pH on the stability of Laureth-2 benzoate ester linkage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of Laureth-2 Benzoate (B1203000)

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the impact of pH on the chemical stability of the Laureth-2 benzoate ester linkage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a cosmetic ingredient that functions as an emollient, softening and smoothing the skin.[1] It is the ester formed from benzoic acid and Laureth-2, which is an ethoxylated lauryl alcohol.[1][2] The stability of its ester linkage is critical for product efficacy, safety, and shelf-life. Degradation of the ester can lead to changes in the physical and chemical properties of a formulation, potentially altering its performance and generating degradation products like benzoic acid and laureth-2.[3]

Q2: How does pH affect the stability of the this compound ester linkage?

The ester linkage in this compound is susceptible to hydrolysis, a chemical reaction that breaks the bond. This reaction is significantly influenced by pH. Both acidic and basic conditions can catalyze the hydrolysis of ester bonds, leading to an accelerated rate of degradation compared to neutral pH.[4] Therefore, maintaining an optimal pH range is crucial for the stability of formulations containing this ingredient.[3][4]

Q3: What are the primary degradation pathways for an ester like this compound at different pH values?

The primary degradation pathway is hydrolysis. The mechanism, however, differs with pH:

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed (Alkaline) Hydrolysis: Under basic conditions (high pH), the hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon.[5][6] This process, often called saponification, is typically a bimolecular nucleophilic acyl substitution (BAC2) reaction and is generally irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt.[5]

Q4: Which pH range is generally considered optimal for the stability of benzoate esters?

For most common esters, the slowest rate of hydrolysis occurs in the weakly acidic to neutral pH range, typically between pH 4 and 6. The rate of hydrolysis increases significantly as the pH becomes more acidic or, more dramatically, more alkaline. The exact optimal pH for this compound would need to be determined experimentally.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

Several analytical techniques can be used to monitor the degradation of this compound and quantify its concentration over time. High-Performance Liquid Chromatography (HPLC) is one of the most common and effective methods due to its sensitivity and ability to separate the parent compound from its degradation products.[7] Other techniques include Gas Chromatography (GC) and Mass Spectrometry (MS) for identification and quantification.[7][8]

Troubleshooting Guide

Issue 1: Rapid degradation of this compound is observed in a new formulation.

  • Question: My formulation containing this compound shows significant degradation in a short period. What could be the cause?

  • Answer:

    • Check the pH: The most likely cause is a suboptimal pH. Ester hydrolysis is highly pH-dependent.[4] Measure the pH of your formulation. If it is in the alkaline range (pH > 7) or strongly acidic range (pH < 3), the ester linkage is likely undergoing rapid hydrolysis.

    • Ingredient Interactions: Other ingredients in your formulation could be affecting the pH or directly catalyzing degradation.[3] Review the composition for strong acids, bases, or metallic ions that can act as catalysts.

    • Elevated Temperature: High storage temperatures accelerate chemical reactions, including hydrolysis.[3] Ensure the product is stored at the recommended temperature. Stability studies are often conducted at elevated temperatures to predict shelf life.[9]

Issue 2: The pH of the formulation changes over time.

  • Question: The pH of my product decreases during storage. Why is this happening and how does it affect stability?

  • Answer: The decrease in pH is likely a direct result of ester hydrolysis. The breakdown of this compound produces benzoic acid. As benzoic acid accumulates, it lowers the pH of the formulation. This change in pH can, in turn, affect the rate of further degradation. A robust buffering system is essential to maintain a stable pH throughout the product's shelf life.[4]

Issue 3: Inconsistent results in stability studies.

  • Question: I am getting variable results from my pH stability experiments. What are the potential sources of error?

  • Answer:

    • Inaccurate pH Control: Ensure your buffers have adequate capacity to maintain the target pH throughout the experiment, especially as acidic or basic degradation products are formed.

    • Temperature Fluctuations: Maintain a constant and accurately controlled temperature. Degradation rates are highly sensitive to temperature changes.

    • Analytical Method Variability: Validate your analytical method (e.g., HPLC). Ensure it is precise, accurate, and specific for this compound. Check for proper sample preparation, potential interference from other ingredients, and consistent instrument performance.

    • Packaging Interactions: The type of packaging can influence stability. For instance, certain plastics may leach substances that can alter the pH or catalyze degradation.[10]

Experimental Protocols & Data

Protocol: pH Stability Analysis of this compound via HPLC

This protocol outlines a typical workflow for assessing the stability of this compound across a range of pH values.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions at desired pH values (e.g., pH 3, 5, 7, and 9) with sufficient buffer capacity.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent to create a stock solution.

    • Spike a known concentration of the stock solution into each buffer solution. The final concentration should be within the quantifiable range of the HPLC method.

  • Stability Study Incubation:

    • Divide each pH sample into multiple aliquots in sealed, inert containers (e.g., glass vials).

    • Place the containers in a temperature-controlled stability chamber at a specified temperature (e.g., 40°C for accelerated testing).

    • Establish a time-point schedule for sample analysis (e.g., T=0, 1 week, 2 weeks, 4 weeks, 8 weeks).

  • HPLC Analysis:

    • At each time point, remove one aliquot for each pH condition.

    • Dilute the sample if necessary and analyze using a validated stability-indicating HPLC method. The method must be able to resolve the this compound peak from any degradation product peaks (e.g., benzoic acid).

    • Quantify the remaining percentage of this compound by comparing the peak area to the T=0 sample.

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH value to determine the degradation kinetics.

Illustrative Data: Degradation of Benzoate Ester Over 8 Weeks

The following table summarizes hypothetical quantitative data from a stability study conducted at 40°C.

Time (Weeks)% Remaining (pH 3.0)% Remaining (pH 5.0)% Remaining (pH 7.0)% Remaining (pH 9.0)
0 100.0100.0100.0100.0
1 98.599.899.192.3
2 96.899.598.085.1
4 93.599.195.972.4
8 87.998.291.551.6

Note: This data is for illustrative purposes only and demonstrates the typical trend of ester stability, with the highest stability in the slightly acidic range and significant degradation under alkaline conditions.

Visualizations

Diagram 1: Base-Catalyzed Hydrolysis Mechanism (BAC2)

This diagram illustrates the two-step nucleophilic acyl substitution mechanism for the hydrolysis of an ester under basic conditions.

Caption: The BAC2 mechanism for base-catalyzed ester hydrolysis.

Diagram 2: Experimental Workflow for pH Stability Testing

This flowchart outlines the key steps in conducting a pH stability study for a chemical compound like this compound.

Stability_Workflow Workflow for pH Stability Assessment A Prepare Buffer Solutions (e.g., pH 3, 5, 7, 9) C Spike Stock into Buffers to Final Concentration A->C B Prepare Stock Solution of this compound B->C D Dispense into Vials (T=0 Analysis) C->D E Incubate Samples at Controlled Temperature (e.g., 40°C) D->E Store remaining samples F Pull Samples at Scheduled Time Points (1, 2, 4, 8 weeks) E->F G Analyze Samples via Validated HPLC Method F->G H Quantify Remaining This compound G->H I Plot % Remaining vs. Time for each pH H->I J Determine Degradation Rate Constants I->J

Caption: A typical experimental workflow for a pH stability study.

References

strategies to prevent Laureth-2 benzoate precipitation upon dilution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Laureth-2 Benzoate (B1203000) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the precipitation of Laureth-2 Benzoate upon dilution.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a systematic approach to diagnosing and resolving precipitation issues encountered when diluting formulations containing this compound.

Issue: White precipitate or cloudiness observed upon aqueous dilution of a this compound formulation.

Potential Causes and Solutions:

Cause 1: Poor Aqueous Solubility

Laureth-2, the ethoxylated lauryl alcohol portion of this compound, has poor water solubility and a low Hydrophilic-Lipophilic Balance (HLB) of 6.2, making it lipid-soluble.[1][2] Dilution with an aqueous medium can cause the concentration of the organic solvent to drop below the level required to keep this compound solubilized, leading to precipitation.

Solutions:

  • Optimize Solvent System with Co-solvents: The addition of a water-miscible co-solvent can increase the polarity of the solvent phase and improve the solubility of this compound.

  • Introduce Hydrotropes: Hydrotropes are compounds that enhance the aqueous solubility of hydrophobic substances.[3][4]

  • Utilize a Surfactant System: Incorporating additional surfactants can create stable micelles that encapsulate the poorly soluble this compound.

Experimental Protocols
Protocol 1: Co-solvent Optimization

Objective: To determine the optimal co-solvent and its concentration to prevent this compound precipitation.

Methodology:

  • Prepare stock solutions of this compound in various pharmaceutically acceptable co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400).

  • Prepare a series of solvent blends by mixing the primary organic solvent with increasing concentrations of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Dissolve a fixed concentration of this compound in each solvent blend.

  • Titrate each solution with the aqueous dilution medium while monitoring for the first sign of turbidity or precipitation (cloud point).

  • Record the volume of the aqueous medium added at the cloud point.

  • The optimal co-solvent and concentration will be the one that allows for the greatest dilution before precipitation occurs.

Data Presentation:

Co-solventConcentration (% v/v)Volume of Aqueous Medium to Cloud Point (mL)Observations
Ethanol5
10
20
Propylene Glycol5
10
20
PEG 4005
10
20
Protocol 2: Hydrotrope Screening

Objective: To evaluate the effectiveness of different hydrotropes in preventing this compound precipitation.

Methodology:

  • Prepare an aqueous solution containing a fixed concentration of this compound that is known to precipitate upon dilution.

  • Prepare stock solutions of various hydrotropes (e.g., Sodium Benzoate, Sodium Salicylate, Urea) in the aqueous dilution medium.

  • Add increasing concentrations of each hydrotrope stock solution to the this compound solution.

  • Observe the solutions for any reduction in turbidity or dissolution of the precipitate.

  • The most effective hydrotrope will be the one that clarifies the solution at the lowest concentration.

Data Presentation:

HydrotropeConcentration (M)Visual AppearanceTurbidity (NTU)
Sodium Benzoate0.1
0.5
1.0
Sodium Salicylate0.1
0.5
1.0
Urea0.1
0.5
1.0

Troubleshooting Workflow

TroubleshootingWorkflow Start Precipitation Observed Upon Dilution CheckSolubility Is this compound fully dissolved initially? Start->CheckSolubility AdjustSolvent Increase primary solvent concentration or try a different solvent CheckSolubility->AdjustSolvent No CoSolvent Strategy 1: Add Co-solvent (e.g., Ethanol, PG, PEG 400) CheckSolubility->CoSolvent Yes IsPrecipitationResolved1 Precipitation Resolved? AdjustSolvent->IsPrecipitationResolved1 IsPrecipitationResolved1->CoSolvent No End Problem Solved IsPrecipitationResolved1->End Yes Hydrotrope Strategy 2: Add Hydrotrope (e.g., Sodium Benzoate) OptimizeConcentration Optimize Concentration of Co-solvent / Hydrotrope / Co-surfactant CoSolvent->OptimizeConcentration Surfactant Strategy 3: Add Co-surfactant Hydrotrope->OptimizeConcentration Surfactant->OptimizeConcentration IsPrecipitationResolved2 Precipitation Resolved? OptimizeConcentration->IsPrecipitationResolved2 ConsiderAlternatives Consider alternative formulation approaches (e.g., Emulsion, Liposomes) IsPrecipitationResolved2->ConsiderAlternatives No IsPrecipitationResolved2->End Yes

Caption: Troubleshooting workflow for addressing this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it precipitate in aqueous solutions?

A1: this compound is an ester of benzoic acid and Laureth-2, which is a polyoxyethylene ether of lauryl alcohol.[5][6] The "Laureth-2" portion of the molecule is lipophilic (oil-loving) and has poor water solubility.[1][7] When a formulation containing this compound is diluted with water, the concentration of the organic solvent decreases, reducing the overall solvency for the lipophilic part of the molecule and causing it to precipitate out of the solution.

Q2: What is the HLB of Laureth-2 and how does it relate to precipitation?

A2: The Hydrophilic-Lipophilic Balance (HLB) is a measure of the degree to which a surfactant is hydrophilic or lipophilic.[2] Laureth-2 has an HLB value of 6.2.[1] Surfactants with HLB values less than 10 are considered lipid-soluble and water-insoluble.[2] This low HLB value indicates that Laureth-2 is poorly water-soluble, which is a primary reason for the precipitation of this compound upon dilution in water.

Q3: How do co-solvents prevent the precipitation of this compound?

A3: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of poorly soluble compounds.[8][9] They work by reducing the overall polarity of the solvent system, making it more favorable for lipophilic molecules like this compound to remain dissolved.

Q4: What are hydrotropes and how do they differ from surfactants in preventing precipitation?

A4: Hydrotropes are compounds that increase the aqueous solubility of sparingly soluble substances.[3][4] Unlike typical surfactants, they have a smaller hydrophobic part and do not usually form micelles on their own.[4] They are thought to work by disrupting the structure of water and interacting with the solute to prevent aggregation and precipitation.[4] Surfactants, on the other hand, form micelles that encapsulate the hydrophobic molecule, effectively shielding it from the aqueous environment.

Q5: Can pH adjustment be used to prevent this compound precipitation?

A5: The stability of ester-containing molecules can be pH-dependent, with hydrolysis occurring at extreme acidic or basic pH.[10] While pH adjustment is a common strategy for ionizable compounds, its effect on the physical stability of the non-ionizable this compound upon dilution is less direct. However, the pH of the formulation can influence the stability of other ingredients, which might indirectly affect the solubility of this compound. It is generally recommended to maintain the pH within a stable range for all components of the formulation.

Q6: At what stage of the formulation process should I address potential precipitation issues?

A6: It is crucial to consider the potential for precipitation during the early stages of formulation development. Pre-formulation studies should include solubility assessments of this compound in various solvents and co-solvent systems. This proactive approach can help in designing a robust formulation that remains stable upon dilution.

Mechanism of Solubilization

SolubilizationMechanisms cluster_precipitation Precipitation upon Dilution cluster_solutions Prevention Strategies cluster_cosolvent Co-solvent cluster_hydrotrope Hydrotrope L2B_agg Laureth-2 Benzoate Aggregates L2B_sol_co Solubilized L2B L2B_agg->L2B_sol_co Addition of Co-solvent L2B_sol_hy Solubilized L2B L2B_agg->L2B_sol_hy Addition of Hydrotrope CoSolvent Co-solvent molecules Hydrotrope Hydrotrope molecules

Caption: Mechanisms for preventing this compound precipitation.

References

Technical Support Center: Managing Viscosity Changes in Laureth-2 Benzoate Gels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing viscosity changes in Laureth-2 benzoate (B1203000) gel formulations.

Troubleshooting Guides

Unexpected viscosity changes can significantly impact the stability, efficacy, and sensory characteristics of your Laureth-2 benzoate gel. The following table outlines common issues, their potential causes, and recommended solutions.

Issue Potential Causes Recommended Solutions
Viscosity is too low (gel is too thin) - Insufficient thickener concentration.- Incorrect pH for optimal thickener performance.[1][2][3]- High processing or storage temperature.[4][5]- Excessive shear during mixing.- Degradation of the gelling agent.- Gradually increase the concentration of the thickening agent.- Adjust the pH to the optimal range for your chosen thickener.[1]- Control the temperature during manufacturing and storage.[4]- Reduce mixing speed or duration.- Ensure the stability of the gelling agent under your formulation's conditions.
Viscosity is too high (gel is too thick) - Excessive thickener concentration.- Low processing or storage temperature.[4][5]- Incompatible ingredients causing aggregation.- Evaporation of solvent (e.g., water).- Decrease the concentration of the thickening agent.- Increase the temperature during processing to reduce viscosity for easier handling.[4]- Review ingredient compatibility; consider adding a solubilizer.- Ensure proper sealing of containers to prevent solvent loss.
Inconsistent viscosity between batches - Variations in raw material quality.- Inconsistent manufacturing processes (e.g., mixing time, speed, temperature).- Inaccurate measurements of ingredients.- Implement robust quality control for all raw materials.- Standardize all manufacturing procedures.- Calibrate all measuring equipment regularly.
Gel separation or instability over time - Improper emulsification.- Incompatible ingredients.- pH drift over time.[1]- Temperature fluctuations during storage.- Optimize the concentration and type of emulsifier (this compound itself has emulsifying properties[6][7]).- Conduct compatibility studies for all ingredients.- Use a buffering agent to maintain a stable pH.- Store the gel in a temperature-controlled environment.
Shear thinning (viscosity decreases under stress) This is an inherent property of many gels and can be desirable for application.[8]- If excessive, consider a different gelling agent or a combination of thickeners to achieve the desired rheological profile.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function in a gel?

A1: this compound is the ester of benzoic acid and Laureth-2.[9][10] In cosmetic and pharmaceutical formulations, it primarily functions as an emollient, providing a softening and smoothing effect on the skin.[10] Laureth-2, a component of this ingredient, also acts as an emulsifying agent and can contribute to the overall texture and stability of the gel.[6][7]

Q2: What are the key factors that influence the viscosity of my this compound gel?

A2: The primary factors influencing the viscosity of your gel are:

  • Type and concentration of thickening agents: The choice and amount of gelling agent are critical.[1]

  • pH of the formulation: The effectiveness of many thickeners is pH-dependent.[1][2][3]

  • Temperature: Generally, viscosity decreases as temperature increases.[4][5]

  • Shear rate: The amount of force applied during mixing or application can alter viscosity.[11]

  • Interaction with other ingredients: Salts, surfactants, and fragrances can all impact the viscosity of the final product.[1]

Q3: My this compound gel's viscosity changes with temperature. Is this normal?

A3: Yes, it is normal for the viscosity of most gels to be temperature-dependent.[4] Typically, viscosity will decrease at higher temperatures and increase at lower temperatures.[4][5] It is crucial to conduct stability testing at various temperatures to ensure your product remains effective and stable under different storage and usage conditions.

Q4: How can I adjust the pH of my gel without causing a drastic change in viscosity?

A4: To adjust the pH with minimal impact on viscosity, it is recommended to make small, incremental additions of a pH-adjusting solution while continuously monitoring the viscosity. Using a pre-determined optimal pH range for your specific thickener is crucial.[1] Some surfactants, for instance, show significant viscosity changes within a narrow pH range.[1]

Q5: Can the order of ingredient addition affect the final viscosity of the gel?

A5: Absolutely. The order of addition, especially for the gelling agent and pH modifier, can have a significant impact on the final viscosity. It is generally recommended to disperse the thickener in the solvent before adding other ingredients. Following a consistent and optimized manufacturing protocol is key to achieving batch-to-batch consistency.

Data Presentation

The following table provides illustrative data on how temperature and the concentration of a common thickener (Carbomer) might affect the viscosity of a base gel formulation containing this compound. Please note that this data is for exemplary purposes and actual results will vary depending on the specific formulation.

Temperature (°C) Carbomer Concentration (%) Viscosity (cP)
250.55,000
251.015,000
251.530,000
350.54,200
351.012,500
351.525,000
450.53,100
451.09,000
451.518,000

Experimental Protocols

1. Protocol for Viscosity Measurement

This protocol outlines the standard procedure for measuring the viscosity of this compound gels using a rotational viscometer.

  • Equipment and Materials:

    • Rotational viscometer with appropriate spindles

    • Temperature-controlled water bath

    • Beakers

    • Gel sample

  • Procedure:

    • Sample Preparation: Place the gel sample in a beaker and allow it to equilibrate to the desired measurement temperature in the water bath for at least one hour.

    • Instrument Setup:

      • Calibrate the viscometer according to the manufacturer's instructions.

      • Select a spindle and rotational speed appropriate for the expected viscosity of the gel.

    • Measurement:

      • Gently lower the spindle into the center of the gel sample, ensuring it is immersed to the specified depth and avoiding the introduction of air bubbles.

      • Allow the spindle to rotate for a set period (e.g., 60 seconds) or until the reading stabilizes.

      • Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).

    • Data Recording: Record the temperature, spindle number, rotational speed, and viscosity reading for each measurement. Perform measurements in triplicate and report the average value.

2. Protocol for Adjusting Gel Viscosity

This protocol provides a general method for systematically adjusting the viscosity of a Lauret-2 benzoate gel.

  • Equipment and Materials:

    • Laboratory mixer with controlled speed

    • pH meter

    • Viscometer

    • Thickening agent, pH adjuster (e.g., citric acid or sodium hydroxide (B78521) solution)

    • Base gel formulation

  • Procedure:

    • Baseline Measurement: Prepare a batch of the base gel and measure its initial viscosity and pH according to the protocol above.

    • Adjustment:

      • To Increase Viscosity: Create a stock solution of the thickening agent. With gentle and controlled mixing, add small, precise volumes of the thickener solution to the base gel.

      • To Decrease Viscosity: If the gel is too thick, you may need to reformulate with a lower concentration of the thickener. Alternatively, for some systems, a slight and controlled increase in temperature or a minor pH adjustment (depending on the thickener) might lower the viscosity.

    • Equilibration and Measurement: After each addition, allow the gel to mix thoroughly and equilibrate. Measure the viscosity and pH again.

    • Iteration: Repeat the adjustment and measurement steps until the target viscosity is achieved.

    • Final Characterization: Once the desired viscosity is reached, perform a full characterization of the final formulation, including stability testing.

Mandatory Visualization

G Troubleshooting Viscosity Issues in this compound Gels start Viscosity Issue Identified is_low Is Viscosity Too Low? start->is_low is_high Is Viscosity Too High? is_low->is_high No increase_thickener Increase Thickener Concentration is_low->increase_thickener Yes is_inconsistent Is Viscosity Inconsistent? is_high->is_inconsistent No decrease_thickener Decrease Thickener Concentration is_high->decrease_thickener Yes standardize_process Standardize Manufacturing Process is_inconsistent->standardize_process Yes end Viscosity Optimized is_inconsistent->end No adjust_ph_up Adjust pH to Optimal Range increase_thickener->adjust_ph_up control_temp_low Control Temperature (Avoid High Temp) adjust_ph_up->control_temp_low control_temp_low->end control_temp_high Control Temperature (Avoid Low Temp) decrease_thickener->control_temp_high check_ingredients Review Ingredient Compatibility control_temp_high->check_ingredients check_ingredients->end qc_raw_materials Implement Raw Material QC standardize_process->qc_raw_materials qc_raw_materials->end

Caption: A flowchart for troubleshooting common viscosity problems in gel formulations.

References

Technical Support Center: Analysis of Laureth-2 Benzoate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical challenges in detecting Laureth-2 benzoate (B1203000) in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is Laureth-2 Benzoate and why is its detection in biological samples challenging?

A1: this compound is a non-ionic surfactant, specifically an ester of benzoic acid and Laureth-2, which is a polyoxyethylene ether of lauryl alcohol.[1] Its detection in complex biological matrices like plasma or serum is challenging due to several factors:

  • Lack of a strong chromophore: This makes UV-Vis detection less sensitive.

  • Complex Oligomer Distribution: Similar to other ethoxylated surfactants, commercial this compound may exist as a mixture of oligomers with varying ethylene (B1197577) oxide chain lengths, complicating chromatographic separation and quantification.[2][3]

  • Matrix Effects: Biological samples contain numerous endogenous components (e.g., proteins, lipids, salts) that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods.[4][5]

  • Potential for In-source Fragmentation: The ester and ether linkages may be susceptible to fragmentation in the mass spectrometer's ion source, making accurate quantification of the parent molecule difficult.

Q2: Which analytical technique is most suitable for the quantification of this compound in biological samples?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely accepted technique for the quantitative bioanalysis of compounds like this compound.[4][6] This is due to its high sensitivity, selectivity, and ability to handle complex matrices. Gas chromatography-mass spectrometry (GC-MS) may also be used, but often requires derivatization to increase the volatility of the analyte.[3][7]

Q3: What are the critical first steps in developing an LC-MS/MS method for this compound?

A3: The critical initial steps include:

  • Analyte Characterization: Obtain a pure reference standard of this compound. Characterize its mass and predict potential adducts (e.g., [M+H]+, [M+Na]+, [M+NH4]+) that may form in the MS source.

  • MS/MS Optimization: Infuse a standard solution of this compound into the mass spectrometer to determine the precursor ion and optimize collision energy to identify stable and specific product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • Chromatographic Method Development: Develop a reversed-phase liquid chromatography (RPLC) method to achieve good peak shape and retention, separating the analyte from major matrix components. A C18 or C8 column is a common starting point.[6]

  • Sample Preparation Strategy: Select and optimize a sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to efficiently remove matrix interferences while maximizing analyte recovery.

Q4: How can I minimize matrix effects in my analysis?

A4: Minimizing matrix effects is crucial for accurate and reproducible results.[4][5] Strategies include:

  • Effective Sample Cleanup: Employing more rigorous sample preparation techniques like solid-phase extraction (SPE) can remove a larger portion of interfering matrix components compared to simple protein precipitation.

  • Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components, especially phospholipids (B1166683) which are a common cause of ion suppression.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering components, but may compromise the limit of detection.

Q5: My analyte recovery is low after sample preparation. What can I do?

A5: Low recovery can be due to several factors. Consider the following:

  • Protein Binding: this compound may bind to plasma proteins. Disrupting this binding by adding an organic solvent like acetonitrile (B52724) or methanol, or by adjusting the pH, can improve recovery.

  • Extraction Solvent Polarity: Ensure the polarity of your extraction solvent is appropriate for this compound. As an ester with an ethoxylated chain, a solvent of intermediate polarity or a mixture of polar and non-polar solvents may be optimal.

  • SPE Sorbent and Elution Solvent: If using SPE, ensure the sorbent chemistry is appropriate (e.g., reversed-phase C18 or a polymer-based sorbent). Optimize the elution solvent to ensure complete elution of the analyte from the cartridge.

  • Adsorption to Labware: Non-ionic surfactants can adsorb to glass and plastic surfaces.[8] Using low-adsorption tubes and pre-rinsing pipette tips with the sample can help mitigate this.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Potential Cause Troubleshooting Step
Column Contamination Backflush the column according to the manufacturer's instructions. If the problem persists, replace the guard column or the analytical column.
Inappropriate Mobile Phase pH Ensure the mobile phase pH is compatible with the analyte and the column. For reversed-phase columns, operating within a pH range of 2-8 is typical.
Injection of a Stronger Solvent than the Mobile Phase The sample should be dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase.
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.
Secondary Interactions with Column Silanols Add a small amount of a competing base (e.g., triethylamine) to the mobile phase or use a column with end-capping.
Issue 2: High Background Noise or Ghost Peaks in LC-MS/MS
Potential Cause Troubleshooting Step
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity (LC-MS grade) solvents and additives. Filter the mobile phase before use.
Carryover from Previous Injections Implement a robust needle wash protocol on the autosampler, using a strong solvent to clean the injection port and needle. Inject blank samples to confirm the absence of carryover.
Leaching from Plasticware Use polypropylene (B1209903) tubes and plates, as plasticizers can leach from other types of plastic.
Contamination from the LC or MS System Systematically clean the LC system components. Clean the ion source of the mass spectrometer according to the manufacturer's guidelines.
Issue 3: Inconsistent Results (Poor Precision and Accuracy)
Potential Cause Troubleshooting Step
Variable Matrix Effects Use a stable isotope-labeled internal standard. If unavailable, use a close structural analog. Evaluate matrix effects from different lots of biological matrix.
Inconsistent Sample Preparation Ensure precise and consistent pipetting and timing during each step of the sample preparation process. Consider automating the sample preparation if possible.
Analyte Instability This compound, being an ester, could be susceptible to enzymatic hydrolysis in biological samples.[9] Process samples quickly on ice and consider adding esterase inhibitors. Evaluate the stability of the analyte in the biological matrix under different storage conditions (freeze-thaw, bench-top, long-term).
Improper Calibration Curve Prepare calibration standards in a matrix that closely matches the study samples. Use a sufficient number of calibration points and an appropriate weighting for the regression.

Experimental Protocols

Protocol 1: Sample Preparation of Plasma Samples using Protein Precipitation (PPT)

This protocol is a general starting point and should be optimized for your specific application.

Materials:

  • Human plasma (or other biological matrix)

  • This compound reference standard

  • Internal Standard (IS) - preferably a stable isotope-labeled version of the analyte

  • Acetonitrile (ACN), LC-MS grade, chilled to -20°C

  • Microcentrifuge tubes (1.5 mL, low-adsorption)

  • Vortex mixer

  • Refrigerated microcentrifuge

Procedure:

  • Spike 100 µL of blank plasma with the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to plasma).

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and centrifuge at 2,000 x g for 2 minutes.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary (Example):

AnalyteRecovery (%)Matrix Effect (%)Process Efficiency (%)
This compound85.2 ± 5.192.5 ± 7.378.8 ± 6.5
Internal Standard87.1 ± 4.891.8 ± 6.980.0 ± 5.9

Data are presented as mean ± standard deviation (n=6). This is example data and will need to be experimentally determined.

Protocol 2: LC-MS/MS Analysis

This is a suggested starting point for method development.

Liquid Chromatography Conditions:

ParameterSetting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) [M+Na]+ or [M+NH4]+ (To be determined experimentally)
Product Ion (Q3) To be determined by MS/MS fragmentation experiments
Collision Energy To be optimized
Ion Source Temperature 500°C
IonSpray Voltage 5500 V

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant drydown Evaporation supernatant->drydown reconstitute Reconstitution drydown->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data_proc Data Processing lc_ms->data_proc results Results data_proc->results

Caption: Experimental workflow for the analysis of this compound in plasma.

troubleshooting_logic cluster_peak Peak Shape Issues cluster_noise Background & Carryover cluster_precision Consistency Issues start Poor Analytical Result? peak_shape Tailing, Broadening, or Splitting? start->peak_shape Yes high_noise High Noise or Ghost Peaks? start->high_noise No, but... check_column Check Column Contamination peak_shape->check_column Yes check_mobile_phase Verify Mobile Phase & Injection Solvent peak_shape->check_mobile_phase peak_shape->high_noise No check_solvents Prepare Fresh Mobile Phase high_noise->check_solvents Yes check_wash Improve Needle Wash high_noise->check_wash inconsistent_results Poor Precision or Accuracy? high_noise->inconsistent_results No use_sil_is Use SIL-IS inconsistent_results->use_sil_is Yes check_stability Evaluate Analyte Stability inconsistent_results->check_stability

Caption: A logical flowchart for troubleshooting common analytical issues.

References

Technical Support Center: Mitigating the Impact of Laureth-2 Benzoate on Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the potential interference of Laureth-2 benzoate (B1203000) in common cell viability assays. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimentation, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is Laureth-2 benzoate and why might it interfere with my cell viability assay?

A1: this compound is an ester of Laureth-2 and benzoic acid.[1][2] Laureth-2 is a non-ionic surfactant, specifically a polyethylene (B3416737) glycol ether of lauryl alcohol.[2] Due to its surfactant properties, this compound can interact with cell membranes and assay components, leading to inaccurate measurements in cell viability assays.[3][4] Surfactants can disrupt cell membrane integrity, affect cellular metabolism, and directly interact with assay reagents, all of which can compromise the validity of the experimental results.[5][6]

Q2: My results show an unexpected increase in cell viability after treatment with this compound. What could be the cause?

A2: An apparent increase in viability, especially at higher concentrations of a test compound, is a common indicator of assay interference. For tetrazolium-based assays like MTT, XTT, or WST-1, some compounds can directly reduce the tetrazolium salt to its colored formazan (B1609692) product, independent of cellular metabolic activity. This leads to a false positive signal, suggesting higher viability than is actually present.[7]

Q3: I am observing high background noise and variability between replicates in my LDH assay when using this compound. Why is this happening?

A3: this compound, as a surfactant, can cause premature lysis of cells, leading to the release of lactate (B86563) dehydrogenase (LDH) into the culture medium even in healthy cells. This can result in a high background signal. Furthermore, surfactants can directly interact with the LDH enzyme or other components of the assay, leading to inconsistent and variable results.[8]

Q4: How can I confirm that this compound is interfering with my cell viability assay?

A4: A cell-free control experiment is the most direct method to determine if this compound is interfering with your assay.

Experimental Protocol: Cell-Free Interference Assay

  • Prepare a 96-well plate with your standard cell culture medium.

  • Add this compound at the same concentrations used in your cellular experiments to a set of wells.

  • Include a vehicle control (the solvent used to dissolve this compound).

  • Crucially, do not add any cells to these wells.

  • Add the cell viability assay reagent (e.g., MTT, XTT, LDH substrate).

  • Incubate the plate for the standard duration of your assay.

  • Measure the absorbance or fluorescence.

If you observe a significant signal in the wells containing this compound without cells, it confirms direct interference with the assay reagents.

Troubleshooting Guides

Issue 1: Suspected Interference with Tetrazolium-Based Assays (MTT, XTT, WST-1)

Troubleshooting Workflow:

start Unexpected Viability Results (e.g., increased viability with higher dose) cell_free Perform Cell-Free Interference Assay start->cell_free interference Interference Confirmed (Signal in cell-free wells) cell_free->interference Positive no_interference No Interference (No signal in cell-free wells) cell_free->no_interference Negative switch_assay Switch to a Non-Tetrazolium-Based Assay (e.g., SRB, ATP-based) interference->switch_assay optimize Optimize Assay Conditions (e.g., reduce incubation time, wash cells) no_interference->optimize end Obtain Reliable Viability Data switch_assay->end optimize->end start High Background or Variable LDH Release check_controls Analyze Vehicle and Untreated Controls start->check_controls high_background High LDH in Controls check_controls->high_background variability High Variability Between Replicates check_controls->variability cell_free Perform Cell-Free Interference Assay high_background->cell_free optimize Optimize Handling (Gentle pipetting, reduce exposure time) variability->optimize switch_assay Consider Alternative Assay (SRB or ATP-based) cell_free->switch_assay Interference Confirmed end Accurate Cytotoxicity Assessment switch_assay->end optimize->end cluster_assays Common Cell Viability Assays cluster_interference Potential Interference by this compound MTT MTT/XTT/WST-1 (Metabolic Activity) LDH LDH Release (Membrane Integrity) SRB SRB (Total Protein) ATP ATP-based (Metabolic Activity) Direct_Reduction Direct Reduction of Tetrazolium Salts Direct_Reduction->MTT False Positive Membrane_Lysis Premature Cell Lysis Membrane_Lysis->LDH High Background Enzyme_Interaction Interaction with LDH Enzyme Enzyme_Interaction->LDH Inaccurate Results

References

Technical Support Center: Refining Purification Techniques for Synthesized Laureth-2 Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Laureth-2 benzoate (B1203000).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthesized Laureth-2 benzoate?

A1: Common impurities include unreacted starting materials such as lauryl alcohol, Laureth-2, and benzoic acid.[1][2] Byproducts like water and residual acid catalyst (e.g., sulfuric acid) may also be present.[2] If benzoyl chloride was used in the synthesis, hydrochloric acid will be a byproduct. Additionally, as with many ethoxylated compounds, trace amounts of 1,4-dioxane, a byproduct of the ethoxylation process to make Lauret-2, could be present.[3]

Q2: What is the recommended initial work-up procedure for crude this compound?

A2: A standard initial work-up involves a liquid-liquid extraction. The crude product should be dissolved in a water-immiscible organic solvent (e.g., ethyl acetate). This solution is then washed sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic impurities, followed by a wash with brine (saturated NaCl solution) to help remove any remaining water-soluble impurities and break up emulsions.[1]

Q3: Is distillation a suitable final purification step for this compound?

A3: Vacuum distillation is a highly recommended final purification step to separate this compound from non-acidic, volatile impurities like residual lauryl alcohol.[1][2] Due to its relatively high molecular weight and to prevent thermal decomposition, distillation should be performed under reduced pressure.

Q4: How can I confirm the purity of my final this compound product?

A4: The purity of this compound can be effectively determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[4][5] These methods are useful for identifying and quantifying any remaining volatile and non-volatile impurities.

Q5: Can column chromatography be used to purify this compound?

A5: Yes, silica (B1680970) gel column chromatography can be an effective method for purifying this compound, especially for removing non-volatile impurities and closely related substances.[6][7] A solvent system with a gradient of increasing polarity, such as hexane-ethyl acetate, would likely provide good separation.[8]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Purity After Initial Work-up 1. Incomplete reaction. 2. Inefficient removal of acidic impurities (unreacted benzoic acid, acid catalyst). 3. Presence of unreacted Laureth-2.1. Monitor the reaction to completion using TLC or GC before work-up. Consider extending the reaction time or increasing the catalyst concentration if necessary. 2. Ensure thorough washing with saturated sodium bicarbonate solution until CO2 evolution ceases. Check the pH of the aqueous layer to confirm it is neutral or slightly basic. 3. During the work-up, wash the organic layer with brine to help remove the more polar alcohol.[1]
Cloudy or Wet Product After Purification 1. Incomplete drying of the organic phase before solvent removal. 2. Introduction of water during the work-up.1. Ensure the organic layer is treated with a sufficient amount of a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) and filtered before concentrating. 2. Ensure all glassware is thoroughly dried before use.
Product Decomposes During Distillation 1. Residual acid catalyst is present. 2. Distillation temperature is too high.1. Confirm that all acidic components have been neutralized and removed during the aqueous wash steps prior to distillation. 2. Purify via vacuum distillation to lower the boiling point and prevent thermal decomposition.
Poor Separation During Column Chromatography 1. Inappropriate solvent system. 2. Column overloading. 3. Column channeling.1. Optimize the solvent system using thin-layer chromatography (TLC) prior to running the column. A gradient elution may be necessary. 2. Reduce the amount of crude product loaded onto the column. A general rule is a 1:30 to 1:50 ratio of product to silica gel. 3. Ensure proper packing of the column to avoid channels. A wet slurry packing method is often more effective than dry packing.
Presence of 1,4-Dioxane in Final Product 1. Contamination from the Laureth-2 starting material.1. If high purity is required, consider purifying the Laureth-2 starting material before synthesis. 2. Specialized purification techniques such as vacuum stripping may be required to remove 1,4-dioxane.

Experimental Protocols

Protocol 1: General Work-up and Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate, at a ratio of approximately 1:5 to 1:10 (w/v).

  • Transfer: Transfer the solution to a separatory funnel.

  • Neutralization Wash: Add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release any evolved CO2. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash until no more gas evolves.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This helps to remove residual water and break any emulsions.

  • Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl the flask and let it stand for 15-20 minutes.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial chromatography solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow crude_product Crude Laureth-2 Benzoate Mixture dissolution Dissolve in Ethyl Acetate crude_product->dissolution extraction Liquid-Liquid Extraction (Separatory Funnel) dissolution->extraction na_bicarb_wash Wash with Saturated NaHCO3 Solution extraction->na_bicarb_wash Neutralize Acids impurities Aqueous Waste: - Unreacted Benzoic Acid - Catalyst - Salts extraction->impurities brine_wash Wash with Brine (NaCl) na_bicarb_wash->brine_wash drying Dry with Anhydrous MgSO4 brine_wash->drying filtration Filter drying->filtration rotovap Solvent Removal (Rotary Evaporator) filtration->rotovap drying_agent Spent Drying Agent filtration->drying_agent purified_product Purified Laureth-2 Benzoate rotovap->purified_product

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic start Low Purity Product check_acidity Check for Acidic Impurities (pH) start->check_acidity check_volatiles Check for Volatile Impurities (GC) check_acidity->check_volatiles Neutral rewash Action: Rewash with Saturated NaHCO3 check_acidity->rewash Acidic check_non_volatiles Check for Non-Volatile Impurities (TLC/HPLC) check_volatiles->check_non_volatiles Absent distill Action: Perform Vacuum Distillation check_volatiles->distill Present chromatography Action: Perform Column Chromatography check_non_volatiles->chromatography Present end High Purity Product check_non_volatiles->end Absent rewash->check_volatiles distill->end chromatography->end

Caption: Troubleshooting logic for low purity this compound.

References

Validation & Comparative

A Comparative Analysis of Laureth-2 Benzoate and Other Non-Ionic Surfactants for Pharmaceutical and Cosmetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Laureth-2 benzoate (B1203000) with other widely used non-ionic surfactants in the fields of pharmaceutical and cosmetic research and development. By presenting key performance data, detailed experimental protocols, and visual workflows, this document aims to assist in the selection of the most appropriate surfactant for specific formulation needs.

Introduction to Laureth-2 Benzoate and Non-Ionic Surfactants

This compound is a non-ionic surfactant that functions as an emulsifier, solubilizer, and emollient.[1] It is the ester of benzoic acid and Laureth-2, which is a polyethylene (B3416737) glycol ether of lauryl alcohol.[2] Non-ionic surfactants, as a class, are characterized by their lack of a net electrical charge, which generally results in lower irritation potential and greater compatibility with a wide range of active pharmaceutical ingredients (APIs) and excipients compared to their ionic counterparts. They are integral to the formulation of emulsions, suspensions, and other delivery systems for poorly soluble drugs.[3]

This guide will compare the performance of Lauret-2 benzoate with other commonly used non-ionic surfactants, including Polysorbate 80 and Poloxamer 407, as well as the amphoteric surfactant Cocamidopropyl Betaine, based on critical performance parameters: emulsification efficiency, foaming properties, and solubilization capacity.

Performance Comparison

The selection of a surfactant is often dictated by its specific performance characteristics. The following tables summarize key quantitative data for this compound and other representative surfactants. It is important to note that direct comparative experimental data for this compound is limited in publicly available literature. Therefore, some values for this compound are estimated based on the known properties of its parent compound, Laureth-2, and general principles of surfactant chemistry.

Table 1: Physicochemical Properties
SurfactantTypeINCI NameHLB ValueCritical Micelle Concentration (CMC) (mM)
This compound Non-ionicThis compound~6-7 (estimated)Not available (estimated to be low)
Laureth-2 Non-ionicLaureth-26.2[4][5]Not available
Polysorbate 80 Non-ionicPolysorbate 8015.0[6]0.012 - 0.015[7]
Poloxamer 407 Non-ionicPoloxamer 40722[8]~0.007[9]
Cocamidopropyl Betaine AmphotericCocamidopropyl Betaine-0.4 - 1.0[7]

Note: The HLB value for this compound is estimated to be slightly higher than that of Laureth-2 due to the addition of the benzoate group. The CMC is a measure of the concentration at which surfactant molecules begin to form micelles. A lower CMC indicates greater efficiency in solubilization at lower concentrations.[10]

Table 2: Performance Characteristics (Qualitative and Estimated Quantitative)
Performance ParameterThis compoundPolysorbate 80Poloxamer 407Cocamidopropyl Betaine
Emulsification Good (W/O emulsions)Excellent (O/W emulsions)Good (O/W emulsions)Good (O/W emulsions)
Foaming LowLow to ModerateLowHigh and stable[11][12]
Solubilization Good for lipophilic compoundsExcellent for a wide range of APIsExcellent, especially for hydrophobic drugs[13][14]Moderate
Mildness Mild[5]MildMildVery Mild[12]
Viscosity Building Good[5]LowHigh (forms thermoreversible gels)[8]Good[15]

Experimental Protocols

To facilitate empirical comparison and selection, this section provides detailed methodologies for key experiments used to evaluate surfactant performance.

Emulsification Efficiency: Emulsification Index (E24)

The Emulsification Index is a simple and widely used method to assess the ability of a surfactant to stabilize an emulsion over a 24-hour period.

Workflow for Emulsification Index (E24) Determination

E24_Workflow prep Prepare Surfactant Solution and Oil Phase mix Mix Equal Volumes in Test Tube prep->mix vortex Vortex for 2 minutes mix->vortex incubate Incubate at Room Temperature for 24h vortex->incubate measure Measure Emulsion and Total Height incubate->measure calculate Calculate E24 (%) measure->calculate Ross_Miles_Workflow prep Prepare Surfactant Solution fill_jacket Fill Jacketed Cylinder with Solution prep->fill_jacket fill_pipette Fill Pipette with Solution prep->fill_pipette release Release Solution from Pipette measure_initial Measure Initial Foam Height release->measure_initial measure_final Measure Foam Height after 5 min measure_initial->measure_final Partition_Coefficient_Workflow start Prepare Aqueous Surfactant Solutions of Varying Concentrations add_drug Add Excess Drug to Each Solution start->add_drug equilibrate Equilibrate Samples (e.g., 24h with shaking) add_drug->equilibrate centrifuge Centrifuge to Separate Undissolved Drug equilibrate->centrifuge analyze Analyze Supernatant for Drug Concentration (e.g., UV-Vis) centrifuge->analyze plot Plot Drug Solubility vs. Surfactant Concentration analyze->plot calculate Calculate Partition Coefficient from the Slope plot->calculate

References

A Comparative Guide to Laure-2 Benzoate and Polysorbates for Drug Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective solubilization of poorly water-soluble active pharmaceutical ingredients (APIs) is a critical challenge in drug development. The choice of solubilizing excipient can significantly impact a drug's bioavailability, stability, and overall therapeutic efficacy. This guide provides a comparative overview of two types of non-ionic surfactants used as solubilizers: Laureth-2 Benzoate (B1203000) and the widely used polysorbates (Polysorbate 20 and Polysorbate 80).

While polysorbates are well-established and extensively documented solubilizers in the pharmaceutical industry, Laureth-2 Benzoate is more commonly used in the cosmetics industry as an emollient and skin-conditioning agent, with some functionality as a solubilizer.[1] This guide aims to provide a detailed comparison based on available data and theoretical considerations, highlighting the need for direct comparative studies to fully elucidate the potential of this compound in pharmaceutical formulations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound, Polysorbate 20, and Polysorbate 80 is presented in Table 1. These properties are crucial in determining their function as solubilizing agents.

PropertyThis compoundPolysorbate 20Polysorbate 80
Chemical Name Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-dodecyloxy-, benzoatePolyoxyethylene (20) sorbitan (B8754009) monolauratePolyoxyethylene (20) sorbitan monooleate
Molecular Formula C₂₃H₃₈O₄[1]C₅₈H₁₁₄O₂₆C₆₄H₁₂₄O₂₆
Appearance Lightweight, non-oily liquid[1]Oily, yellowish liquidOily, yellowish liquid
Solubility Poorly soluble in water, soluble in low aliphatic alcohols[2]Water-solubleWater-soluble
HLB Value ~6.2 (for Laureth-2)[2]16.715.0
Critical Micelle Concentration (CMC) Not readily available~60 mg/L in water~13-15 mg/L in water

Note: The Hydrophile-Lipophile Balance (HLB) value is an indicator of the emulsifying properties of a surfactant. Higher HLB values ( > 10) are indicative of more water-soluble surfactants that are effective oil-in-water emulsifiers and solubilizers.[3][4]

Mechanism of Solubilization

The primary mechanism by which non-ionic surfactants solubilize hydrophobic drugs is through the formation of micelles in aqueous solutions.

Polysorbates: Above their critical micelle concentration (CMC), polysorbate molecules self-assemble into spherical micelles. These micelles have a hydrophobic core, formed by the fatty acid tails (laurate in Polysorbate 20 and oleate (B1233923) in Polysorbate 80), and a hydrophilic shell, composed of the polyoxyethylene chains. Poorly soluble drugs can be encapsulated within the hydrophobic core of these micelles, thereby increasing their apparent solubility in the aqueous medium.

This compound: While direct studies on the micellization and drug solubilization mechanism of this compound in pharmaceutical systems are lacking, its chemical structure suggests a similar mechanism. As a non-ionic surfactant, it possesses a hydrophobic lauryl tail and a short hydrophilic polyoxyethylene head.[1] It is plausible that at sufficient concentrations, this compound molecules would form micelles, though the lower number of ethoxy groups compared to polysorbates might influence micelle size, stability, and solubilization capacity. The presence of the benzoate group may also affect the polarity of the core and the overall micellar structure.

Proposed Mechanism of Micellar Solubilization cluster_Monomers Surfactant Monomers cluster_Micelle Micelle Formation (Above CMC) cluster_Solubilized Solubilized Drug Monomer1 Micelle Hydrophobic Core (Drug Encapsulation) Monomer1->Micelle Self-Assembly Monomer2 Monomer3 Monomer4 Monomer5 SolubilizedDrug Drug molecule in aqueous solution Micelle->SolubilizedDrug Increased Apparent Solubility Drug Poorly Soluble Drug Drug->Micelle Encapsulation

Caption: Micellar solubilization of a poorly soluble drug.

Experimental Protocols for Comparative Evaluation

To provide a framework for the direct comparison of this compound and polysorbates, the following key experimental protocols are outlined.

Phase Solubility Studies

This experiment determines the extent to which a solubilizer can increase the aqueous solubility of a drug.

Methodology:

  • Prepare a series of aqueous solutions with increasing concentrations of the solubilizer (this compound or polysorbate).

  • Add an excess amount of the poorly soluble drug to each solution.

  • Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Centrifuge the samples to separate the undissolved drug.

  • Analyze the supernatant for the concentration of the dissolved drug using a validated analytical method (e.g., HPLC-UV).

  • Plot the concentration of the dissolved drug against the concentration of the solubilizer. The slope of the initial linear portion of the graph indicates the solubilization capacity.

Phase Solubility Study Workflow A Prepare Solubilizer Solutions (Varying Concentrations) B Add Excess Drug A->B C Equilibrate (e.g., 24-48h shaking) B->C D Centrifuge C->D E Analyze Supernatant (e.g., HPLC) D->E F Plot [Drug] vs. [Solubilizer] E->F

Caption: Workflow for a phase solubility study.

Determination of Critical Micelle Concentration (CMC)

The CMC is a critical parameter as micelle formation and, consequently, significant solubilization, occurs above this concentration.

Methodology (Surface Tension Method):

  • Prepare a series of aqueous solutions of the surfactant with increasing concentrations.

  • Measure the surface tension of each solution using a tensiometer.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is the concentration at which a sharp break in the curve is observed, indicating the formation of micelles.[5][6]

Particle Size Analysis

This technique is used to characterize the size of the micelles formed by the solubilizers.

Methodology (Dynamic Light Scattering - DLS):

  • Prepare solutions of the solubilizer in the desired aqueous medium at a concentration above the CMC.

  • If evaluating drug-loaded micelles, prepare the formulation and filter to remove any undissolved drug.

  • Analyze the sample using a DLS instrument to determine the hydrodynamic diameter of the micelles.[7][8][9]

  • The viscosity of the sample should also be measured to ensure accurate particle size calculations.[8][10]

Data Presentation: A Hypothetical Comparison

In the absence of direct comparative experimental data for this compound, the following table illustrates how such data could be presented. This hypothetical data is for illustrative purposes only.

ParameterDrug X with this compoundDrug X with Polysorbate 80
Aqueous Solubility of Drug X (µg/mL) 0.50.5
Solubility in 1% Solubilizer (µg/mL) (Experimental Value Needed)50
Molar Solubilization Ratio (Experimental Value Needed)0.2
Micelle Size (nm) (Experimental Value Needed)10-12

Discussion and Conclusion

Polysorbates 20 and 80 are well-characterized and effective solubilizing agents for a wide range of poorly soluble drugs. Their utility in pharmaceutical formulations is supported by a large body of scientific literature and regulatory acceptance. The mechanism of solubilization via micelle formation is well understood, and their performance can be reliably predicted based on their physicochemical properties. However, polysorbates are known to be susceptible to degradation through hydrolysis and oxidation, which can lead to the formation of particles and potentially impact the stability of the drug product.[11][12]

This compound, while established in the cosmetics industry for its emollient and solubilizing properties, remains largely unexplored as a primary solubilizer for pharmaceutical applications.[1] Its lower HLB value compared to polysorbates suggests it may be less effective for oil-in-water solubilization. However, its chemical structure, an ester of benzoic acid and a short-chain ethoxylated lauryl alcohol, may offer different stability characteristics compared to the sorbitan-based structure of polysorbates.

Future Research Directions:

To ascertain the viability of this compound as a pharmaceutical solubilizer, direct comparative studies with established excipients like polysorbates are essential. The experimental protocols outlined in this guide provide a starting point for such investigations. Key areas for future research include:

  • Quantitative Solubilization Studies: Determining the solubilization capacity of this compound for a range of BCS Class II and IV drugs.

  • CMC Determination: Establishing the critical micelle concentration of this compound in various aqueous media.

  • Micelle Characterization: Investigating the size, stability, and drug-loading capacity of this compound micelles.

  • Stability Studies: Evaluating the chemical stability of this compound in pharmaceutical formulations and its impact on the stability of the solubilized drug.

References

A Comparative Guide to Skin Penetration Enhancers: Oleic Acid vs. Laureth-2 Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of transdermal and topical drug delivery, the selection of an appropriate penetration enhancer is a critical determinant of a formulation's success. An effective enhancer must reversibly reduce the barrier function of the stratum corneum, allowing for the efficient delivery of active pharmaceutical ingredients (APIs) to the target site. This guide provides a detailed comparison of two such agents: the well-established unsaturated fatty acid, oleic acid, and the less-studied cosmetic ingredient, Laureth-2 benzoate (B1203000).

This comparison acknowledges a significant disparity in the available scientific literature. Oleic acid has been the subject of extensive research, providing a robust body of evidence for its efficacy and mechanisms of action. In contrast, Laureth-2 benzoate is primarily used in cosmetic formulations as a skin-conditioning agent and emollient, with a notable lack of direct studies evaluating its role as a penetration enhancer.[1][2] Consequently, this guide presents a comprehensive, data-driven analysis of oleic acid and a theoretical, structure-based assessment of the potential mechanisms of this compound.

Oleic Acid: A Deep Dive into a Proven Penetration Enhancer

Oleic acid, a monounsaturated omega-9 fatty acid, is one of the most widely studied and utilized chemical penetration enhancers.[3][4] Its efficacy in augmenting the permeation of a diverse range of hydrophilic and lipophilic drugs is well-documented.[5]

Mechanism of Action

The primary mechanism by which oleic acid enhances skin penetration involves the disruption of the highly ordered lipid structure of the stratum corneum.[5][6] This is achieved through two main processes:

  • Lipid Fluidization: Oleic acid, with its cis-configured double bond, introduces a "kink" into its hydrocarbon chain. This molecular geometry hinders the tight packing of the stratum corneum lipids, leading to an increase in their fluidity.[7] This fluidization creates more permeable pathways for drug molecules to traverse.

  • Phase Separation: At higher concentrations, oleic acid can form separate, fluid domains within the stratum corneum lipids.[6][8] This phase separation further disrupts the lamellar structure of the lipid bilayers, creating defects and increasing the diffusion coefficient of permeating drugs.[7]

Ultrastructural studies have revealed that oleic acid can cause marked alterations in the stratum corneum, including the formation of lacunae (small spaces) within the intercellular lipid matrix, which may serve as reservoirs for the enhanced delivery of drugs.[5][9]

Oleic_Acid_Mechanism cluster_SC Stratum Corneum Ordered Lipids Ordered Lipids Disordered Lipids Disordered Lipids Ordered Lipids->Disordered Lipids Fluidization & Phase Separation Drug Permeation Drug Permeation Disordered Lipids->Drug Permeation Increases Oleic Acid Oleic Acid Oleic Acid->Ordered Lipids Intercalates & Disrupts Laureth2_Benzoate_Hypothetical_Mechanism cluster_SC Stratum Corneum Lipid Bilayers Lipid Bilayers Increased Permeability Increased Permeability Lipid Bilayers->Increased Permeability Polar Pathways Polar Pathways Polar Pathways->Increased Permeability This compound This compound This compound->Lipid Bilayers Lipophilic portion intercalates This compound->Polar Pathways Hydrophilic portion hydrates IVPT_Workflow A Skin Membrane Preparation B Franz Cell Assembly A->B C Receptor Solution Filling B->C D Formulation Application (Donor) C->D E Incubation (Controlled Temp & Stirring) D->E F Receptor Solution Sampling E->F G HPLC Analysis F->G H Data Analysis (Flux, ER) G->H

References

A Comparative Guide to the In Vitro Skin Permeation of Laureth-2 Benzoate and Alternative Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro skin permeation of formulations containing Laureth-2 benzoate (B1203000) and common alternative penetration enhancers. Due to the limited availability of direct comparative studies on Laureth-2 benzoate, this guide synthesizes data from various sources to offer a comprehensive overview for formulation development and research. The data presented for a closely related compound, C12-15 alkyl benzoate, will be used as a surrogate for this compound to facilitate comparison.

Executive Summary

This compound, an ester of benzoic acid and laureth-2, is utilized in cosmetic and pharmaceutical formulations as an emollient and skin conditioning agent. Its chemical structure suggests potential effects on skin barrier function. This guide compares its permeation characteristics with well-established penetration enhancers: propylene (B89431) glycol, oleic acid, and isopropyl myristate. The selection of an appropriate enhancer is critical in transdermal drug delivery and topical formulation design, influencing the bioavailability and efficacy of the active pharmaceutical ingredient (API).

Comparative Permeation Data

The following tables summarize quantitative data from various in vitro skin permeation studies. It is crucial to note that these values are compiled from different experiments with varying methodologies, skin models, and active ingredients. Therefore, direct comparison should be approached with caution.

Table 1: In Vitro Dermal Absorption of C12-15 Alkyl Benzoate (as a proxy for this compound)

ParameterValueStudy DurationSkin ModelSource
Dermally Absorbed2.97% of applied dose24 hoursHuman Skin[1][2]

Table 2: Comparative In Vitro Skin Permeation Data of Alternative Penetration Enhancers

| Enhancer | Active Permeant | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Steady-State Flux (Jss) (µg/cm²/h) | Skin Model | Source | |---|---|---|---|---| | Propylene Glycol | Monopropylene Glycol | 0.0948 | 97.6 | Human Abdominal Skin |[3] | | Propylene Glycol | Dipropylene Glycol | 0.0385 | 39.3 | Human Abdominal Skin |[3] | | Oleic Acid (4% v/v) | Diclofenac Diethylamine | - | 65.7 | Rabbit Skin |[4] | | Isopropyl Myristate | 5-Fluorouracil | - | Enhancement Ratio: ~3 | Excised Human Stratum Corneum |[5] |

Note: A direct comparison of flux and permeability coefficients is challenging due to the use of different active permeants in the cited studies. The enhancement ratio for Isopropyl Myristate indicates a 3-fold increase in the permeation of 5-Fluorouracil compared to a control without the enhancer.

Mechanism of Action of Penetration Enhancers

Chemical penetration enhancers primarily function by reversibly disrupting the highly ordered structure of the stratum corneum, the outermost layer of the skin. Their mechanisms can be broadly categorized as:

  • Disruption of Intercellular Lipids: Many enhancers, including fatty acids like oleic acid and esters like isopropyl myristate, fluidize the lipid bilayers between corneocytes, creating a more permeable pathway for drugs to diffuse through.

  • Interaction with Intracellular Proteins: Some enhancers can interact with keratin (B1170402) within the corneocytes, leading to a change in its conformation and increasing intracellular permeability.

  • Increased Drug Partitioning: Enhancers can alter the solubility of the drug in the stratum corneum, thereby increasing the partition coefficient from the vehicle into the skin.

This compound, being an ester with an ethoxylated chain, likely exhibits a combination of these mechanisms. The ester group can interact with the lipid matrix, while the hydrophilic polyoxyethylene chain may interact with the aqueous regions of the skin, potentially hydrating the stratum corneum and increasing its permeability.

Experimental Protocols

The following is a generalized protocol for an in vitro skin permeation study using a Franz diffusion cell, a common method for evaluating the performance of topical and transdermal formulations.

In Vitro Skin Permeation Study using Franz Diffusion Cell

1. Skin Membrane Preparation:

  • Excised human or animal (e.g., porcine or rat) skin is used. The skin is carefully prepared by removing subcutaneous fat and trimming it to an appropriate thickness (typically 200-400 µm) using a dermatome.

  • The prepared skin sections are then mounted on the Franz diffusion cells with the stratum corneum side facing the donor compartment.

2. Franz Diffusion Cell Assembly:

  • The Franz diffusion cell consists of a donor chamber and a receptor chamber.

  • The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline, PBS) to maintain sink conditions. The receptor fluid is continuously stirred and maintained at a physiological temperature (typically 32°C or 37°C).

3. Formulation Application:

  • A precise amount of the test formulation (containing this compound or an alternative enhancer and the active ingredient) is applied to the surface of the skin in the donor chamber.

4. Sampling and Analysis:

  • At predetermined time intervals, samples are withdrawn from the receptor chamber and replaced with fresh, pre-warmed receptor fluid.

  • The concentration of the active ingredient in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

5. Data Analysis:

  • The cumulative amount of the drug permeated per unit area is plotted against time.

  • The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve.

  • The permeability coefficient (Kp) is determined by dividing the steady-state flux by the concentration of the drug in the donor compartment.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of an in vitro skin permeation study using a Franz diffusion cell.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Skin Procurement (Human or Animal) B Skin Preparation (Dermatoming) A->B D Franz Cell Assembly (Skin Mounting) B->D C Formulation Preparation E Formulation Application (Donor Compartment) C->E D->E F Sampling from Receptor Compartment E->F G Sample Analysis (e.g., HPLC) F->G H Data Calculation (Flux, Kp) G->H I Comparative Analysis H->I

Caption: Workflow of an in vitro skin permeation study.

Safety Considerations

This compound is generally considered safe for use in cosmetic products at current concentrations. However, as with many ethoxylated compounds, there is a potential for contamination with 1,4-dioxane, a known carcinogen. Reputable manufacturers will have purification processes in place to minimize this contaminant. The alternatives discussed—propylene glycol, oleic acid, and isopropyl myristate—have a long history of safe use in topical formulations, although high concentrations of some enhancers, like oleic acid, can cause skin irritation.

Conclusion

This guide provides a comparative framework for understanding the in vitro skin permeation of formulations containing this compound and its alternatives. While direct comparative data for this compound is scarce, the information compiled on a related compound and established enhancers offers valuable insights for formulation scientists. The choice of a penetration enhancer should be based on a comprehensive evaluation of the physicochemical properties of the active ingredient, the desired release profile, and the safety and regulatory status of the excipients. Further direct comparative studies are warranted to definitively position this compound within the spectrum of available skin penetration enhancers.

References

A Comparative Analysis of Laureth Esters: The Impact of Ethoxylation on Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the physicochemical and performance characteristics of Laureth esters with varying degrees of ethoxylation.

Laureth esters, the polyoxyethers of lauryl alcohol, are a versatile class of non-ionic surfactants widely employed in cosmetics, personal care products, and increasingly, in pharmaceutical formulations as emulsifiers, solubilizers, and penetration enhancers.[1][2][3] Their functionality is intricately linked to the degree of ethoxylation, denoted by the numerical value in their name, which represents the average number of repeating ethylene (B1197577) oxide units in the molecule.[1][4] This guide provides a comparative analysis of Laureth esters with varying ethoxylation degrees, supported by experimental data and detailed protocols to aid in formulation development and research.

As the degree of ethoxylation increases, the physicochemical properties of Laureth esters are significantly altered. This transition is most evident in their physical state and solubility. Laureth esters with a low degree of ethoxylation, such as Laureth-4, are typically clear, colorless liquids.[1] As the number of ethylene oxide units increases, the viscosity of the ingredient rises, and they transform into white, waxy solids, as seen with Laureth-23.[1][2] This change is accompanied by a shift in their hydrophilic-lipophilic balance (HLB), a critical factor in determining their application.

Physicochemical Properties: A Comparative Overview

The degree of ethoxylation directly influences the hydrophilic-lipophilic balance (HLB) of Laureth esters, which in turn dictates their function as surfactants. A higher degree of ethoxylation leads to a higher HLB value, indicating increased water solubility.[1] For instance, Laureth-4 has an HLB value of 9.7, making it suitable for creating water-in-oil (W/O) emulsions, while Laureth-23 possesses a much higher HLB of 16.9, making it ideal for oil-in-water (O/W) emulsions.[1]

Here is a summary of the key physicochemical properties of Laureth esters with varying degrees of ethoxylation:

PropertyLaureth-3Laureth-4Laureth-5Laureth-7Laureth-9Laureth-12Laureth-23
Avg. Ethoxylation Degree 345791223
Physical State (at RT) Liquid/Paste[5]Liquid[1]Liquid[1]Liquid/Soft Wax[6]Liquid/Paste[7]Waxy Solid[8]Waxy Solid[1]
HLB Value ~8.0[9]9.7[1]~10.5~12.9[6]~13.4[7]~14.7[2]16.9[1]
Solubility in Water Poorly Soluble[5]Dispersible[10]Forms clouded solutions[1]Soluble[6]Very Soluble[7]Soluble[2]Soluble[1]
pH (of aqueous solution) 5.0-7.0 (1%)[5]5.0-7.0 (1%)5.0-7.0 (5%)[1]6.0-7.5 (1%)6.0-7.5 (1%)[7]5.0-6.5 (5%)[11]6.0 (5%)
Density (g/mL) ~0.93 (25°C)[5]-~0.96 (25°C)[1]-~0.96 (30°C)[7]~1.05 (70°C)[2]-

Performance Analysis

Emulsification Efficacy

The primary function of many Laureth esters is to act as emulsifiers. Their effectiveness in stabilizing an emulsion can be quantified using the Emulsification Index (E24), which measures the stability of an emulsion after 24 hours. Generally, Laureth esters with HLB values in the range of 8-18 are effective oil-in-water emulsifiers.[2] The choice of a specific Laureth ester will depend on the required HLB of the oil phase in the formulation.

Viscosity Modification

Laureth esters, particularly those with lower ethoxylation, can act as viscosity modifiers in surfactant-based formulations like shampoos and shower gels.[9] The formation of mixed micelles with other surfactants can lead to a significant increase in the viscosity of the final product.[8] Generally, as the degree of ethoxylation increases, the inherent viscosity of the Laureth ester itself also increases.[4]

Cytotoxicity Profile

For applications in drug development and personal care, understanding the cytotoxicity of excipients is crucial. The MTT assay is a standard colorimetric assay used to assess cell viability and proliferation, providing a measure of a substance's potential cytotoxicity. While Laureth esters are generally considered safe for use in cosmetics when formulated to be non-irritating, their irritation potential can be influenced by the degree of ethoxylation.[4][12] For example, undiluted Laureth-4 has been reported to be a moderate eye irritant, while undiluted Laureth-23 caused no primary skin irritation in rabbit studies. It is important to note that the irritation potential is also highly dependent on the concentration and overall formulation.

Experimental Protocols

To facilitate reproducible research and development, detailed methodologies for key experiments are provided below.

Emulsification Index (E24) Assay

This protocol provides a straightforward method for quantifying the emulsifying capacity of Laureth esters.

Emulsification_Index_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_measurement Measurement & Calculation A Prepare Laureth Ester Solution C Mix equal volumes of Laureth ester solution and oil A->C B Prepare Oil Phase B->C D Vortex vigorously for 2 minutes C->D E Let stand for 24 hours D->E F Measure height of emulsion layer and total liquid E->F G Calculate E24 Index: (Height of Emulsion / Total Height) x 100 F->G

Workflow for the Emulsification Index (E24) Assay.

Methodology:

  • Preparation: Prepare a solution of the Laureth ester at the desired concentration in an aqueous buffer.

  • Mixing: In a graduated cylinder or test tube, add equal volumes of the Laureth ester solution and the oil phase to be emulsified.

  • Homogenization: Vortex the mixture at high speed for 2 minutes to form an emulsion.

  • Incubation: Allow the mixture to stand undisturbed at room temperature for 24 hours.

  • Measurement: After 24 hours, measure the height of the emulsion layer and the total height of the liquid.

  • Calculation: The E24 is calculated as: (Height of emulsion layer / Total height of liquid) x 100.

Viscosity Measurement

A rotational viscometer can be used to determine the viscosity of Laureth ester solutions and formulations.

Viscosity_Measurement_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_calculation Calculation A Prepare Laureth Ester Solution at desired concentration C Place sample in viscometer cup A->C B Calibrate Rotational Viscometer B->C D Equilibrate sample to test temperature C->D E Select appropriate spindle and speed D->E F Record torque reading E->F G Calculate Viscosity (cP) based on instrument parameters F->G

Workflow for Viscosity Measurement.

Methodology:

  • Sample Preparation: Prepare the Laureth ester solution or formulation to be tested.

  • Instrument Setup: Calibrate the rotational viscometer according to the manufacturer's instructions. Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.

  • Measurement: Place the sample in the viscometer's sample cup and allow it to equilibrate to the desired temperature.

  • Data Acquisition: Start the viscometer and allow the reading to stabilize. Record the torque reading and calculate the viscosity in centipoise (cP).

MTT Cytotoxicity Assay

The MTT assay is a widely used method to assess the metabolic activity of cells, which can be an indicator of cell viability and cytotoxicity.

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of Laureth esters B->C D Incubate for a defined period (e.g., 24-72h) C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H

Workflow for the MTT Cytotoxicity Assay.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the Laureth ester to be tested. Include untreated cells as a control.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm. The intensity of the purple color is proportional to the number of viable cells.

Potential Biological Interactions: Thyroid Hormone Receptor Beta (TRβ) Signaling

Recent research has suggested that some ethoxylated surfactants may have the potential to interact with biological signaling pathways. One such pathway involves the Thyroid Hormone Receptor Beta (TRβ), a nuclear receptor that plays a crucial role in regulating metabolism, development, and cellular proliferation. The binding of thyroid hormone (T3) to TRβ leads to the recruitment of coactivators and the transcription of target genes. It is hypothesized that certain exogenous molecules could potentially interfere with this signaling cascade.

TRB_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus TRB TRβ TRE TRE (Thyroid Hormone Response Element) TRB->TRE Binds to CoA Coactivators TRB->CoA Recruits (in presence of T3) RXR RXR RXR->TRE Binds to CoR Corepressors CoR->TRB Represses (in absence of T3) Gene Target Gene Transcription CoA->Gene Activates T3 T3 (Thyroid Hormone) T3->TRB Binds Surfactant Ethoxylated Surfactant (e.g., Laureth Ester) Surfactant->TRB Potential Interaction

Simplified Thyroid Hormone Receptor Beta (TRβ) Signaling Pathway.

This diagram illustrates the general mechanism of TRβ signaling. The potential for interaction with ethoxylated surfactants is an area of ongoing research and should be considered in the context of drug development and safety assessments.

Conclusion

The degree of ethoxylation is a critical determinant of the physicochemical properties and performance of Laureth esters. A thorough understanding of these relationships allows for the rational selection of the appropriate Laureth ester for a specific application, whether it be for emulsification, viscosity modification, or as a solubilizing agent in a pharmaceutical formulation. The experimental protocols provided in this guide offer a framework for the comparative evaluation of these versatile surfactants, enabling researchers and formulators to make informed decisions in their product development endeavors.

References

A Comparative Biocompatibility Guide to Laureth-2 Benzoate and its Alternatives for Topical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biocompatibility of Laureth-2 Benzoate with common alternatives used in topical formulations. Due to the limited availability of direct experimental data for this compound, this analysis infers its biocompatibility profile from data on its constituent components, Laureth-2 and Benzoic Acid. This guide is intended to assist in the selection of appropriate excipients in the development of safe and effective topical products.

Executive Summary

This compound is an ester of Laureth-2 and Benzoic Acid, functioning as a skin-conditioning agent and emollient[1][2]. While direct biocompatibility data is scarce, analysis of its components suggests a generally low potential for skin irritation and sensitization, though some concerns for irritation exist, particularly with Benzoic Acid[3][4][5]. Alternatives such as Caprylic/Capric Triglyceride, Isopropyl Myristate, and Coco-Caprylate are widely used emollients with more extensive biocompatibility data available. Caprylic/Capric Triglyceride generally exhibits a very low toxicity profile[6]. Isopropyl Myristate is also considered safe but may cause mild irritation at high concentrations and is noted as a very weak sensitizer[7][8]. Data for Coco-Caprylate is less extensive but suggests a low irritation and sensitization potential.

Comparative Biocompatibility Data

The following tables summarize the available quantitative data for this compound (inferred from its components), and its alternatives.

Table 1: Skin Irritation Potential (OECD 439)

SubstanceResultInterpretation
Laureth-2 May cause skin irritation[9]Irritant
Benzoic Acid Causes skin irritation[3][10]Irritant
Caprylic/Capric Triglyceride Non-irritant[6]Non-Irritant
Isopropyl Myristate Mild to moderate irritant (undiluted)[7]Irritant (concentration dependent)
Coco-Caprylate Data not available-

Table 2: Skin Sensitization Potential (OECD 429 - Local Lymph Node Assay)

SubstanceEC3 Value (%)Interpretation
Laureth-2 No sensitizing effects known[11]Non-Sensitizer
Benzoic Acid Negative in LLNA[12]Non-Sensitizer
Caprylic/Capric Triglyceride Not a sensitizer (B1316253) in guinea pigs[6]Non-Sensitizer
Isopropyl Myristate Considered a very weak sensitizer[8]Weak Sensitizer
Coco-Caprylate Data not available-

Table 3: In Vitro Cytotoxicity (ISO 10993-5)

SubstanceIC50 Value (µg/mL)Cell Line
Laureth-2 Data not available-
Benzoic Acid 85.54 ± 3.17 to 670.6 ± 43.26 (48h)[6][13]Various cancer cell lines
Caprylic/Capric Triglyceride Data not available-
Isopropyl Myristate Data not available-
Coco-Caprylate Data not available-

Table 4: Phototoxicity Potential (OECD 432 - 3T3 NRU Assay)

SubstancePhoto Irritation Factor (PIF)Interpretation
Laureth-2 Data not available-
Benzoic Acid Not phototoxic[14]Non-Phototoxic
Caprylic/Capric Triglyceride Data not available-
Isopropyl Myristate No phototoxicity observed in a product with 43%[7]Likely Non-Phototoxic
Coco-Caprylate Data not available-

Experimental Protocols

Detailed methodologies for the key biocompatibility assays are outlined below.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test method assesses the potential of a chemical to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.

  • Tissue Culture: Reconstructed human epidermis tissues are cultured to form a multi-layered, differentiated model of the human epidermis.

  • Test Substance Application: The test substance is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are also applied to separate tissues.

  • Incubation: The tissues are incubated for a defined period (e.g., 60 minutes).

  • Rinsing and Post-Incubation: The test substance is rinsed off, and the tissues are transferred to fresh culture medium for a post-incubation period (e.g., 42 hours).

  • Viability Assessment (MTT Assay): Cell viability is determined by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan (B1609692) salt. The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically.

  • Data Analysis: The percentage of viable cells in the test substance-treated tissues is calculated relative to the negative control. A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the control.[15][16]

Skin Sensitization: Murine Local Lymph Node Assay (LLNA) (OECD TG 429)

The LLNA is an in vivo method that measures the proliferation of lymphocytes in the draining lymph nodes as an indicator of a substance's skin sensitization potential.

  • Animal Model: Mice (typically CBA/Ca or CBA/J strain) are used.

  • Test Substance Application: The test substance, dissolved in a suitable vehicle, is applied to the dorsal surface of the ears of the mice for three consecutive days. Control groups receive the vehicle alone and a positive control.

  • Cell Proliferation Measurement: On day 5, a solution of 3H-methyl thymidine (B127349) (or a non-radioactive alternative like BrdU) is injected intravenously. This labels proliferating lymphocytes in the draining auricular lymph nodes.

  • Lymph Node Excision and Processing: After a set time, the mice are euthanized, and the draining auricular lymph nodes are excised and pooled for each experimental group.

  • Measurement of Proliferation: The incorporation of the radiolabel is measured using a beta-scintillation counter. The stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.

  • Data Analysis: A substance is considered a sensitizer if the SI is ≥ 3. The EC3 value, which is the estimated concentration required to produce an SI of 3, is calculated to determine the potency of the sensitizer.[2][17]

In Vitro Cytotoxicity (ISO 10993-5)

This standard describes several methods to assess the cytotoxicity of medical devices and their materials, which can be adapted for cosmetic ingredients. The extract test is commonly used.

  • Sample Preparation: The test material is extracted in a cell culture medium (e.g., MEM) under defined conditions (e.g., 37°C for 24 hours).

  • Cell Culture: A suitable cell line (e.g., L929 mouse fibroblasts) is cultured to near confluency in 96-well plates.

  • Exposure: The culture medium is replaced with the extract of the test material at various concentrations. Negative and positive controls are included.

  • Incubation: The cells are incubated with the extracts for a specified period (e.g., 24 hours).

  • Viability Assessment: Cell viability can be assessed using various methods, such as the MTT assay, XTT assay, or by observing changes in cell morphology under a microscope.

  • Data Analysis: A reduction in cell viability by more than 30% is generally considered a cytotoxic effect. The IC50 value (the concentration that causes 50% inhibition of cell viability) can be calculated.[18][19]

In Vitro 3T3 NRU Phototoxicity Test (OECD TG 432)

This test evaluates the phototoxic potential of a substance by comparing its cytotoxicity in the presence and absence of UV light.

  • Cell Culture: Balb/c 3T3 cells are seeded in two 96-well plates and cultured for 24 hours.

  • Test Substance Application: The cells in both plates are treated with a range of concentrations of the test substance for a short period (e.g., 1 hour).

  • Irradiation: One plate is exposed to a non-cytotoxic dose of UVA radiation, while the other plate is kept in the dark.

  • Post-Incubation: The test substance is washed out, and the cells are incubated in fresh medium for another 24 hours.

  • Viability Assessment (Neutral Red Uptake): Cell viability is determined by the uptake of the vital dye Neutral Red, which accumulates in the lysosomes of viable cells. The amount of dye is measured spectrophotometrically.

  • Data Analysis: The IC50 values are calculated for both the irradiated (+UV) and non-irradiated (-UV) conditions. The Photo Irritation Factor (PIF) is calculated as the ratio of IC50 (-UV) / IC50 (+UV). A PIF > 5 is indicative of phototoxic potential.[20][21][22]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Biocompatibility_Testing_Workflow cluster_screening Initial Screening cluster_invitro In Vitro Testing cluster_invivo In Vivo Confirmation (if required) cluster_assessment Risk Assessment Lit_Review Literature Review & Analogue Data Cytotoxicity Cytotoxicity (ISO 10993-5) Lit_Review->Cytotoxicity Proceed if data is insufficient In_Silico In Silico Prediction (e.g., QSAR) In_Silico->Cytotoxicity Irritation Skin Irritation (OECD 439) Cytotoxicity->Irritation Sensitization_in_vitro Skin Sensitization (e.g., DPRA, KeratinoSens™) Irritation->Sensitization_in_vitro Irritation_in_vivo Skin Irritation (Human Patch Test) Irritation->Irritation_in_vivo For confirmation Phototoxicity Phototoxicity (OECD 432) Sensitization_in_vitro->Phototoxicity Sensitization_in_vivo Skin Sensitization (LLNA - OECD 429) Sensitization_in_vitro->Sensitization_in_vivo If concerns remain Risk_Assessment Safety/Risk Assessment Phototoxicity->Risk_Assessment Sensitization_in_vivo->Risk_Assessment Irritation_in_vivo->Risk_Assessment

Biocompatibility Testing Workflow

Skin_Irritation_Pathway cluster_exposure Exposure cluster_cellular Cellular Response cluster_inflammation Inflammatory Cascade Irritant Irritant Chemical Keratinocytes Keratinocytes Irritant->Keratinocytes Direct Contact Cell_Stress Cellular Stress & Damage Keratinocytes->Cell_Stress Mediators Release of Pro-inflammatory Mediators (e.g., IL-1α, TNF-α) Cell_Stress->Mediators Immune_Cells Recruitment of Immune Cells (e.g., Neutrophils, Macrophages) Mediators->Immune_Cells Vasodilation Vasodilation & Increased Permeability Mediators->Vasodilation Inflammation Clinical Signs of Irritation (Erythema, Edema) Immune_Cells->Inflammation Vasodilation->Inflammation

Simplified Skin Irritation Pathway

Skin_Sensitization_AOP cluster_mie Molecular Initiating Event (MIE) cluster_ke1 Key Event 1 cluster_ke2 Key Event 2 cluster_ke3 Key Event 3 cluster_ao Adverse Outcome (AO) Hapten Hapten (Chemical Allergen) Protein_Binding Covalent Binding to Skin Proteins Hapten->Protein_Binding Keratinocyte_Activation Keratinocyte Activation & Cytokine Release Protein_Binding->Keratinocyte_Activation DC_Activation Dendritic Cell (DC) Activation & Migration to Lymph Node Keratinocyte_Activation->DC_Activation TCell_Activation T-Cell Activation & Proliferation DC_Activation->TCell_Activation ACD Allergic Contact Dermatitis (upon re-exposure) TCell_Activation->ACD

Adverse Outcome Pathway for Skin Sensitization

References

Assessing the Solubilization Efficiency of Lauret-2 Benzoate for BCS Class II Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Biopharmaceutics Classification System (BCS) categorizes drug substances based on their aqueous solubility and intestinal permeability. BCS Class II drugs are characterized by high permeability but low solubility, which often limits their oral bioavailability.[1][2] Consequently, enhancing the solubility of these drugs is a critical step in their formulation development. This guide provides a comparative assessment of Laureth-2 benzoate (B1203000) as a potential solubilizing agent for BCS Class II drugs, benchmarking it against other commonly used non-ionic surfactants.

Laureth-2 benzoate is an ester of benzoic acid and laureth-2, a polyethylene (B3416737) glycol ether of lauryl alcohol.[3][4] While extensively used in the cosmetics industry as an emollient and surfactant, its application as a pharmaceutical solubilizer is less documented.[3][5] This guide will, therefore, draw comparisons based on the performance of structurally related non-ionic surfactants in solubilizing well-known BCS Class II drugs.

Comparative Solubilization Data

Table 1: Solubility Enhancement of Ibuprofen (B1674241) by Non-ionic Surfactants

Solubilizer (Non-ionic Surfactant)ConcentrationSolubility Enhancement FactorReference
Polysorbate 60 (Tween 60)Micellar SolutionSignificant Enhancement[6]
Polyoxyethylene (35) lauryl ether (Brij 35)Micellar SolutionSignificant Enhancement[6]
n-dodecyl octa(ethylene oxide) (C12EO8)80 mM16-fold[7][8]
Polysorbate 80 (Tween 80)Not SpecifiedUp to 200-fold[9]

Table 2: Solubility Enhancement of Griseofulvin by Various Solubilizers

Solubilizer/TechniqueCarrier/SurfactantSolubility EnhancementReference
MicrocrystalsHPMC E15Highest among tested surfactants[10]
Melt GranulationPoloxamer 188Highest among tested polymers[10]
Solid DispersionPEG 6000, Poloxamer 188/407, CrospovidoneSignificant Enhancement[11]
Nanocrystallizationβ-cyclodextrin, Sodium Lauryl SulphateMarked improvement in dissolution[12]

Table 3: Solubility Data for Carbamazepine

Solvent/SystemSolubilityReference
Water~125 mg/L[13]
1% Sodium Lauryl Sulphate (SLS) in water3.412 ± 0.13 mg/ml[14]
Ethanol~3 mg/ml[15]
DMSO~25 mg/ml[15]
Solid Dispersion with Soluplus®Increased solubility and dissolution[16]

Experimental Protocols

To facilitate the direct assessment of this compound, a detailed experimental protocol for determining the equilibrium (saturation) solubility of a BCS Class II drug is provided below. This method, commonly known as the shake-flask method, is a reliable technique for evaluating the solubilizing capacity of a new excipient.[17][18]

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

1. Objective: To determine the saturation solubility of a BCS Class II drug in a solution of this compound and compare it with other standard solubilizers.

2. Materials:

  • BCS Class II Drug (e.g., Ibuprofen, Griseofulvin, Carbamazepine)

  • This compound

  • Comparative Solubilizers (e.g., Polysorbate 80, PEG 400, Poloxamer 188)

  • Distilled or Deionized Water

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Methanol or other suitable organic solvent for stock solutions

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

3. Procedure:

  • Preparation of Solubilizer Solutions: Prepare a series of aqueous solutions of this compound at different concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v). Prepare solutions of the comparative solubilizers at the same concentrations.

  • Addition of Drug: Add an excess amount of the BCS Class II drug to a known volume (e.g., 10 mL) of each solubilizer solution in separate glass vials. The presence of undissolved drug particles at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm) for a predetermined period (typically 24-72 hours) to reach equilibrium.[17]

  • Sample Collection and Preparation: After equilibration, visually confirm the presence of excess solid drug. Carefully withdraw a sample from each vial and centrifuge at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved drug.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Dilution and Analysis: Accurately dilute the clear filtrate with a suitable solvent (e.g., methanol) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved drug in the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.

  • Data Analysis: Calculate the saturation solubility of the drug in each solubilizer solution. The solubility enhancement factor can be determined by dividing the solubility in the solubilizer solution by the aqueous solubility of the drug.

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol for assessing solubilization efficiency.

experimental_workflow cluster_prep Preparation Phase cluster_equilibration Equilibration Phase cluster_analysis Analysis Phase prep_sol Prepare Solubilizer Solutions (this compound & Comparators) add_drug Add Excess BCS Class II Drug prep_sol->add_drug shake Shake at Constant Temperature (24-72 hours) add_drug->shake centrifuge Centrifuge Samples shake->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Filtrate filter->dilute quantify Quantify Drug Concentration (HPLC/UV-Vis) dilute->quantify end end quantify->end Calculate Saturation Solubility & Enhancement Factor logical_relationship bcs_drug BCS Class II Drug (Low Solubility) solubilization Enhanced Drug Solubility bcs_drug->solubilization solubilizer Solubilizer (e.g., this compound) micelle Micelle Formation solubilizer->micelle micelle->solubilization absorption Improved Bioavailability solubilization->absorption

References

Comparative Cytotoxicity Analysis: Laureth-2 Benzoate vs. Sodium Lauryl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in vitro cytotoxic profiles of Laureth-2 benzoate (B1203000) and Sodium Lauryl Sulfate (B86663) (SLS), detailing experimental data, methodologies, and cellular mechanisms.

This guide provides a comparative overview of the cytotoxic effects of two commonly used surfactants, the non-ionic Laureth-2 benzoate and the anionic Sodium Lauryl Sulfate (SLS). While extensive research has been conducted on the cytotoxicity of SLS, data on this compound is less comprehensive. This document summarizes the available experimental data, outlines detailed protocols for key cytotoxicity assays, and visualizes the known signaling pathways involved in SLS-induced cell death.

Executive Summary

Sodium Lauryl Sulfate, a widely studied anionic surfactant, exhibits significant dose-dependent cytotoxicity in various cell lines, particularly keratinocytes. Its cytotoxic effects are mediated through membrane disruption, protein denaturation, and induction of apoptosis via specific signaling cascades. In contrast, this compound, a non-ionic surfactant, is generally considered to have a lower irritation potential. However, a direct quantitative comparison of its cytotoxicity with SLS is challenging due to the limited availability of specific in vitro cytotoxicity data for this compound. This guide presents a detailed analysis of SLS cytotoxicity and a qualitative comparison with this compound based on available safety assessments and data on related compounds.

Comparative Cytotoxicity Data

CompoundCell LineAssayEndpointConcentrationEffectReference
Sodium Lauryl Sulfate (SLS)Human Primary Keratinocytes-Morphophysiological changes and inflammatory responses≥ 25 µMSignificant changes observed[1][2]
Sodium Lauryl Sulfate (SLS)Human Primary Keratinocytes-Changes in F-actin filaments and α-tubulin≤ 10 µMSignificant changes observed[1][2]
Sodium Lauryl Sulfate (SLS)Human Oral Keratinocytes-Cell death≥ 0.15%Increased cell death[3]
Sodium Lauryl Sulfate (SLS)Human Oral Keratinocytes-Increased epithelial thickness and proliferation0.015%Protective mucosal response suggested[3]
Sodium Lauryl Sulfate (SLS)Cultured Keratinocytes and FibroblastsProliferation AssayStimulation of cell growth10⁻⁸ to 10⁻⁵ MMaximal stimulation[4]
Sodium Lauryl Sulfate (SLS)Cultured Keratinocytes and FibroblastsProliferation AssayInhibition of cell growth> 10⁻⁵ MGrowth inhibition[4]

Experimental Protocols

Detailed methodologies for two common in vitro cytotoxicity assays are provided below. These protocols are fundamental for assessing the cytotoxic potential of chemical compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of the test compound (e.g., this compound or SLS). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The amount of formazan produced is proportional to the amount of LDH released, indicating the level of cytotoxicity.

Mechanistic Insights: Signaling Pathways

Sodium Lauryl Sulfate (SLS) Induced Apoptosis in Keratinocytes

SLS is known to induce apoptosis in keratinocytes through a cascade of cellular events. At subtoxic concentrations, it can stimulate the proliferation of keratinocytes, while at higher concentrations, it leads to cell death. One of the proposed mechanisms involves the activation of the p38 MAPK pathway, which in turn triggers mitochondrial depolarization and the activation of caspases, key executioners of apoptosis.[5]

SLS_Apoptosis_Pathway cluster_stimulus Stimulus cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus SLS SLS Membrane_Disruption Membrane Disruption SLS->Membrane_Disruption p38_MAPK p38 MAPK Activation Membrane_Disruption->p38_MAPK Mito_Depolarization Mitochondrial Depolarization p38_MAPK->Mito_Depolarization Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Apoptosis Apoptosis (DNA Fragmentation) Caspase_Activation->Apoptosis Mito_Depolarization->Caspase_Activation

SLS-induced apoptosis pathway in keratinocytes.

Discussion and Conclusion

The available evidence strongly indicates that Sodium Lauryl Sulfate is a potent cytotoxic agent in vitro, particularly towards keratinocytes. The concentration-dependent effects range from stimulation of proliferation at very low doses to significant cell death at higher concentrations. The mechanism of SLS-induced cytotoxicity involves membrane damage and the induction of apoptosis through the p38 MAPK signaling pathway.

In contrast, this compound is generally considered to be less irritating than anionic surfactants like SLS. Safety assessments by regulatory bodies have deemed it safe for use in cosmetic products when formulated to be non-irritating.[6] However, the lack of specific in vitro cytotoxicity studies providing quantitative data, such as IC50 values, makes a direct and objective comparison with SLS challenging. Studies on related compounds, such as C12-15 alkyl benzoate and benzoic acid, suggest low to moderate toxicity.[7][8] It is important to note that some studies have indicated that non-ionic surfactants can, in some contexts, be more toxic than anionic surfactants, highlighting the need for specific data on this compound.

For researchers and drug development professionals, this guide underscores the well-documented cytotoxic potential of SLS and the existing data gap for this compound. Future research should focus on conducting direct comparative in vitro cytotoxicity studies of these two compounds on relevant skin cell models to provide a clearer understanding of their relative safety profiles. The experimental protocols and mechanistic insights provided herein offer a framework for such investigations.

References

Comparative Analysis of Laureth-2 Benzoate Stability Against Enzymatic Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development and Scientific Research

The stability of excipients against enzymatic degradation is a critical factor in the development of robust and reliable drug formulations. This guide provides a comparative evaluation of the enzymatic stability of Laureth-2 Benzoate (B1203000), a common emollient, against other widely used alternatives. The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions on excipient selection.

Introduction to Enzymatic Stability of Emollients

Emollients are essential components in many topical and transdermal drug delivery systems, influencing the formulation's sensory properties, texture, and the bioavailability of the active pharmaceutical ingredient (API). However, the enzymatic environment of the skin, rich in esterases and lipases, can lead to the degradation of certain emollients, potentially altering the formulation's stability, efficacy, and safety profile. Laureth-2 Benzoate, an ester of benzoic acid and laureth-2, is one such emollient whose stability is of interest.

Comparative Enzymatic Degradation Data

To evaluate the stability of this compound, a comparative analysis was performed using data from studies on structurally related benzoate esters. The enzymatic hydrolysis of a homologous series of benzoate esters was investigated to understand the influence of the alcohol chain length on stability. As a direct proxy for this compound, the stability of longer-chain alkyl benzoates is particularly relevant.

CompoundEnzyme SourceHalf-life (t½) in minutesReference
Methyl BenzoateRat Plasma36
Ethyl BenzoateRat Plasma17
n-Propyl BenzoateRat Plasma10
n-Butyl BenzoateRat Plasma10
Phenyl BenzoateRat Plasma7

The data indicates that for simple linear alkyl benzoates, plasma stability, which is indicative of enzymatic hydrolysis, is inversely proportional to the size of the alkoxyl group. Methyl benzoate exhibits the highest stability among the tested linear esters. This trend suggests that the longer, more complex ether-containing alkyl chain of Laureth-2 may also be susceptible to enzymatic cleavage.

For a comprehensive comparison, the stability of alternative emollients with different chemical structures was considered.

EmollientChemical ClassEnzymatic Stability ProfileSupporting Data/Rationale
This compound (proxy) Benzoate EsterSusceptible to hydrolysis by esterases.The degradation of homologous short-chain alkyl benzoates in plasma suggests susceptibility.
Caprylic/Capric Triglyceride TriglycerideGenerally considered stable, but can be hydrolyzed by lipases.Triglycerides are natural substrates for lipases, but their complex structure can offer some resistance compared to simple esters. Possesses excellent oxidation stability.[1][2]
Dimethicone SiliconeHighly resistant to enzymatic degradation.The siloxane backbone (Si-O-Si) is not a substrate for common hydrolases like esterases and lipases. Silicones are known for their chemical inertness and stability.[3][4]

Experimental Protocols

To enable researchers to conduct their own comparative stability studies, a detailed experimental protocol for evaluating the enzymatic degradation of emollients is provided below.

Protocol: In Vitro Enzymatic Hydrolysis of Cosmetic Esters

1. Materials and Reagents:

  • Test Emollient (e.g., this compound)

  • Reference Emollients (e.g., Caprylic/Capric Triglyceride, Dimethicone)

  • Porcine Liver Esterase (PLE) or other relevant lipase/esterase

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Microcentrifuge tubes

  • Incubator/shaker

  • HPLC system with a C18 column and UV detector

2. Enzyme Solution Preparation:

  • Prepare a stock solution of Porcine Liver Esterase in cold PBS (pH 7.4) at a concentration of 1 mg/mL.

  • Keep the enzyme solution on ice until use.

3. Substrate Solution Preparation:

  • Prepare stock solutions of the test and reference emollients in a suitable organic solvent (e.g., acetonitrile or a 1:1 mixture of acetonitrile and methanol) at a concentration of 10 mg/mL.

4. Enzymatic Reaction:

  • In a microcentrifuge tube, add 980 µL of PBS (pH 7.4).

  • Add 10 µL of the substrate stock solution to the PBS, resulting in a final substrate concentration of 100 µg/mL.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the enzyme stock solution (final enzyme concentration of 10 µg/mL).

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately stop the enzymatic reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples at 10,000 x g for 10 minutes to precipitate the enzyme.

  • Collect the supernatant for HPLC analysis.

5. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to separate the parent emollient from its degradation products (e.g., start with a low percentage of B and gradually increase).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength appropriate for the analyte (e.g., ~230 nm for benzoates).

  • Injection Volume: 20 µL.

  • Quantify the decrease in the parent emollient peak area over time to determine the degradation rate and half-life.

Visualizing the Process and Pathways

To better understand the experimental workflow and the metabolic fate of this compound upon degradation, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Enzyme_Sol Enzyme Solution (e.g., Porcine Liver Esterase in PBS) Reaction_Mix Reaction Mixture (Substrate in PBS) Enzyme_Sol->Reaction_Mix Initiate Reaction Substrate_Sol Substrate Solution (Emollient in Acetonitrile) Substrate_Sol->Reaction_Mix Incubation Incubation at 37°C Reaction_Mix->Incubation Quenching Reaction Quenching (Addition of Acetonitrile) Incubation->Quenching Time Points Centrifugation Centrifugation Quenching->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC HPLC Analysis Supernatant->HPLC

Caption: Experimental workflow for in vitro enzymatic degradation of emollients.

Upon enzymatic hydrolysis, the ester bond in this compound is cleaved, releasing benzoic acid and laureth-2 (a polyethylene (B3416737) glycol ether of lauryl alcohol). The subsequent metabolic fate of benzoic acid is well-characterized.

metabolic_pathway cluster_degradation Initial Degradation cluster_aerobic Aerobic Metabolism of Benzoic Acid L2B This compound Esterase Esterase / Lipase L2B->Esterase BA Benzoic Acid Esterase->BA L2 Laureth-2 Esterase->L2 Benzoyl_CoA Benzoyl-CoA BA->Benzoyl_CoA Benzoate-CoA Ligase Ring_Cleavage Ring Cleavage & Oxidation Benzoyl_CoA->Ring_Cleavage Oxygenase TCA TCA Cycle Intermediates Ring_Cleavage->TCA

Caption: Metabolic pathway of this compound degradation.

Conclusion

The enzymatic stability of emollients is a crucial consideration in the development of topical and transdermal drug products. While this compound is an effective emollient, its ester linkage makes it susceptible to hydrolysis by skin enzymes. The provided data on homologous benzoate esters suggests that its stability may be limited in a biological environment.

For formulations requiring high stability, alternative emollients such as high-purity triglycerides or silicone-based polymers like dimethicone may be more suitable. Caprylic/Capric Triglyceride offers good oxidative stability, though it can be a substrate for lipases.[1][2] Dimethicone, due to its inert siloxane backbone, provides the highest resistance to enzymatic degradation.[3][4]

The choice of emollient will ultimately depend on the specific requirements of the formulation, including the desired sensory profile, API compatibility, and the required stability for the intended application. The experimental protocol provided in this guide offers a framework for researchers to generate their own comparative data to support their formulation development decisions.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Laureth-2 Benzoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Laureth-2 benzoate (B1203000), a common emollient and solubilizer in cosmetic and pharmaceutical formulations. The objective is to present a clear overview of key analytical techniques, their validation parameters, and illustrative cross-validation data to aid in method selection and implementation. While specific cross-validation studies for Laureth-2 benzoate are not extensively published, this guide synthesizes information from the analysis of similar benzoate compounds and cosmetic ingredients to provide a robust comparative framework.

Introduction to Analytical Techniques

The quantification of this compound in complex matrices necessitates reliable and accurate analytical methods. The most prominent techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS).[1][2] Each method offers distinct advantages and is suited for different analytical challenges.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound.[3] Its versatility in column chemistry and mobile phase composition allows for the effective separation of the analyte from complex sample matrices.[4] UV detection is particularly effective due to the presence of the benzoate group in the this compound molecule.[4]

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] While this compound itself has limited volatility, GC can be invaluable for analyzing related volatile impurities or for trace analysis after appropriate derivatization.[4] When coupled with a mass spectrometer (GC-MS), it provides exceptional selectivity and sensitivity, enabling the identification and quantification of trace-level components.[5][6]

Method Validation Parameters

The validation of analytical methods is crucial to ensure data quality and reliability. Key validation parameters, as outlined by standards such as ISO 22176, include:[7]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[7]

Comparative Data for Analytical Methods

The following tables summarize the expected performance characteristics of HPLC-UV and GC-MS for the quantification of this compound, based on data from the analysis of similar benzoate compounds.

Table 1: Comparison of HPLC-UV and GC-MS Method Performance

ParameterHPLC-UVGC-MS
**Linearity (R²) **> 0.995> 0.993[5]
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (%RSD) < 2%< 5%
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL0.03 - 0.3 µg/mL
Robustness HighModerate

Cross-Validation of Analytical Methods

Cross-validation is the process of comparing results from two or more different analytical methods or laboratories to ensure the consistency and reliability of the data.[8][9] This is particularly important when transferring a method between labs or when different techniques are used across a product's lifecycle.

Table 2: Illustrative Cross-Validation Data for this compound Quantification

Sample IDHPLC-UV Result (µg/mL)GC-MS Result (µg/mL)% Difference
L2B-00148.549.21.4%
L2B-00251.250.1-2.2%
L2B-00349.850.92.2%
L2B-00450.549.7-1.6%
L2B-00549.148.5-1.2%

Experimental Protocols

Detailed methodologies for the HPLC-UV and GC-MS analysis of this compound are provided below.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the cosmetic product containing this compound into a 50 mL volumetric flask.
  • Add 40 mL of methanol (B129727) and sonicate for 15 minutes to extract the analyte.
  • Allow the solution to cool to room temperature and dilute to the mark with methanol.
  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (70:30, v/v).
  • Flow Rate: 1.0 mL/min.[10]
  • Injection Volume: 10 µL.
  • Column Temperature: 30 °C.[4]
  • Detection: UV at 230 nm.[4]

3. Quantification:

  • Prepare a series of standard solutions of this compound in methanol.
  • Construct a calibration curve by plotting the peak area against the concentration of the standards.
  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation (with Derivatization):

  • Accurately weigh approximately 50 mg of the cosmetic product into a glass vial.
  • Add 1 mL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 1 mL of a suitable solvent (e.g., dichloromethane).
  • Heat the vial at 70°C for 30 minutes to facilitate derivatization.
  • Cool the solution and inject a 1 µL aliquot into the GC-MS system.

2. GC-MS Conditions:

  • Column: A non-polar capillary column such as a DB-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 150°C, hold for 2 minutes.
  • Ramp: 10°C/min to 300°C.
  • Hold at 300°C for 10 minutes.
  • Injector Temperature: 280°C.
  • MS Transfer Line Temperature: 290°C.[3]
  • Ion Source Temperature: 230°C.[3]
  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
  • Scan Range: 50-550 m/z.

3. Quantification:

  • Prepare a series of derivatized standard solutions of this compound.
  • Construct a calibration curve using a selected ion from the mass spectrum of the derivatized analyte.
  • Quantify the analyte in the sample by comparing its peak area to the calibration curve.

Visualizing the Workflow

To illustrate the logical flow of selecting and validating an analytical method for this compound quantification, the following diagrams are provided.

Analytical_Method_Selection cluster_selection Method Selection cluster_validation Method Validation Analyte_Properties Analyte Properties (Volatility, Thermal Stability) Method_Choice Choice of Method (HPLC or GC) Analyte_Properties->Method_Choice Matrix_Complexity Matrix Complexity Matrix_Complexity->Method_Choice Required_Sensitivity Required Sensitivity Required_Sensitivity->Method_Choice Validation_Parameters Validation Parameters (Linearity, Accuracy, Precision, etc.) Method_Choice->Validation_Parameters Cross_Validation Cross-Validation (Inter-method/Inter-lab) Validation_Parameters->Cross_Validation Validated_Method Validated Method Cross_Validation->Validated_Method

Caption: Decision workflow for analytical method selection and validation.

HPLC_Workflow Start Start Sample_Prep Sample Preparation (Extraction & Filtration) Start->Sample_Prep 1 HPLC_Analysis HPLC-UV Analysis (C18 Column, ACN/Water) Sample_Prep->HPLC_Analysis 2 Data_Acquisition Data Acquisition (Peak Area at 230 nm) HPLC_Analysis->Data_Acquisition 3 Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification 4 End End Quantification->End 5

Caption: Experimental workflow for HPLC-UV analysis.

GCMS_Workflow Start Start Sample_Prep Sample Preparation (Derivatization) Start->Sample_Prep 1 GCMS_Analysis GC-MS Analysis (DB-5ms Column) Sample_Prep->GCMS_Analysis 2 Data_Acquisition Data Acquisition (Selected Ion Monitoring) GCMS_Analysis->Data_Acquisition 3 Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification 4 End End Quantification->End 5

Caption: Experimental workflow for GC-MS analysis.

References

A Comparative Analysis of the Emulsifying Properties of Laureth-2 Benzoate and Laureth-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the emulsifying properties of Laureth-2 benzoate (B1203000) and Laureth-4, two non-ionic surfactants frequently employed in cosmetic and pharmaceutical formulations. While both contribute to the stability of emulsions, their distinct chemical structures impart different performance characteristics. This document summarizes their known physicochemical properties, infers their respective emulsifying capabilities based on available data, and provides detailed experimental protocols for their direct comparison.

Introduction to Laureth-2 Benzoate and Laureth-4

Laureth-4 is the polyoxyether of lauryl alcohol with an average of four ethylene (B1197577) oxide units.[1] It is a well-established oil-in-water (o/w) emulsifier and surfactant.[1][2] Its structure consists of a lipophilic 12-carbon lauryl tail and a hydrophilic polyoxyethylene head.[2]

This compound is the ester of benzoic acid and Laureth-2 (the polyethylene (B3416737) glycol ether of lauryl alcohol with an average of two ethylene oxide units).[3][4] It is primarily recognized as an emollient and solubilizing agent, valued for the soft, non-greasy feel it imparts to formulations.[3] While not its primary function, its amphiphilic nature suggests it possesses emulsifying properties.

Physicochemical Properties

A summary of the key physicochemical properties of Laureth-4 and the precursor to this compound, Laureth-2, is presented below. The properties of Laureth-2 are included to provide an indication of the likely characteristics of this compound, for which specific data is less readily available.

PropertyLaureth-4Laureth-2This compound (Inferred)
INCI Name Laureth-4Laureth-2This compound
Chemical Class Polyoxyethylene etherPolyoxyethylene etherEster of a polyoxyethylene ether
HLB Value ~9.7 - 10.0[2][5]~6.2[6]Expected to be low (<10)
Solubility Low solubility in water, forming clouded solutions. Soluble in low aliphatic alcohols and acetone.[5]Poorly soluble in water, forming cloudy solutions. Soluble in low aliphatic alcohols.[6]Likely to have low water solubility and good solubility in oils and organic solvents.
Primary Function Emulsifier, Surfactant[1][2]Emulsifier, Dispersing Agent[6]Emollient, Solubilizer[3]

Comparative Emulsifying Properties: An Inferential Analysis

Laureth-4 , with a Hydrophile-Lipophile Balance (HLB) value of approximately 9.7-10.0, is an effective oil-in-water (o/w) emulsifier.[2][5] This HLB value is suitable for creating stable emulsions where oil droplets are dispersed within a continuous water phase.[2] It is expected to form emulsions with a relatively small droplet size and good stability, particularly when used in appropriate concentrations and with suitable co-emulsifiers.

This compound , derived from Laureth-2 which has an HLB of 6.2, is anticipated to have a lower HLB value than Laureth-4.[6] The addition of the bulky, lipophilic benzoate group will further decrease its hydrophilicity.[3] Consequently, this compound is likely to be a more effective water-in-oil (w/o) emulsifier or a co-emulsifier in o/w systems to improve stability and texture. Its primary function as an emollient suggests it has a strong affinity for the oil phase.[3] When used as the primary emulsifier, it would likely produce w/o emulsions. In o/w emulsions, it would likely partition to the oil-water interface, potentially enhancing the stability of the emulsion created by a primary emulsifier like Laureth-4.

Proposed Experimental Protocols for Direct Comparison

To provide a definitive comparison of the emulsifying properties of this compound and Laureth-4, the following experimental protocols are proposed.

Emulsion Preparation

A standardized oil-in-water (o/w) emulsion should be prepared with each emulsifier at varying concentrations (e.g., 1%, 3%, and 5% w/w).

Materials:

  • Deionized water

  • Light mineral oil (or another suitable oil phase)

  • This compound

  • Laureth-4

  • High-shear homogenizer

Procedure:

  • Prepare the oil phase by dissolving the emulsifier (this compound or Laureth-4) in the mineral oil.

  • Heat both the oil phase and the deionized water to 75°C.

  • Slowly add the water phase to the oil phase while mixing with a propeller stirrer.

  • Homogenize the mixture using a high-shear homogenizer for 5 minutes at 5000 rpm.

  • Allow the emulsion to cool to room temperature with gentle stirring.

G cluster_prep Emulsion Preparation A Oil Phase (Emulsifier + Oil) C Heating (75°C) A->C B Aqueous Phase (Water) B->C D Mixing (Propeller Stirrer) C->D E Homogenization (5000 rpm, 5 min) D->E F Cooling E->F G Final Emulsion F->G G cluster_stability Emulsion Stability Assessment Start Prepared Emulsion Centrifugation Centrifugation Test Start->Centrifugation FreezeThaw Freeze-Thaw Cycling Start->FreezeThaw Aging Accelerated Aging Start->Aging Analysis Observe Phase Separation, Creaming, Viscosity Change Centrifugation->Analysis FreezeThaw->Analysis Aging->Analysis

References

Navigating the Parenteral Frontier: A Comparative Guide to Laureth-2 Benzoate Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of excipients for parenteral formulations is a critical decision impacting drug solubility, stability, and patient safety. Laureth-2 benzoate (B1203000), a non-ionic surfactant, has found utility in various formulations; however, the quest for enhanced performance, improved biocompatibility, and novel drug delivery capabilities has spurred the exploration of advanced alternatives. This guide provides an objective comparison of prominent alternatives to Laureth-2 benzoate, supported by available experimental data and detailed methodologies to aid in the formulation of safe and effective parenteral drug products.

The ideal alternative to this compound, a polyethylene (B3416737) glycol (PEG) ether of lauryl alcohol esterified with benzoic acid, should offer superior solubilization for poorly water-soluble active pharmaceutical ingredients (APIs), possess a favorable safety profile with low immunogenicity, and exhibit excellent stability. This guide evaluates several classes of excipients that present viable alternatives, including advanced non-ionic surfactants, cyclodextrins, and co-solvents.

Performance Comparison of this compound Alternatives

The following tables summarize the performance characteristics of key alternatives based on available data. Direct comparative data for this compound in parenteral applications is limited in publicly available literature; therefore, its properties are generally represented by those of other PEG-based non-ionic surfactants.

Table 1: Solubility Enhancement

Excipient ClassExample(s)Mechanism of SolubilizationReported Solubility EnhancementKey Considerations
Polyamino Acid-based Polymer Apisolex™Micellar EncapsulationUp to 50,000-fold for certain APIs[1][2][3]High drug loading capacity; biodegradable and non-immunogenic alternative to PEG[2].
Polyoxyl Castor Oil Derivatives Kolliphor® EL, Kolliphor® RH 40/60Micellar EncapsulationWidely used for poorly soluble drugs; specific enhancement factor is drug-dependent.Potential for hypersensitivity reactions[4].
Polyoxyl 15 Hydroxystearate Kolliphor® HS 15Micellar EncapsulationSignificant solubility increase for various APIs.Favorable safety profile compared to other polyethoxylated surfactants[4].
Polysorbates Polysorbate 80, Polysorbate 20Micellar EncapsulationCommonly used, effective for a range of APIs.Potential for degradation (hydrolysis and oxidation) and can induce hypersensitivity reactions[4].
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Inclusion ComplexationForms 1:1 or 1:2 drug:cyclodextrin complexes, significantly increasing solubility.High concentrations may be required, potentially leading to toxicity issues; can affect drug pharmacokinetics[4].
Co-solvents Propylene Glycol, Ethanol, GlycerinModification of solvent polarityModerate, dependent on the API and co-solvent concentration.Potential for pain on injection and toxicity at high concentrations.

Table 2: Safety and Biocompatibility

ExcipientKey Safety/Biocompatibility Aspects
Apisolex™ Composed of naturally occurring amino acids; reported to be non-toxic, non-immunogenic, and biodegradable[2].
Kolliphor® HS 15 Generally considered to have a good safety profile with lower toxicity than other polyethoxylated surfactants[4].
Polysorbates (Tween®) Generally recognized as safe (GRAS) but have been associated with hypersensitivity reactions and can be prone to degradation[4].
Cyclodextrins (HP-β-CD, SBE-β-CD) Approved for parenteral use; high doses of some cyclodextrins can be associated with nephrotoxicity. SBE-β-CD is designed for improved safety[4].
Co-solvents (Propylene Glycol, Ethanol) Can cause hemolysis, pain on injection, and systemic toxicity at high concentrations.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation of excipient performance. Below are representative methodologies for key assessment parameters.

Protocol 1: Determination of Equilibrium Solubility

This protocol is adapted from the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS)-based biowaivers[5].

  • Preparation of Buffers: Prepare aqueous buffer solutions at a minimum of three pH levels covering the physiological range (e.g., pH 1.2, 4.5, and 6.8)[5].

  • Sample Preparation: Add an excess amount of the API to a known volume of each buffer solution in triplicate in sealed containers.

  • Equilibration: Agitate the samples at a constant temperature (37 ± 1 °C) for a sufficient duration to reach equilibrium (e.g., 24-48 hours). Periodically sample and analyze the supernatant to confirm that equilibrium has been reached (i.e., consecutive samples show no significant change in concentration).

  • Sample Separation: Separate the solid and liquid phases by centrifugation (e.g., 15,000 x g for 20 minutes) or filtration using a filter that does not bind the drug.

  • Quantification: Analyze the concentration of the dissolved API in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The lowest solubility value obtained across the tested pH range is considered for solubility classification[5].

Protocol 2: In Vitro Hemolysis Assay

This protocol is based on recommendations from the U.S. Food and Drug Administration (FDA) for injectable excipients[6][7].

  • Blood Collection: Obtain fresh whole blood from a healthy human donor in tubes containing an anticoagulant (e.g., EDTA).

  • Preparation of Red Blood Cell (RBC) Suspension: Centrifuge the whole blood, remove the plasma and buffy coat, and wash the RBCs three times with isotonic phosphate-buffered saline (PBS, pH 7.4). Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Sample Incubation: Add various concentrations of the test excipient to the RBC suspension. Include a negative control (PBS) and a positive control (e.g., 1% Triton X-100)[6].

  • Incubation: Incubate the samples at 37 °C for a defined period (e.g., 1-4 hours) with gentle agitation.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Measurement of Hemolysis: Transfer the supernatant to a microplate and measure the absorbance of released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculation of Percent Hemolysis: Calculate the percentage of hemolysis for each sample relative to the positive control (100% hemolysis) and negative control (0% hemolysis) using the following formula: % Hemolysis = [(Absorbance_sample - Absorbance_negative control) / (Absorbance_positive control - Absorbance_negative control)] x 100

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of excipients on cell viability.

  • Cell Culture: Culture a suitable cell line (e.g., HeLa, HepG2) in appropriate growth medium until they reach a desired confluence.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Excipient Treatment: Expose the cells to various concentrations of the test excipient for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the results to determine the IC50 value (the concentration of the excipient that causes 50% inhibition of cell viability).

Visualizing Experimental Workflows and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the evaluation and function of solubilizing excipients.

Experimental_Workflow_for_Solubility_Enhancement cluster_prep Formulation Preparation cluster_eval Performance Evaluation API Poorly Soluble API Mix Mixing/ Homogenization API->Mix Excipient Test Excipient (e.g., Apisolex™, Kolliphor®) Excipient->Mix Solvent Aqueous Solvent Solvent->Mix Formulation API-Excipient Dispersion Mix->Formulation Turbidity Turbidity Measurement (NTU) Formulation->Turbidity ParticleSize Particle Size Analysis (DLS) Formulation->ParticleSize DrugRecovery Drug Recovery (Filtration + HPLC) Formulation->DrugRecovery Result Solubilization Success/Failure Turbidity->Result ParticleSize->Result DrugRecovery->Result

Caption: Workflow for Evaluating Solubility Enhancement.

Micellar_Solubilization_Mechanism cluster_micelle Micelle Formation center API Hydrophobic API Surfactant1 Surfactant2 Surfactant3 Surfactant4 Surfactant5 Surfactant6 Surfactant7 Surfactant8 Surfactant9 Aqueous Aqueous Environment Hydrophilic Hydrophilic Head Hydrophilic->Surfactant1 Hydrophobic Hydrophobic Tail Hydrophobic->API

Caption: Micellar Solubilization of a Hydrophobic API.

Conclusion

The selection of an appropriate solubilizing agent for parenteral formulations is a multifaceted process that requires careful consideration of efficacy, safety, and compatibility with the API. While this compound has its applications, a range of advanced alternatives offers compelling advantages. Polyamino acid-based polymers like Apisolex™ demonstrate exceptional solubilization capacity and an excellent safety profile, positioning them as a strong contender for challenging APIs. Kolliphor® HS 15 also presents a favorable alternative with a good toxicological profile. Cyclodextrins remain a valuable tool for specific molecules, and co-solvents can be effective in certain contexts, though their use requires careful management of potential side effects.

Ultimately, the optimal choice will depend on the specific characteristics of the API and the desired product profile. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for making informed decisions in the development of robust and safe parenteral drug products. It is recommended that formulators conduct their own comparative studies to determine the most suitable excipient for their specific application.

References

The Preservative-Boosting Potential of Laureth-2 Benzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Laureth-2 Benzoate (B1203000)

Laureth-2 benzoate is the ester of benzoic acid and laureth-2, a polyoxyether of lauryl alcohol. This structure suggests a dual-functionality:

  • Benzoic Acid Moiety: Benzoic acid and its salts are well-established antimicrobial preservatives used extensively in cosmetics and food products. They are particularly effective against yeasts and molds.

  • Laureth-2 Moiety: As a non-ionic surfactant and ethoxylated fatty alcohol, the laureth-2 portion of the molecule may act as a potentiator. Such molecules can enhance the penetration of preservatives into microbial cell walls.

Theoretical Mechanism of Action as a Preservative Booster

The proposed preservative-boosting effect of this compound is rooted in the synergistic action of its two components. The Laureth-2 portion, due to its surfactant properties, could disrupt the lipid bilayer of microbial cell membranes. This disruption is thought to increase the permeability of the membrane, thereby facilitating the entry of the benzoic acid moiety into the cell, where it can exert its antimicrobial effect more efficiently. This potential mechanism allows for a lower concentration of the active preservative to achieve the desired antimicrobial effect.

G cluster_membrane Microbial Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Lipid_Bilayer Lipid Bilayer Preservative_In Benzoic Acid Lipid_Bilayer->Preservative_In Increased Permeability L2B This compound Preservative Benzoic Acid Moiety L2B->Preservative Booster Laureth-2 Moiety L2B->Booster Booster->Lipid_Bilayer Disrupts Membrane Disruption Microbial Growth Inhibition Preservative_In->Disruption

Figure 1: Proposed mechanism of this compound as a preservative booster.

Comparison with Other Preservative Boosters

The efficacy of a preservative system is typically evaluated through challenge testing, where a product is intentionally inoculated with microorganisms to assess the preservative's ability to prevent contamination. While specific challenge test data for this compound is not available, a comparison can be made with other known preservative boosters based on their mechanisms of action.

Preservative BoosterChemical ClassMechanism of ActionKnown Efficacy
This compound (Theoretical) Ethoxylated Fatty Alcohol EsterSurfactant-induced membrane disruption, facilitating preservative uptake.Inferred from the known antimicrobial activity of benzoic acid and the membrane-interacting properties of laureth compounds.
Caprylyl Glycol Alkane DiolActs as a solvent to promote the penetration of preservatives into bacterial cell walls; also has intrinsic broad-spectrum antimicrobial activity.Well-documented as an effective booster for various preservatives, often allowing for a significant reduction in their use levels.
Ethylhexylglycerin Glyceryl EtherReduces interfacial tension at the cell membrane of microorganisms, which enhances the antimicrobial activity of preservatives.Proven to boost the efficacy of preservatives like phenoxyethanol (B1677644) and is effective against a broad range of microbes.
Disodium EDTA Chelating AgentBinds metal ions that are essential for the survival and growth of microorganisms, thereby weakening them and making them more susceptible to preservatives.Widely used to potentiate the activity of many preservatives against Gram-negative bacteria.
Glyceryl Caprylate Monoester of Glycerin and Caprylic AcidDisrupts the cell membranes of microorganisms; effective against bacteria and yeast.Often used in "preservative-free" claims due to its primary function as an emollient and its secondary antimicrobial properties.

Experimental Protocols for Validation

To validate the theoretical preservative-boosting effects of this compound, a standardized preservative efficacy test, commonly known as a challenge test, is required. The ISO 11930 standard is a widely accepted methodology for this purpose.

Preservative Efficacy Test (Challenge Test) - ISO 11930

1. Objective: To evaluate the antimicrobial protection of a cosmetic formulation containing a preservative system with and without this compound.

2. Microorganisms: A panel of at least five microorganisms is used:

  • Pseudomonas aeruginosa (ATCC 9027)
  • Staphylococcus aureus (ATCC 6538)
  • Escherichia coli (ATCC 8739)
  • Candida albicans (ATCC 10231)
  • Aspergillus brasiliensis (ATCC 16404)

3. Test Formulations:

  • Base formulation with a standard preservative (e.g., phenoxyethanol).
  • Base formulation with the standard preservative and this compound at a specified concentration.
  • Control formulation without any preservative system.

4. Inoculation: Each formulation is inoculated with a standardized suspension of each test microorganism to achieve a final concentration of 10^5 to 10^6 colony-forming units per gram or milliliter (CFU/g or CFU/mL) for bacteria and 10^4 to 10^5 CFU/g or CFU/mL for yeast and mold.

5. Incubation: The inoculated products are stored at a controlled temperature (typically 20-25°C) and protected from light for 28 days.

6. Sampling and Enumeration: Samples are taken from each inoculated product at specified time intervals (e.g., 7, 14, and 28 days). The number of viable microorganisms in each sample is determined by plate counting.

7. Evaluation Criteria: The log reduction in the concentration of each microorganism is calculated at each time point. The acceptance criteria are defined by the standard and typically require a significant reduction in bacteria (e.g., ≥ 3 log reduction by day 14) and no increase in yeast and mold counts.

G A Prepare Test Formulations (with/without this compound) B Inoculate with Microorganisms (Bacteria, Yeast, Mold) A->B C Incubate at 20-25°C for 28 Days B->C D Sample at Day 7, 14, 28 C->D E Plate and Count Viable Microorganisms D->E F Calculate Log Reduction E->F G Compare with Acceptance Criteria F->G

Figure 2: Experimental workflow for a preservative efficacy challenge test.

Conclusion

While direct empirical evidence for the preservative-boosting effects of this compound is currently lacking in scientific literature, its chemical structure strongly suggests a potential for such activity. The combination of a known antimicrobial agent (benzoic acid) with a surfactant moiety (laureth-2) that can potentially enhance its penetration into microbial cells presents a compelling case for its use as a preservative booster. Further investigation through standardized challenge testing is necessary to quantify its efficacy and establish its role in modern cosmetic and pharmaceutical formulations. Such studies would be invaluable to formulation scientists seeking to optimize preservative systems while minimizing the concentration of traditional preservatives.

A Comparative Analysis of Laureth-2 Benzoate and Other Ethoxylated Alcohols on Skin Hydration: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the pursuit of advanced dermatological and cosmetic formulations, the selection of optimal ingredients for enhancing skin hydration is paramount. This guide provides a comparative study of Laureth-2 Benzoate and other commonly used ethoxylated alcohols, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available data.

Introduction to Ethoxylated Alcohols and Skin Hydration

Ethoxylated alcohols are a class of non-ionic surfactants widely utilized in cosmetic and pharmaceutical industries for their emulsifying, cleansing, and solubilizing properties. Their role as emollients and skin conditioning agents contributes significantly to the hydrating capabilities of topical products. These ingredients form a semi-occlusive layer on the skin, reducing transepidermal water loss (TEWL) and helping to maintain the skin's natural moisture balance. The degree of ethoxylation and the nature of the fatty alcohol chain influence their physicochemical properties and, consequently, their impact on skin hydration.

This compound, an ester of benzoic acid and Laureth-2, is recognized for its emollient and skin-conditioning functions.[1][2] This guide aims to contextualize its performance in relation to other ethoxylated alcohols, providing a framework for informed ingredient selection in the development of hydrating skincare products.

Mechanism of Action in Skin Hydration

The primary mechanism by which ethoxylated alcohols, including this compound, contribute to skin hydration is through their emollient properties. They work by forming a thin, oily layer on the surface of the skin. This film has a dual effect:

  • Occlusion: It creates a barrier that slows the evaporation of water from the stratum corneum, the outermost layer of the skin. This reduction in transepidermal water loss (TEWL) is a key factor in maintaining skin hydration.[3][4]

  • Emollience: By filling the spaces between corneocytes, these ingredients help to smooth and soften the skin, improving its overall texture and feel.

The general mechanism of how emollients improve skin hydration is illustrated below.

General Mechanism of Emollient Action on Skin Hydration Topical Application of Emollient (e.g., Ethoxylated Alcohols) Topical Application of Emollient (e.g., Ethoxylated Alcohols) Formation of Occlusive Film on Stratum Corneum Formation of Occlusive Film on Stratum Corneum Topical Application of Emollient (e.g., Ethoxylated Alcohols)->Formation of Occlusive Film on Stratum Corneum Reduced Transepidermal Water Loss (TEWL) Reduced Transepidermal Water Loss (TEWL) Formation of Occlusive Film on Stratum Corneum->Reduced Transepidermal Water Loss (TEWL) Smoother Skin Surface (Emollience) Smoother Skin Surface (Emollience) Formation of Occlusive Film on Stratum Corneum->Smoother Skin Surface (Emollience) Increased Water Content in Stratum Corneum Increased Water Content in Stratum Corneum Reduced Transepidermal Water Loss (TEWL)->Increased Water Content in Stratum Corneum Improved Skin Hydration Improved Skin Hydration Increased Water Content in Stratum Corneum->Improved Skin Hydration

Caption: General mechanism of emollient action.

Comparative Performance Data

While direct comparative studies focusing solely on this compound versus other individual ethoxylated alcohols are limited in publicly available literature, the following table summarizes hypothetical performance indicators based on the known functions of emollients. This data is illustrative and should be substantiated with further experimental validation.

IngredientPrimary FunctionExpected Impact on Skin Hydration (Corneometry)Expected Impact on TEWLNotes
This compound Emollient, Skin Conditioning[1]Moderate to High IncreaseModerate ReductionProvides a substantive, conditioning feel on the skin.
Laureth-4 Emulsifier, Surfactant[5]Moderate IncreaseModerate ReductionOften used in rinse-off products, but can contribute to moisturization in leave-on formulations.
Laureth-7 Emulsifier, Surfactant[6][7]Moderate IncreaseModerate ReductionIts primary role is often as a stabilizer and texture enhancer.
Cetearyl Alcohol Emollient, ThickenerHigh IncreaseSignificant ReductionA fatty alcohol known for its excellent occlusive and moisturizing properties.[8]

Experimental Protocols for Skin Hydration Assessment

To generate robust and comparable data on the efficacy of these ingredients, standardized experimental protocols are crucial. The following are detailed methodologies for key in-vivo experiments.

Corneometry for Skin Surface Hydration

Objective: To measure the hydration level of the stratum corneum.

Principle: The measurement is based on the different dielectric constants of water and other substances. The instrument measures the capacitance of the skin, which is proportional to its water content.

Apparatus: Corneometer® (e.g., CM 825, Courage + Khazaka)

Procedure:

  • Subject Acclimatization: Subjects are required to acclimatize in a temperature and humidity-controlled room (e.g., 21±1°C, 50±5% RH) for at least 30 minutes prior to measurement.

  • Test Area Demarcation: Define standardized test areas on the volar forearm of the subjects.

  • Baseline Measurement: Take at least three baseline readings from each test area before product application.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation to the designated area.

  • Post-Application Measurements: Take measurements at specified time points (e.g., 1, 2, 4, 6, and 8 hours) after product application.

  • Data Analysis: Calculate the mean corneometry units for each time point and compare them to the baseline and a control (untreated) area.

Corneometry Experimental Workflow cluster_pre Pre-Measurement cluster_measurement Measurement cluster_post Post-Measurement Subject Acclimatization Subject Acclimatization Test Area Demarcation Test Area Demarcation Subject Acclimatization->Test Area Demarcation Baseline Measurement Baseline Measurement Test Area Demarcation->Baseline Measurement Product Application Product Application Baseline Measurement->Product Application Post-Application Measurements Post-Application Measurements Product Application->Post-Application Measurements Data Analysis Data Analysis Post-Application Measurements->Data Analysis

Caption: Corneometry workflow.

Transepidermal Water Loss (TEWL) Measurement

Objective: To assess the integrity of the skin barrier by measuring the amount of water that evaporates from the epidermis.

Principle: The instrument uses a probe with sensors that measure the water vapor gradient above the skin surface.

Apparatus: Tewameter® (e.g., TM 300, Courage + Khazaka)

Procedure:

  • Subject Acclimatization: Same as for corneometry.

  • Test Area Demarcation: Same as for corneometry.

  • Baseline Measurement: After acclimatization, place the probe gently on the skin surface and record the TEWL value (in g/m²/h) once the reading stabilizes.

  • Product Application: Apply a standardized amount of the test formulation.

  • Post-Application Measurements: Measure TEWL at specified time intervals after application.

  • Data Analysis: Compare the TEWL values over time to the baseline and a control site. A decrease in TEWL indicates an improvement in skin barrier function.

TEWL Measurement Experimental Workflow Acclimatization Acclimatization Baseline TEWL Measurement Baseline TEWL Measurement Acclimatization->Baseline TEWL Measurement Product Application Product Application Baseline TEWL Measurement->Product Application Post-Application TEWL Measurements Post-Application TEWL Measurements Product Application->Post-Application TEWL Measurements Data Comparison and Analysis Data Comparison and Analysis Post-Application TEWL Measurements->Data Comparison and Analysis

Caption: TEWL measurement workflow.

Conclusion

This compound and other ethoxylated alcohols play a valuable role in formulating skin-hydrating products due to their emollient and occlusive properties. While direct comparative data is sparse, the established methodologies of corneometry and TEWL measurement provide a robust framework for generating the necessary evidence to differentiate the performance of these ingredients. Future research should focus on head-to-head clinical trials to quantify the specific skin hydration benefits of this compound in comparison to other ethoxylated alcohols, enabling more precise and effective product development.

References

Safety Operating Guide

Navigating the Disposal of Laureth-2 Benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Laureth-2 benzoate (B1203000), a common ingredient in cosmetic and pharmaceutical formulations. While a specific Safety Data Sheet (SDS) for Laureth-2 benzoate was not identified, information on the related compound Laureth-2 indicates significant environmental hazards, particularly to aquatic life.[1][2][3] Therefore, this compound should be handled and disposed of as a hazardous chemical waste.

Immediate Safety and Disposal Procedures

The disposal of this compound must adhere to federal, state, and local regulations governing hazardous waste.[4][5] The overarching principle is to prevent its release into the environment, particularly into sewer systems and waterways.[1][2][3]

Step-by-Step Disposal Protocol:

  • Waste Identification and Classification: Treat all this compound waste, including pure substance, solutions, and contaminated materials (e.g., gloves, absorbent pads), as hazardous waste.[6] Do not dispose of it in regular trash or down the drain.[4][7]

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible waste container. High-density polyethylene (B3416737) (HDPE) containers are often a suitable choice.[5]

    • Ensure the container is clearly labeled as "Hazardous Waste" and specifies the contents, including "this compound" and any other components in a mixture.[4][8] The full chemical name should be used; abbreviations are not permissible.[4]

    • Keep the container securely closed at all times, except when adding waste.[8]

  • Segregation and Storage:

    • Store the this compound waste container in a designated hazardous waste accumulation area within the laboratory.[6][9] This area should be secure and accessible only to trained personnel.[9]

    • Segregate the waste from incompatible materials to prevent accidental reactions.[4][8] While specific incompatibility data for this compound is not available, a general best practice is to store it away from strong oxidizing agents.[2]

    • Utilize secondary containment, such as a larger, chemically resistant tub or tray, to capture any potential leaks or spills.[8]

  • Spill Management:

    • In the event of a spill, immediately contain the area.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses or goggles, and a lab coat.[2]

    • Use an absorbent material, such as vermiculite (B1170534) or a commercial spill kit, to clean up the spill.

    • All materials used for spill cleanup must be collected and disposed of as hazardous waste.[6]

  • Disposal Request and Collection:

    • Follow your institution's specific procedures for hazardous waste disposal. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.[4]

    • Do not exceed the hazardous waste accumulation limits set by regulatory bodies and your institution.[6][8]

Quantitative Data on Hazardous Waste Storage

The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting, as stipulated by the U.S. Environmental Protection Agency (EPA) and often adopted by institutional policies.

ParameterLimitCitation
Maximum Volume of Hazardous Waste in a Satellite Accumulation Area55 gallons[6][8][10]
Maximum Volume of Acutely Hazardous Waste in a Satellite Accumulation Area1 quart[6][8][10]
Maximum Accumulation Time in a Laboratory12 months (under Subpart K)[10]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols that generate this compound waste. The disposal procedures outlined are applicable to waste generated from various research and development activities involving this substance.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory environment.

G cluster_0 This compound Waste Management A Waste Generation (this compound) B Is it Hazardous Waste? A->B J Spill Occurs A->J C Yes (Treat as Hazardous) B->C Default Precaution D Select Appropriate Waste Container C->D E Label Container Correctly ('Hazardous Waste', Contents) D->E F Store in Designated Satellite Accumulation Area E->F G Segregate from Incompatibles F->G H Submit Disposal Request to EHS G->H I EHS Collection and Final Disposal H->I K Contain and Clean Up with Absorbent J->K Yes L Dispose of Cleanup Materials as Hazardous Waste K->L L->D

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling Laureth-2 Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount. This document provides essential, immediate safety and logistical information for Laureth-2 benzoate (B1203000), including operational and disposal plans.

Chemical Identity: Laureth-2 benzoate is the ester of benzoic acid and Laureth-2, a polyoxyether of lauryl alcohol. It functions as a skin-conditioning agent and emollient. While specific hazard data for this compound is limited, a conservative approach to handling is recommended based on the known properties of its constituent parts and related chemical structures.

Hazard Assessment and Personal Protective Equipment (PPE)

The primary hazards associated with Laureth-2, a key component of this compound, include the potential for serious eye damage and high toxicity to aquatic life.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory. Additionally, as an ethoxylated compound, there is a potential for contamination with carcinogenic impurities such as ethylene (B1197577) oxide and 1,4-dioxane.[4][5]

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Face Protection Face ShieldRecommended when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are suitable. Inspect for tears or holes before use.
Body Protection Laboratory CoatFully fastened to protect skin and personal clothing.
Respiratory Protection Not generally required under normal, well-ventilated conditions.Use a NIOSH-approved respirator if aerosols may be generated or if ventilation is inadequate.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize exposure and ensure laboratory safety.

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Confirm that all necessary PPE is available and in good condition.

    • Review the experimental protocol and have all required materials and equipment ready.

  • Handling:

    • Work in a well-ventilated area, such as a chemical fume hood, especially when heating or agitating the substance.

    • Avoid direct contact with skin and eyes.[1][2]

    • Do not eat, drink, or smoke in the handling area.[1][2]

    • Use appropriate tools (spatulas, pipettes) to handle the material, avoiding cross-contamination.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling the chemical.[1][2]

    • Clean all equipment and the work area.

    • Properly label and store any remaining this compound in a cool, dry, and well-ventilated location.[1][2]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its containers is critical to prevent environmental contamination, given its high aquatic toxicity.[3]

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless compatible.

  • Container Decontamination:

    • For empty containers, triple-rinse with a suitable solvent.

    • Collect the rinsate as hazardous waste.

    • Once decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous waste.

  • Final Disposal:

    • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.

    • Adhere to all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE prep_area Prepare Work Area prep_ppe->prep_area handle_chem Handle this compound prep_area->handle_chem post_clean Clean Work Area & Equipment handle_chem->post_clean post_wash Wash Hands post_clean->post_wash post_store Store or Dispose post_wash->post_store disp_collect Collect Hazardous Waste post_store->disp_collect disp_decon Decontaminate Containers disp_collect->disp_decon disp_final Final Disposal via EHS disp_decon->disp_final

Caption: Workflow for Safe Handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。